molecular formula C7H6O3S B1353071 Methyl 2-oxo-2-(thiophen-2-yl)acetate CAS No. 26878-13-7

Methyl 2-oxo-2-(thiophen-2-yl)acetate

Cat. No.: B1353071
CAS No.: 26878-13-7
M. Wt: 170.19 g/mol
InChI Key: TWMBHJJCUUXOKM-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(thiophen-2-yl)acetate is a useful research compound. Its molecular formula is C7H6O3S and its molecular weight is 170.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-2-thiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMBHJJCUUXOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304000
Record name Methyl α-oxo-2-thiopheneacetate
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Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26878-13-7
Record name Methyl α-oxo-2-thiopheneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26878-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-oxo-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-oxo-2-(thiophen-2-yl)acetate from 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing methyl 2-oxo-2-(thiophen-2-yl)acetate, a valuable α-ketoester intermediate in pharmaceutical and materials science research. The primary focus is on the robust and widely utilized Grignard-based methodology, originating from the accessible starting material, 2-bromothiophene. This document delves into the mechanistic underpinnings, critical process parameters, and practical laboratory protocols. Alternative synthetic strategies are also discussed to provide a complete landscape for researchers and drug development professionals.

Introduction: The Significance of a Versatile Building Block

This compound, also known as methyl 2-thienylglyoxylate, is a key heterocyclic α-ketoester. Its unique structural motif, combining a reactive α-ketoester functionality with the thiophene heterocycle, makes it a highly sought-after precursor in organic synthesis. The thiophene ring is a well-established bioisostere for the phenyl group, often incorporated into drug candidates to modulate metabolic stability and biological activity. Consequently, this molecule serves as a critical starting point for the synthesis of various pharmacologically active compounds, including anti-inflammatory agents and cardiovascular drugs.[1] This guide offers a detailed exploration of its synthesis from 2-bromothiophene, an economical and commercially available starting material.[2]

Strategic Analysis: Core Synthetic Pathways

The synthesis of this compound from 2-bromothiophene necessitates the formation of a carbon-carbon bond between the C2 position of the thiophene ring and a two-carbon ketoester synthon. The most logical and field-proven approach involves converting the electrophilic C-Br bond of 2-bromothiophene into a nucleophilic organometallic species, which can then react with a suitable electrophilic partner.

The primary strategies covered in this guide are:

  • Grignard Reagent Formation and Acylation: The most common and practical route, involving the preparation of 2-thienylmagnesium bromide followed by reaction with an oxalate derivative.[2][3]

  • Organolithium-Mediated Synthesis: An alternative involving a lithium-halogen exchange, offering different reactivity profiles.[4]

  • Palladium-Catalyzed Methodologies: Modern cross-coupling techniques, such as carbonylative coupling, present alternative, albeit more complex, routes.[5][6]

This guide will focus principally on the Grignard-based approach due to its reliability, scalability, and widespread adoption in both academic and industrial settings.

The Grignard-Based Synthesis: A Detailed Exploration

This two-step process is the cornerstone for the efficient synthesis of the target molecule. It begins with the formation of a Grignard reagent, which is then carefully reacted with dimethyl oxalate.

Workflow of the Grignard-Based Synthesis

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation & Quench A 2-Bromothiophene D 2-Thienylmagnesium Bromide A->D Initiator (e.g., I2) Inert Atmosphere (N2/Ar) B Magnesium Turnings B->D Initiator (e.g., I2) Inert Atmosphere (N2/Ar) C Anhydrous Ether (THF or Et2O) C->D Initiator (e.g., I2) Inert Atmosphere (N2/Ar) F Reaction at Low Temp (-78°C to 0°C) D->F Slow Addition E Dimethyl Oxalate E->F G Quench (aq. NH4Cl) F->G H This compound G->H Workup & Purification

Caption: Overall workflow for the synthesis via the Grignard pathway.

Part A: Formation of 2-Thienylmagnesium Bromide

The generation of the Grignard reagent is the critical first step. Standard protocols for Grignard reactions should be rigorously followed.[3]

Causality Behind Experimental Choices:

  • Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be instantly quenched by protic sources, including trace amounts of water in the solvent or on the glassware.[7] The reaction must be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Solvent Selection: Aprotic coordinating solvents like tetrahydrofuran (THF) or diethyl ether are essential. They solvate the magnesium ion, stabilizing the Grignard reagent and preventing its precipitation.[3][8]

  • Initiation: The reaction between magnesium metal and the aryl bromide can be sluggish to start. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to activate the magnesium surface by exposing a fresh, unoxidized layer.[8]

Part B: Acylation with Dimethyl Oxalate

This step involves the nucleophilic attack of the Grignard reagent on one of the ester carbonyls of dimethyl oxalate.

Reaction Mechanism and The Over-addition Challenge: The primary challenge in this synthesis is preventing a second addition of the Grignard reagent to the product. The desired product, an α-ketoester, is more reactive towards the Grignard reagent than the starting dimethyl oxalate.[9][10] This over-addition leads to the formation of a tertiary alcohol byproduct, significantly reducing the yield of the desired product.

G cluster_main Desired Reaction Pathway cluster_side Competing Side Reaction (Over-addition) A 2-Thienyl-MgBr C Tetrahedral Intermediate A->C B Dimethyl Oxalate B->C D This compound (Product) C->D Elimination of MeO-MgBr F Tertiary Alcohol Byproduct D->F Attack on Keto-Carbonyl E 2-Thienyl-MgBr (Second Equivalent) E->F

Caption: Desired acylation versus the competing over-addition side reaction.

Field-Proven Control Strategies: To maximize the yield of the desired α-ketoester, the following control measures are essential:

  • Low Reaction Temperature: Performing the reaction at very low temperatures (-80 °C to -40 °C) is the most effective strategy.[4] It reduces the rate of the second addition more significantly than the first, thereby favoring the formation of the ketoester.

  • Inverse Addition: Slowly adding the pre-formed Grignard reagent to a solution of dimethyl oxalate ensures that the Grignard reagent is always the limiting reactant in the immediate reaction environment, minimizing its chance to react with the newly formed product.

  • Stoichiometric Control: Using a slight excess of dimethyl oxalate relative to the Grignard reagent can help consume all the nucleophile before it can react with the product.

Alternative Synthetic Strategies

While the Grignard route is dominant, other methods can be employed, particularly when specific functional group tolerance is required.

Organolithium Route

2-Bromothiophene can be converted to 2-thienyllithium via lithium-halogen exchange using an organolithium reagent such as n-butyllithium, typically at low temperatures (-80 °C).[4] The resulting 2-thienyllithium is then reacted with dimethyl oxalate. Organolithium reagents are generally more reactive and basic than their Grignard counterparts, making strict temperature control and anhydrous conditions even more critical. The same challenge of over-addition applies and is managed using similar low-temperature protocols.[4]

Palladium-Catalyzed Carbonylative Coupling

Modern synthetic chemistry offers palladium-catalyzed methods for constructing such molecules. A carbonylative cross-coupling reaction could theoretically be employed. This would involve the palladium-catalyzed reaction of 2-bromothiophene with a suitable coupling partner under an atmosphere of carbon monoxide (CO).[5][6] For instance, a carbonylative Sonogashira coupling could be envisioned, though it is a complex, multi-component reaction.[11][12][13] These methods are powerful but require specialized equipment (for handling CO gas), expensive catalysts, and extensive optimization.

Quantitative Data Summary

The success of the Grignard-based synthesis is highly dependent on reaction conditions. The table below summarizes typical parameters and expected outcomes based on literature precedents.

ParameterCondition A (High Selectivity)Condition B (Standard)Rationale & Impact on Yield
Temperature -78 °C to -40 °C0 °C to Room Temp.Lower temperatures significantly reduce the rate of the over-addition reaction, maximizing the yield of the desired ketoester.[4]
Addition Mode Inverse (Grignard to Oxalate)Normal (Oxalate to Grignard)Inverse addition maintains a low concentration of the highly reactive Grignard reagent, preventing it from reacting with the product.
Solvent Anhydrous THFAnhydrous Diethyl EtherTHF's higher polarity and solvating power can sometimes lead to cleaner reactions and better yields.
Stoichiometry ~1.1 eq. Dimethyl Oxalate1.0 eq. Dimethyl OxalateA slight excess of the electrophile ensures complete consumption of the Grignard reagent.
Typical Yield 65-85%30-50%Optimized, low-temperature conditions are crucial for achieving high yields.

Detailed Experimental Protocol: Grignard Synthesis

The following protocol is a self-validating system designed for high-yield synthesis in a research laboratory setting.

Materials:

  • 2-Bromothiophene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethyl oxalate (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Grignard Reagent Formation:

    • Place the magnesium turnings (1.2 eq) and a single crystal of iodine in the reaction flask.

    • Add a small portion of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 eq) in anhydrous THF.

    • Add a small amount (~10%) of the 2-bromothiophene solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If it does not start, gentle warming with a heat gun may be required.

    • Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting dark grey/brown solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • In a separate, flame-dried flask, prepare a solution of dimethyl oxalate (1.1 eq) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared 2-thienylmagnesium bromide solution to the dimethyl oxalate solution via cannula or a dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

    • The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

Conclusion

The synthesis of this compound from 2-bromothiophene is most effectively and reliably achieved through a Grignard-based pathway. The critical factor for success is the meticulous control of reaction parameters, particularly temperature, to mitigate the inherent challenge of over-addition. By employing the low-temperature, inverse-addition protocol detailed in this guide, researchers can consistently obtain high yields of this valuable synthetic intermediate. This robust methodology provides a solid foundation for the development of novel pharmaceuticals and advanced materials, underscoring the importance of understanding the causality behind experimental choices for achieving reproducible and scalable chemical syntheses.

References

  • CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents.
  • CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents.
  • CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents.
  • Reactions of Grignard Reagents - Master Organic Chemistry.
  • This compound synthesis - ChemicalBook.
  • Palladium-Catalyzed β-Arylation of α-Keto Esters - Organic Chemistry Portal.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? - ResearchGate.
  • Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing).
  • Sonogashira Coupling - Chemistry LibreTexts.
  • The Grignard Reaction Mechanism - Chemistry Steps.
  • CN111763194A - Preparation method of 2-bromothiophene - Google Patents.
  • Palladium Catalyzed β-Arylation of α-Keto Esters - PMC - NIH.
  • Grignard Reagent with Esters - a Practice Example - YouTube. Available at: [Link]

  • Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach - FHNW.
  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • US4180510A - Method for preparing thienylacetic acids - Google Patents.
  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS Presented to the Facility of the Division of Graduate.
  • Synthesis of α-Substituted Alkenylammonium Salts through Suzuki–Miyaura and Sonogashira Coupling | Request PDF - ResearchGate. Available at: [Link]

  • HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1.
  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - ResearchGate. Available at: [Link]

  • The Ullmann Ether Condensation - ResearchGate. Available at: [Link]

  • 2-bromopentane - Organic Syntheses Procedure. Available at: [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC - NIH. Available at: [Link]

  • Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines Lee, Aaron - Helda - University of Helsinki. Available at: [Link]

  • Mod-31 Lec-35 Thiophene Synthesis - YouTube. Available at: [Link]

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Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-oxo-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 2-oxo-2-(thiophen-2-yl)acetate, a molecule of interest in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations. This document, crafted from the perspective of a Senior Application Scientist, delves into the practical aspects of acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and methodologies.

Introduction

This compound, with the chemical formula C₇H₆O₃S and a molecular weight of 170.18 g/mol , is a thiophene derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds.[1] Its structure, featuring a thiophene ring connected to a methyl ester via an α-keto group, presents a unique electronic environment that gives rise to a distinct spectroscopic fingerprint. Accurate characterization of this fingerprint is a critical first step in any research and development endeavor involving this molecule.

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis and Sample Preparation

The synthesis of this compound can be achieved through the lithiation of 2-bromothiophene followed by reaction with dimethyl oxalate.[1]

Experimental Protocol: Synthesis of this compound

  • To a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise.

  • Stir the resulting mixture at -78 °C for a specified time to ensure complete lithiation.

  • In a separate flask, prepare a solution of dimethyl oxalate in anhydrous THF.

  • Add the dimethyl oxalate solution to the lithiated thiophene solution at -78 °C.

  • Allow the reaction to proceed at low temperature before quenching with a suitable reagent, such as saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

For spectroscopic analysis, the purified compound should be dissolved in an appropriate deuterated solvent for NMR (e.g., CDCl₃) or prepared as a thin film or KBr pellet for IR spectroscopy. For mass spectrometry, the sample can be introduced directly or via a chromatographic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three distinct proton environments: the thiophene ring protons and the methyl ester protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Doublet of doublets1HH-5 (thiophene)
~7.7Doublet of doublets1HH-3 (thiophene)
~7.2Triplet1HH-4 (thiophene)
~3.9Singlet3H-OCH₃

Interpretation:

  • The protons on the thiophene ring will appear in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the α-keto-ester substituent, these protons will be deshielded and shifted downfield. The specific splitting patterns (doublet of doublets and a triplet) arise from the coupling between adjacent protons on the ring.

  • The methyl protons of the ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the absence of neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~182C=O (keto)
~162C=O (ester)
~142C-2 (thiophene)
~136C-5 (thiophene)
~135C-3 (thiophene)
~128C-4 (thiophene)
~53-OCH₃

Interpretation:

  • The two carbonyl carbons (keto and ester) are expected to be the most downfield signals due to their high degree of deshielding. The ketonic carbonyl will likely be further downfield than the ester carbonyl.

  • The four distinct carbon signals for the thiophene ring will appear in the aromatic region. The carbon atom attached to the substituent (C-2) will be significantly deshielded.

  • The methyl carbon of the ester group will appear as an upfield signal, typically around 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretching (aromatic)
~2950MediumC-H stretching (aliphatic, -OCH₃)
~1730StrongC=O stretching (ester)
~1660StrongC=O stretching (keto)
~1435MediumC=C stretching (thiophene ring)
~1250StrongC-O stretching (ester)

Interpretation:

  • The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl stretch typically appears at a higher wavenumber than the α-keto carbonyl stretch.

  • The C-H stretching vibrations of the thiophene ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

  • Characteristic absorptions for the thiophene ring (C=C stretching) and the C-O stretching of the ester group will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Molecular Ion Peak:

  • For this compound (C₇H₆O₃S), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 170.

Predicted Fragmentation Pattern:

The molecule is expected to fragment at the weaker bonds, particularly around the carbonyl groups.

MS_Fragmentation M [C₇H₆O₃S]⁺˙ m/z = 170 F1 [C₅H₃OS]⁺ m/z = 111 M->F1 - COOCH₃ F3 [COOCH₃]⁺ m/z = 59 M->F3 - C₅H₃OS F2 [C₄H₃S]⁺ m/z = 83 F1->F2 - CO

Caption: Predicted major fragmentation pathway for this compound.

Interpretation of Key Fragments:

  • m/z = 111: Loss of the methoxycarbonyl radical (•COOCH₃) from the molecular ion, resulting in the thenoyl cation. This is expected to be a major fragment.

  • m/z = 83: Subsequent loss of carbon monoxide (CO) from the thenoyl cation (m/z 111) to give the thiophenyl cation.

  • m/z = 59: Cleavage of the bond between the two carbonyl groups, resulting in the methoxycarbonyl cation.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides unambiguous evidence for the structure and purity of the compound. For researchers in drug discovery and organic synthesis, a thorough understanding of these spectroscopic techniques and their application to this specific molecule is paramount for ensuring the integrity of their scientific work.

References

  • Foschi, F.; Bonandi, E.; Mereu, A.; Pacchetti, B.; Gozzini, D.; Passarella, D. Selective synthesis of methyl dithienyl-glycolates. Arkivoc2018 , 2018 (7), 423–430. [Link]

Sources

Physical and chemical properties of "Methyl 2-oxo-2-(thiophen-2-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-oxo-2-(thiophen-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 26878-13-7) is a versatile α-ketoester containing a thiophene moiety.[1][2] This bifunctional molecule serves as a critical building block in synthetic organic chemistry, particularly in the construction of more complex heterocyclic systems and pharmacologically active agents. The presence of the thiophene ring, a well-known bioisostere of the benzene ring, coupled with the reactive α-ketoester functionality, makes this compound a valuable precursor for drug discovery programs.[3] Thiophene derivatives are integral to numerous commercial drugs and are actively investigated for their anti-inflammatory and anticancer properties.[3][4] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a detailed synthetic protocol, and insights into its reactivity and handling, empowering researchers to effectively utilize this reagent in their work.

Compound Identification and Structure

Proper identification is paramount for regulatory compliance and scientific accuracy. The fundamental identifiers and chemical structure of the title compound are outlined below.

  • CAS Number: 26878-13-7[1][2]

  • Molecular Formula: C₇H₆O₃S[1][2]

  • Molecular Weight: 170.18 g/mol [1][2]

  • InChI Key: TWMBHJJCUUXOKM-UHFFFAOYSA-N[1]

  • Canonical SMILES: O=C(OC)C(C1=CC=CS1)=O[5]

structure cluster_thiophene cluster_sidechain C1 C C2 CH C1->C2 C5 C C1->C5 C3 CH C2->C3 C4 CH C3->C4 S1 S C4->S1 S1->C1 O1 O C5->O1 C6 C C5->C6 O2 O C6->O2 O3 O C6->O3 C7 CH₃ O3->C7

G start Start Materials: - 2-Bromothiophene - n-Butyllithium - Dimethyl oxalate step1 Step 1: Lithiation Generate Thienyllithium intermediate (Anhydrous THF, -80°C, N₂ atm) start->step1 step2 Step 2: Acylation React with Dimethyl oxalate step1->step2 step3 Step 3: Workup Quench with aq. NH₄Cl, Extract with Ethyl Acetate step2->step3 step4 Step 4: Purification Flash Column Chromatography (Silica gel, EtOAc/Hexane) step3->step4 end_product Final Product: This compound step4->end_product

Caption: General workflow for the synthesis of the title compound.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the preparation of α-ketoesters from aryl halides. [2] Self-Validation and Causality: This two-step, one-pot procedure relies on the creation of a highly reactive nucleophile that subsequently attacks an electrophilic carbonyl. The anhydrous and inert conditions are critical because organolithium reagents are extremely reactive towards water, oxygen, and carbon dioxide. The low temperature (-80°C) is essential to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.

Materials and Reagents:

  • 2-Bromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dimethyl oxalate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Vessel Preparation: A round-bottom flask is flame-dried under vacuum and subsequently maintained under a positive pressure of inert gas (Nitrogen or Argon). This ensures all atmospheric moisture is removed.

  • Lithiation: Dissolve 2-bromothiophene (1.0 mmol) in anhydrous THF (15 mL) in the prepared flask. Cool the solution to -80°C using a dry ice/acetone bath.

  • Add n-butyllithium (0.95 mmol, 1 equivalent) dropwise to the cooled solution. The formation of the 2-thienyllithium species occurs via lithium-halogen exchange. Stir the mixture at -80°C for approximately 20 minutes. [2]4. Acylation: In a separate flask, prepare a solution of dimethyl oxalate (1.1 mmol) in anhydrous THF (5.0 mL). Add this solution dropwise to the organolithium mixture at -80°C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting 2-bromothiophene is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. This protonates any remaining organolithium reagent and neutralizes the reaction mixture.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL). The organic product will partition into the ethyl acetate layer.

  • Washing: Combine the organic layers and wash with brine (1 x 10 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) to yield the pure product. [2]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its multiple reactive sites, making it a valuable intermediate.

Core Reactivity Profile

G main This compound ketone Ketone Carbonyl (Electrophilic) main->ketone ester Ester Carbonyl (Electrophilic) main->ester thiophene Thiophene Ring (Nucleophilic) main->thiophene reduc Reduction (e.g., with NaBH₄) ketone->reduc yields α-hydroxy esters nuc_add Nucleophilic Addition (e.g., Grignard reagents) ketone->nuc_add yields alcohols hydrolysis Ester Hydrolysis (Acid/Base catalyzed) ester->hydrolysis yields α-keto acid alpha_H α-Protons (Potentially acidic) electrophile Electrophilic Aromatic Substitution (EAS) thiophene->electrophile functionalization at C5

Caption: Key reactive sites and potential transformations.

  • Ketone Carbonyl: This is a primary site for nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), yielding an α-hydroxy ester. It can also react with Grignard reagents or organolithiums to form tertiary alcohols.

  • Ester Carbonyl: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-oxo-2-(thiophen-2-yl)acetic acid. [6]It can also undergo transesterification or amidation.

  • Thiophene Ring: The thiophene ring is electron-rich and can undergo electrophilic aromatic substitution, typically at the C5 position (para to the substituent), which is the most activated site. This allows for further functionalization of the heterocyclic core.

Applications in Research and Development
  • Pharmaceutical Intermediate: As a thiophene-containing building block, this compound is a precursor for synthesizing molecules of medicinal interest. [1]The ethyl ester analogue is explicitly noted for its use in synthesizing thioheterocyclic compounds. [3]The core structure is related to compounds investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target for anti-inflammatory and anti-cancer drugs. [4]* Organic Synthesis: It serves as a versatile starting material for creating a variety of more complex molecules, including quinazolines and quinolines. [1]

Safety and Handling

  • GHS Classification (proxy):

    • Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning * Hazard Statements (proxy):

    • H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation.

Recommended Precautions:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

  • Storage: Store in a cool, dry, dark, and well-ventilated place as recommended.

References

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. ([Link])

  • Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5 - BIOSYNCE. ([Link])

Sources

An In-depth Technical Guide to Methyl 2-oxo-2-(thiophen-2-yl)acetate (CAS: 26878-13-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2-(thiophen-2-yl)acetate is a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique bifunctional nature, possessing both an α-keto group and a methyl ester attached to a thiophene scaffold, endows it with a versatile reactivity profile. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical properties, reactivity, and significant applications. A detailed exploration of its role as a key intermediate in the synthesis of pharmaceutically active compounds, including the anticholinergic drug Tiotropium bromide, is presented. Furthermore, this document offers practical, field-proven insights into its handling, characterization, and the causality behind key experimental choices, aiming to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Strategic Importance of a Thiophene-based Ketoester

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a desirable moiety in drug design. This compound emerges as a compound of significant interest by combining the advantageous properties of the thiophene ring with the versatile reactivity of an α-ketoester. This structure serves as a linchpin for the construction of complex molecular architectures, offering multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. This guide aims to provide a deep dive into the chemistry and applications of this compound, moving beyond a simple recitation of facts to offer a cohesive understanding of its synthetic utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in a research setting.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 26878-13-7[1]
Molecular Formula C₇H₆O₃S[1]
Molecular Weight 170.18 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 100-102 °C at 0.8 Torr
Melting Point 27-29 °C
Spectroscopic Characterization

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Thiophene Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). Specifically, one would anticipate a doublet of doublets for the proton at the 5-position, a doublet of doublets for the proton at the 3-position, and a triplet for the proton at the 4-position, reflecting their respective couplings. Based on the ethyl ester, the proton at the 5-position is expected to be the most downfield.[2]

    • Methyl Ester Protons: A sharp singlet at approximately δ 3.9 ppm is characteristic of the methyl ester group.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl Carbons: Two downfield signals are expected for the ketone (C=O) and ester (C=O) carbons, typically in the range of δ 160-190 ppm. The ketone carbon is generally more downfield than the ester carbon.

    • Thiophene Carbons: Four signals are anticipated in the aromatic region (δ 125-145 ppm), corresponding to the four distinct carbon atoms of the thiophene ring.

    • Methyl Ester Carbon: A signal around δ 52 ppm is characteristic of the methyl ester carbon.

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester are expected around 1730 cm⁻¹ and 1680 cm⁻¹, respectively.

    • C-H stretching vibrations of the thiophene ring will appear around 3100 cm⁻¹.

    • C-O stretching of the ester will be observed in the 1200-1300 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 170.

    • Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Synthesis of this compound

The synthesis of this key intermediate can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Primary Synthetic Route: Lithiation of 2-Bromothiophene

This is a widely cited and reliable method for the preparation of this compound.[3] The underlying principle involves the generation of a potent nucleophile (2-lithiothiophene) which then attacks an electrophilic carbonyl compound.

Reaction Scheme:

Lithiation_Synthesis cluster_reactants Reactants cluster_products Products R1 2-Bromothiophene Reaction Lithiation R1->Reaction THF, -78 °C R2 n-Butyllithium R2->Reaction R3 Dimethyl oxalate Final_Reaction Acylation R3->Final_Reaction P1 This compound P2 Lithium bromide P3 Butane Reaction->P3 Intermediate Nucleophilic Intermediate Reaction->Intermediate 2-Lithiothiophene Intermediate->Final_Reaction Final_Reaction->P1 Final_Reaction->P2

Caption: Lithiation of 2-bromothiophene followed by acylation.

Detailed Experimental Protocol:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: 2-Bromothiophene is dissolved in anhydrous THF and added to the flask. n-Butyllithium (typically a 1.6 M solution in hexanes) is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred for approximately 30-60 minutes at this temperature to ensure complete formation of the 2-lithiothiophene intermediate.

  • Acylation: A solution of dimethyl oxalate in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is stirred for an additional 1-2 hours at -78 °C.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound. A reported yield for a similar reaction is around 73%.[3]

Causality and Experimental Insights:

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the n-butyllithium and the 2-lithiothiophene intermediate, which would lead to reduced yields.

  • Low Temperature: The lithiation and subsequent acylation are performed at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent and competing nucleophilic attack on the ester group of the product.

  • Quenching: The use of a mild acid, such as ammonium chloride, is important to neutralize any remaining organolithium species without causing unwanted side reactions with the desired product.

Alternative Synthetic Approaches

While the lithiation route is common, other methods exist for the synthesis of α-ketoesters which could be adapted for this specific compound. These include:

  • Friedel-Crafts Acylation: The thiophene ring can undergo Friedel-Crafts acylation. Reaction with an appropriate acylating agent, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) could potentially yield the desired product. However, controlling the regioselectivity and preventing polysubstitution on the electron-rich thiophene ring can be challenging.

  • Oxidation of a Precursor: Oxidation of a suitable precursor, such as methyl 2-hydroxy-2-(thiophen-2-yl)acetate, using a mild oxidizing agent like manganese dioxide (MnO₂) or Swern oxidation could provide the target compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of two key reactive sites: the electrophilic carbonyl carbons and the activated thiophene ring.

Reactivity of the α-Ketoester Moiety

The adjacent ketone and ester groups influence each other's reactivity. The ketone carbonyl is generally more electrophilic and susceptible to nucleophilic attack than the ester carbonyl.

Reaction with Nucleophiles:

  • Grignard and Organolithium Reagents: These strong nucleophiles will preferentially attack the ketone carbonyl to form tertiary alcohols after an aqueous workup. This is a key transformation in the synthesis of Tiotropium bromide, where reaction with a second equivalent of a thiophene-based organometallic reagent leads to the formation of a di(thiophen-2-yl)glycolate derivative.

  • Reducing Agents: Selective reduction of the ketone in the presence of the ester can be achieved using milder reducing agents such as sodium borohydride (NaBH₄) to yield the corresponding α-hydroxy ester. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester.

  • Wittig Reaction: The ketone can undergo a Wittig reaction to form an α,β-unsaturated ester.

Application in the Synthesis of Tiotropium Bromide

A prominent application of this compound is as a precursor to Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a key intermediate in the synthesis of the anticholinergic drug Tiotropium bromide.[4][5][6]

Synthetic Pathway to Tiotropium Bromide Intermediate:

Tiotropium_Synthesis cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Key Intermediate cluster_final Further Steps Start Methyl 2-oxo-2- (thiophen-2-yl)acetate Reaction Reaction Start->Reaction Nucleophilic Addition Reagent 2-Lithiothiophene (from 2-bromothiophene + n-BuLi) Reagent->Reaction Intermediate Methyl 2-hydroxy-2,2- di(thiophen-2-yl)acetate Final Transesterification with Scopine & Quaternization with MeBr Intermediate->Final To Tiotropium Bromide Reaction->Intermediate

Caption: Synthesis of a key Tiotropium bromide intermediate.

The synthesis involves the reaction of this compound with a second equivalent of a thiophene nucleophile, such as 2-lithiothiophene, to generate the tertiary alcohol, Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. This intermediate then undergoes transesterification with scopine, followed by quaternization of the nitrogen atom with methyl bromide to yield Tiotropium bromide.[4][5][6]

Other Potential Applications

The versatile reactivity of this compound opens doors to a wide range of other synthetic transformations:

  • Heterocycle Synthesis: The α-ketoester moiety can participate in condensation reactions with various binucleophiles to construct a variety of heterocyclic systems, which are prevalent in many biologically active molecules.

  • Asymmetric Synthesis: The ketone can be asymmetrically reduced to produce chiral α-hydroxy esters, which are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals.

  • Functional Material Precursors: Thiophene-containing molecules are of great interest in materials science for the development of organic electronics. This compound could serve as a starting material for the synthesis of novel thiophene-based polymers and small molecules with interesting photophysical properties. For example, thiophene-bearing oxazolines and oxazines have been synthesized and polymerized to create materials with potential applications in this field.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from related compounds such as thiophene and methyl acetate can provide guidance.[8][9]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Fire Safety: The compound is likely flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[9]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Toxicity Profile (Inferred from Related Compounds):

  • Thiophene: Can cause eye irritation and is harmful if swallowed.[9]

  • Methyl Acetate: May cause drowsiness or dizziness and serious eye irritation.[8]

It is imperative to treat this compound as a potentially hazardous substance and to handle it with the care and precautions afforded to all laboratory chemicals.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its carefully orchestrated arrangement of a thiophene ring, a ketone, and a methyl ester creates a versatile and highly valuable building block for the synthesis of complex organic molecules. Its pivotal role in the synthesis of the important pharmaceutical, Tiotropium bromide, highlights its significance in drug development. This guide has sought to provide a comprehensive and practical understanding of this compound, from its synthesis and characterization to its reactivity and applications. It is our hope that the insights provided herein will empower researchers to fully harness the synthetic potential of this remarkable molecule.

References

  • Foschi, F., Bonandi, E., Mereu, A., Pacchetti, B., Gozzini, D., & Passarella, D. (2018). A straightforward synthesis of α-oxo- and α-hydroxy-acetates from aryl and heteroaryl halides. Arkivoc, 2018(7), 423-430. [Link]

  • Di Micco, S., Terracciano, S., Giordano, F., Bifulco, G., & Bruno, I. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73. [Link]

  • Process for the preparation of tiotropium bromide. (2008).
  • This compound. (n.d.). Protheragen. Retrieved January 18, 2026, from [Link]

  • Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. (2020). The Royal Society of Chemistry. [Link]

  • Methyl Acetate Safety Data Sheet. (2019). Agilent. [Link]

  • Process for the preparation of tiotropium bromide. (2008).
  • SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE. (2012). EPO Patent. [Link]

  • Lee, A., & Hoogenboom, R. (2021). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications, 42(10), 2000635. [Link]

  • Tiotropium Bromide. (n.d.). SynZeal. Retrieved January 18, 2026, from [Link]

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A Technical Guide to the Nucleophilic Reactivity of Methyl 2-oxo-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-oxo-2-(thiophen-2-yl)acetate is a versatile bifunctional molecule featuring an α-ketoester moiety. This structure possesses two distinct electrophilic centers: a ketone carbonyl and an ester carbonyl. This guide provides an in-depth analysis of the compound's reactivity towards various classes of nucleophiles, including nitrogen, oxygen, and carbon-based reagents. By examining the electronic properties and inherent reactivity hierarchy of the functional groups, we delineate the chemoselectivity of nucleophilic attack. This document serves as a technical resource, offering mechanistic insights, field-proven experimental considerations, and representative protocols to guide synthetic strategy and application in medicinal chemistry and materials science.

Introduction and Structural Analysis

This compound, with CAS Number 26878-13-7, is a key synthetic intermediate.[1][2] Its utility stems from the presence of two adjacent carbonyl groups, each offering a site for nucleophilic attack. The thiophene ring, an aromatic heterocycle, acts as a bioisostere for a phenyl ring and influences the electronic properties of the ketoester system, contributing to its unique reactivity profile.

Understanding the molecule's reactivity requires recognizing the difference between the ketone and ester carbonyls. Generally, ketones are more reactive towards nucleophiles than esters.[3][4] This is attributed to the resonance donation from the second oxygen atom in the ester group, which reduces the electrophilicity of the carbonyl carbon.[4] This inherent difference is the cornerstone of predicting how nucleophiles will interact with the molecule.

G cluster_0 This compound cluster_1 Key Reactive Sites mol Ketone Ketone Carbonyl (More Electrophilic) Site of Nucleophilic Addition Ester Ester Carbonyl (Less Electrophilic) Site of Nucleophilic Acyl Substitution

Figure 1: Structure and key electrophilic sites of the title compound.

Reactions with Carbon Nucleophiles: The Grignard Reaction

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent carbon-based nucleophiles. Their reaction with this compound is a classic example of exploiting the reactivity difference between a ketone and an ester.

Mechanism and Selectivity

The reaction proceeds in a sequential manner. The more electrophilic ketone carbonyl is attacked first. However, the initial product of this addition is not stable under the reaction conditions. The key mechanistic feature is that esters react with two equivalents of a Grignard reagent to yield a tertiary alcohol.[3][5][6][7]

  • First Addition: The first equivalent of the Grignard reagent attacks the more reactive ketone carbonyl. This is a standard nucleophilic addition.

  • Second Addition: The ester group then reacts with a second equivalent of the Grignard reagent. This occurs via a nucleophilic acyl substitution mechanism, where the methoxy group (-OCH₃) is eliminated to form a new ketone intermediate.[7]

  • Third Addition: This newly formed ketone is highly reactive and immediately attacked by a third equivalent of the Grignard reagent, leading to the final tertiary alcohol product after an aqueous workup.

It is synthetically challenging to isolate the ketone resulting from the addition of a single equivalent of nucleophile to the ester, as the intermediate ketone is typically more reactive than the starting ester.[3]

G start Methyl 2-oxo-2- (thiophen-2-yl)acetate step1 Intermediate Alkoxide (from attack on ketone) start->step1 1. R-MgX (Nucleophilic Addition) step2 Intermediate Ketone (from attack on ester + elimination) step1->step2 2. R-MgX (Nucleophilic Acyl Substitution) product Tertiary Alcohol (Final Product) step2->product 3. R-MgX (Nucleophilic Addition) 4. H₃O⁺ Workup

Caption: Reaction pathway with Grignard reagents.

Representative Experimental Protocol

Objective: To synthesize 2-(thiophen-2-yl)pentan-2-ol-1,1-diyl)bis(ethan-1-ol) by reacting this compound with excess Ethylmagnesium Bromide.

  • Materials: this compound (1.70 g, 10 mmol), 3.0 M Ethylmagnesium bromide in diethyl ether (12 mL, 36 mmol), anhydrous diethyl ether (50 mL), saturated aqueous NH₄Cl solution, anhydrous MgSO₄.

  • Step 1: Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add the starting ester dissolved in 50 mL of anhydrous diethyl ether.

  • Step 2: Grignard Addition: Cool the flask to 0°C in an ice bath. Add the Ethylmagnesium bromide solution dropwise via a syringe over 30 minutes, maintaining the temperature below 10°C.

  • Step 3: Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4: Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0°C.

  • Step 5: Extraction & Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactions with Nitrogen Nucleophiles: Amide and Imine Formation

Primary and secondary amines are common N-nucleophiles that react readily with the ketoester. The site of attack and the final product depend on the reaction conditions and the nature of the amine.

Amide Formation via Nucleophilic Acyl Substitution

The ester carbonyl, while less reactive than the ketone, is susceptible to nucleophilic acyl substitution by amines, particularly at elevated temperatures or with catalysis. This reaction displaces the methoxy group to form a stable α-ketoamide.

  • Mechanism: The amine nitrogen attacks the ester carbonyl, forming a tetrahedral intermediate. The intermediate then collapses, eliminating methanol as a leaving group.[8] This process is often irreversible, especially if the resulting amide is stable.

Imine Formation at the Ketone Carbonyl

Primary amines can also react with the ketone carbonyl to form an imine (or Schiff base).[9] This reaction is typically catalyzed by a mild acid and involves the elimination of water.[9][10]

  • Mechanism: The reaction proceeds through a carbinolamine (or hemiaminal) intermediate which then dehydrates under acidic conditions to form the C=N double bond of the imine.[9][10] Careful control of pH is crucial; if the solution is too acidic, the amine becomes protonated and non-nucleophilic, while if it is too basic, the hydroxyl group of the carbinolamine cannot be protonated to act as a good leaving group (water).[9]

Table 1: Predicted Reactivity with Amines

Amine TypePrimary Reactive SiteProduct TypeTypical Conditions
Primary Amine (R-NH₂)Ketone CarbonylImineMild Acid (e.g., AcOH), RT
Primary Amine (R-NH₂)Ester Carbonylα-KetoamideHeat, neat or high-boiling solvent
Secondary Amine (R₂NH)Ester Carbonylα-KetoamideHeat

Reactions with Oxygen Nucleophiles: Transesterification and Hydrolysis

Oxygen-based nucleophiles, such as alcohols and water, react primarily at the ester functional group.

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol.[11][12] This is an equilibrium-controlled process that can be catalyzed by either an acid or a base.[8]

  • Causality in Protocol: To drive the reaction to completion, a large excess of the desired alcohol is used as the solvent.[12][13] This shifts the equilibrium towards the products according to Le Châtelier's principle.

  • Mechanism (Acid-Catalyzed): The reaction begins with the protonation of the ester carbonyl, activating it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which, after proton transfer, eliminates methanol to yield the new ester.[8][12]

G cluster_workflow Transesterification Workflow Start Dissolve Ester in Excess R'-OH Catalyst Add Acid or Base Catalyst (e.g., H₂SO₄) Start->Catalyst Heat Heat to Reflux to Reach Equilibrium Catalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Neutralize, Extract, and Dry Monitor->Workup Purify Purify by Distillation or Chromatography Workup->Purify

Caption: General workflow for a transesterification reaction.

Hydrolysis

Hydrolysis is the cleavage of the ester bond by water to form the corresponding carboxylic acid, in this case, 2-oxo-2-(thiophen-2-yl)acetic acid. The reaction can be promoted by either acid or base (saponification).

  • Base-Promoted Hydrolysis (Saponification): This is an effectively irreversible process where a stoichiometric amount of base (e.g., NaOH) is used. The hydroxide ion attacks the ester carbonyl, and after elimination of the methoxide ion, the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid.

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. It requires heating the ester in aqueous acid.

Summary and Outlook

The reactivity of this compound is governed by the presence of two distinct electrophilic carbonyl centers. The ketone is generally more susceptible to irreversible nucleophilic addition, while the ester undergoes nucleophilic acyl substitution.

  • Strong, hard nucleophiles (e.g., Grignard reagents) will typically react multiple times to yield tertiary alcohols.

  • Nitrogen nucleophiles can be directed towards either the ketone (forming imines) or the ester (forming amides) by controlling reaction conditions.

  • Oxygen nucleophiles (alcohols, water) selectively target the ester group, leading to transesterification or hydrolysis.

This predictable chemoselectivity makes this compound a valuable and versatile building block in synthetic chemistry. Future work may explore enzymatic reactions for enhanced selectivity or the use of this scaffold in the development of novel heterocyclic compounds for pharmaceutical applications.

References

  • Wikipedia. Transesterification. [Online] Available at: [Link]

  • Chemistry LibreTexts. Transesterification. [Online] January 22, 2023. Available at: [Link]

  • Evans, R. W., et al. (2013). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Journal of the American Chemical Society, 135, 16074-16077.
  • Master Organic Chemistry. Transesterification. [Online] November 10, 2022. Available at: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Online] Available at: [Link]

  • JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Online] April 30, 2023. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction - Common Conditions. [Online] Available at: [Link]

  • Chemistry LibreTexts. Reaction with Primary Amines to form Imines. [Online] January 22, 2023. Available at: [Link]

  • Xu, C., et al. (2014). Catalytic asymmetric direct alpha-amination reactions of 2-keto esters. ResearchGate. [Online] Available at: [Link]

  • Greco, G. (2016). 07 05 Transesterification under Basic Conditions. YouTube. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Imine Formation Mechanism | Addition of Primary Amines to Aldehydes and Ketones. YouTube. [Online] Available at: [Link]

  • MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. [Online] Available at: [Link]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Online] June 25, 2024. Available at: [Link]

  • Chemistry Steps. Esters with Grignard Reagent. [Online] Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Online] Available at: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Online] December 10, 2015. Available at: [Link]

  • Chemistry Stack Exchange. Why is a ketone more nucleophilic than an ester? [Online] July 16, 2014. Available at: [Link]

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An In-depth Technical Guide to Electrophilic Substitution Reactions on the Thiophene Ring of "Methyl 2-oxo-2-(thiophen-2-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic substitution reactions on the thiophene ring of "Methyl 2-oxo-2-(thiophen-2-yl)acetate." As a molecule of interest in medicinal chemistry and materials science, understanding its reactivity is paramount for the strategic design of novel derivatives. This document delves into the theoretical underpinnings of thiophene's aromaticity, the directing effects of the 2-oxo-2-methoxyacetyl substituent, and practical methodologies for key electrophilic substitution reactions.

The Thiophene Core: A Balance of Aromaticity and Reactivity

Thiophene is a five-membered heterocyclic aromatic compound containing a sulfur atom. Its aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from a lone pair on the sulfur atom) across the planar ring, fulfilling Hückel's rule.[1][2] However, the degree of aromaticity in thiophene is considered to be less than that of benzene.[2] This is attributed to the electronegativity of the sulfur atom and the less effective overlap of its 3p orbitals with the 2p orbitals of the carbon atoms.[1]

This reduced aromaticity, coupled with the electron-donating character of the sulfur atom, renders the thiophene ring more susceptible to electrophilic attack than benzene.[3][4] Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the 2-position (α-position), as the carbocation intermediate formed by attack at this position is more stabilized by resonance.[3][4]

The Influence of the 2-Oxo-2-methoxyacetyl Substituent

The substituent at the 2-position of the thiophene ring in "this compound" is a 2-oxo-2-methoxyacetyl group [-C(O)C(O)OCH3]. This group is strongly electron-withdrawing due to the presence of two carbonyl functionalities. Such electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution by reducing the electron density of the ring system.[5][6]

Directing Effects:

Electron-withdrawing groups on an aromatic ring are typically meta-directing. However, in the case of 2-substituted thiophenes, the situation is more complex. The deactivating nature of the 2-oxo-2-methoxyacetyl group will slow down the rate of electrophilic substitution significantly compared to unsubstituted thiophene. The substitution will be directed to the position that is least deactivated.

Generally, for 2-substituted thiophenes with deactivating groups, electrophilic substitution is directed to the 4- and 5-positions . The 3-position is strongly deactivated due to its proximity to the electron-withdrawing group. The 5-position is often favored due to less steric hindrance. However, the precise regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile. For instance, in the bromination of 2-acetylthiophene, a compound with a similar deactivating group, substitution at the 4-position can be achieved under specific "catalyst swamping conditions".[7]

The following diagram illustrates the logical flow for predicting the outcome of electrophilic substitution on "this compound".

G A This compound B Thiophene Ring (Electron-rich aromatic system) A->B C 2-Oxo-2-methoxyacetyl Group (Strongly electron-withdrawing) A->C E Electrophilic Attack B->E D Deactivation of the Thiophene Ring C->D D->E F Regioselectivity Determination E->F G Substitution at C4-position F->G Kinetic/Thermodynamic Control Steric Factors H Substitution at C5-position F->H Electronic Effects Reaction Conditions

Caption: Logical workflow for electrophilic substitution on the target molecule.

Key Electrophilic Substitution Reactions and Methodologies

The following sections detail the anticipated outcomes and provide generalized experimental protocols for common electrophilic substitution reactions on "this compound." It is crucial to note that these are starting points and may require optimization.

Halogenation

Halogenation (e.g., bromination, chlorination) is a fundamental electrophilic substitution reaction. Due to the deactivating nature of the 2-oxo-2-methoxyacetyl group, harsh halogenating agents or the use of a Lewis acid catalyst may be necessary.

Expected Outcome: A mixture of 4- and 5-halo-substituted products is expected. Selective formation of the 4-bromo derivative might be achievable under "catalyst swamping conditions," using a large excess of a Lewis acid like aluminum chloride.[7]

Experimental Protocol (General for Bromination):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve "this compound" in a suitable inert solvent (e.g., dichloromethane, chloroform).

  • Catalyst Addition: If required, add the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) portion-wise at a low temperature (0 °C).

  • Bromine Addition: Slowly add a solution of bromine in the same solvent from the dropping funnel, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring it into a mixture of ice and a reducing agent (e.g., sodium thiosulfate solution) to destroy excess bromine.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The following table summarizes typical conditions for the bromination of deactivated thiophenes.

Reagent/CatalystSolventTemperature (°C)Expected Major Product(s)Reference(s)
Br₂ / Acetic AcidAcetic AcidRoom TempMixture of 4- and 5-bromo[8]
N-Bromosuccinimide (NBS)Acetic Acid/CHCl₃0 - Room Temp5-bromo[8]
Br₂ / AlCl₃ (excess)Dichloromethane0 - 54-bromo[7]
Nitration

Nitration introduces a nitro group (-NO₂) onto the thiophene ring. The standard nitrating mixture (a combination of nitric acid and sulfuric acid) is often too harsh for the sensitive thiophene ring and can lead to oxidation and decomposition. Milder nitrating agents are preferred.

Expected Outcome: Nitration is expected to yield a mixture of 4-nitro and 5-nitro derivatives.

Experimental Protocol (General for Nitration):

  • Nitrating Agent Preparation: A common milder nitrating agent is acetyl nitrate, prepared in situ by adding fuming nitric acid to acetic anhydride at low temperatures (e.g., 10 °C).[9]

  • Reaction Setup: In a flask equipped with a stirrer and a thermometer, dissolve "this compound" in acetic anhydride.

  • Addition of Nitrating Agent: Cool the solution and slowly add the pre-prepared acetyl nitrate solution, ensuring the temperature does not rise significantly.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, pour the reaction mixture onto crushed ice and extract the product.

  • Purification: Purify the product by column chromatography.

The workflow for a typical nitration experiment is depicted below.

G A Prepare Acetyl Nitrate (Fuming HNO₃ + Acetic Anhydride at 10°C) C Slowly Add Acetyl Nitrate to Substrate Solution A->C B Dissolve Substrate in Acetic Anhydride B->C D Monitor Reaction by TLC C->D E Quench on Ice D->E F Extract Product E->F G Purify by Column Chromatography F->G

Caption: Experimental workflow for the nitration of the target molecule.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-C(O)R) onto the thiophene ring. Given that the starting material already possesses an acyl-like substituent that is deactivating, forcing conditions would be required for a second acylation. This reaction is generally challenging on strongly deactivated rings.

Expected Outcome: If the reaction proceeds, it is expected to occur at the 4- or 5-position. The choice of a strong Lewis acid catalyst and an active acylating agent would be critical. The synthesis of 2-acetylthiophene, a related compound, is commonly achieved via Friedel-Crafts acylation of thiophene.[10][11][12]

Experimental Protocol (General for Friedel-Crafts Acylation):

  • Reaction Setup: In a dry apparatus, suspend a strong Lewis acid (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane).

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, acetic anhydride) dropwise at low temperature.

  • Substrate Addition: Add a solution of "this compound" in the same solvent.

  • Reaction and Work-up: Allow the reaction to proceed, monitoring by TLC. Quench the reaction by carefully pouring it onto ice and hydrochloric acid.

  • Extraction and Purification: Extract the product, wash, dry, and purify by chromatography or distillation.

Conclusion

The electrophilic substitution on the thiophene ring of "this compound" is a challenging yet synthetically valuable transformation. The strongly deactivating and directing nature of the 2-oxo-2-methoxyacetyl group necessitates careful consideration of reaction conditions to achieve desired regioselectivity. This guide provides a foundational understanding and practical starting points for researchers and drug development professionals to explore the derivatization of this important scaffold. Further experimental investigation is required to fully elucidate the reactivity of this specific molecule and optimize reaction protocols for the synthesis of novel compounds.

References

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  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. 1

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  • Wikipedia. Thiophene.

  • Pearson. Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. 13

  • ChemicalBook. This compound synthesis. 14

  • Wikipedia. Thiophene.

  • Online Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). 4

  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. 12

  • Thieme. Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates.

  • Google Patents. CN106892895A - A kind of preparation method of 2 acetyl thiophene.

  • Google Patents. US2492629A - Acylation of thiophene.

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  • ResearchGate. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF.

  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 2-Acetylthiophene (CAS 88-15-3).

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Methyl 2-oxo-2-(thiophen-2-yl)acetate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-oxo-2-(thiophen-2-yl)acetate, with CAS Number 26878-13-7, is a pivotal chemical intermediate that holds significant value in the realms of organic synthesis and drug discovery.[1][2] Structurally, it is an α-ketoester featuring a thiophene ring, a class of sulfur-containing heterocycles renowned for its wide range of therapeutic properties.[3] The unique electronic characteristics of the thiophene ring, often considered a bioisostere of a phenyl ring, make it a privileged scaffold in medicinal chemistry.[3] This guide provides an in-depth overview of the commercial availability, synthesis, applications, and key technical data for this versatile building block, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. Purity levels are typically high, often exceeding 95-98%, ensuring suitability for sensitive synthetic applications. When sourcing this reagent, it is crucial to consider purity, quantity, and supplier certifications to ensure experimental reproducibility.

SupplierBrand/Catalog No.PurityAvailable QuantitiesNotes
CymitQuimica Fluorochem / 10-F50562295.0%100mg, 250mg, 500mg, 1gIntended for laboratory use only.[4]
ChemScene CS-0450317≥98%CustomProvides GHS safety information.[2]
BLDpharm 26878-13-7N/ACustomOffers cold-chain transportation.[5]
MolCore MC19313480N/ACustomSpecializes in high-purity API intermediates.[6]
Hoffman Fine Chem MFCD19313480N/ACustomProvides physical properties (MP/BP).[1]
Arctom BD-A708997N/ACustomSells in flexible, reagent-scale sizes.[7]

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves a two-stage process starting from readily available precursors. The methodology leverages organometallic chemistry to achieve a clean and specific C-C bond formation.[8]

Experimental Protocol
  • Stage 1: Lithiation of 2-Bromothiophene. In a flame-dried round-bottom flask under an inert nitrogen atmosphere, a solution of 2-bromothiophene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) is cooled to -80 °C. To this solution, n-butyllithium (0.95 mmol) is added dropwise, and the mixture is stirred for approximately 20 minutes to form the 2-lithiothiophene intermediate.[8]

  • Stage 2: Acylation with Dimethyl Oxalate. A solution of dimethyl oxalate (excess) in anhydrous THF (5.0 mL) is then added to the reaction mixture at -80 °C. The reaction proceeds for approximately 40 minutes.[8]

  • Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the final product.[8]

Causality and Mechanistic Insights

The success of this synthesis hinges on the selective deprotonation (lithiation) at the C2 position of the thiophene ring, which is the most acidic proton due to the inductive effect of the sulfur atom. The resulting organolithium species is a potent nucleophile. This nucleophile then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate in a nucleophilic acyl substitution reaction. The tetrahedral intermediate collapses, leading to the expulsion of a methoxide leaving group and the formation of the desired α-ketoester. The use of low temperatures (-80 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediate.

Synthetic Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Flame-dry glassware under Nitrogen atmosphere P2 Prepare solution of 2-Bromothiophene in anhydrous THF P1->P2 R1 Cool solution to -80 °C P2->R1 R2 Add n-BuLi dropwise (Stir for 20 min) Generates 2-lithiothiophene R1->R2 R3 Add Dimethyl Oxalate solution in THF (Stir for 40 min) R2->R3 W1 Quench with sat. aq. NH4Cl R3->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash with Brine W2->W3 W4 Dry over Na2SO4 W3->W4 W5 Concentrate in vacuo W4->W5 P3 Purify by Flash Chromatography (Silica Gel) W5->P3 F Final Product: This compound P3->F

Caption: Laboratory workflow for the synthesis of this compound.

Applications in Drug Discovery

The thiophene nucleus is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs for indications ranging from cancer to infectious diseases.[9] this compound serves as a versatile precursor to more complex molecules, leveraging the reactivity of both the keto and ester functionalities for further chemical modification.

A key application area is in the development of enzyme inhibitors. For instance, derivatives of the closely related 2-(thiophen-2-yl)acetic acid have been identified as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the inflammatory pathway and a valuable target in cancer and inflammation therapy.[10] The α-ketoester moiety in this compound can be readily transformed into various heterocyclic systems or used in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to extend the carbon skeleton, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Role as a Synthetic Precursor

G cluster_mods Chemical Modifications cluster_products Potential Drug Scaffolds start Methyl 2-oxo-2- (thiophen-2-yl)acetate mod1 Reduction of Ketone start->mod1 mod2 Hydrolysis of Ester start->mod2 mod3 Wittig Reaction start->mod3 mod4 Condensation Reactions (e.g., with hydrazines) start->mod4 p1 α-Hydroxy Esters mod1->p1 p2 α-Keto Acids mod2->p2 p3 α,β-Unsaturated Esters mod3->p3 p4 Pyridazinones, etc. mod4->p4 end Library of Bioactive Compound Candidates p1->end p2->end p3->end p4->end

Caption: Synthetic utility of the core compound in generating diverse molecular scaffolds.

Physicochemical and Spectroscopic Data

Accurate physical and spectroscopic data are essential for compound identification and characterization.

Table 2: Physicochemical Properties

Property Value Source
CAS Number 26878-13-7 [1][2]
Molecular Formula C₇H₆O₃S [2][4]
Molecular Weight 170.19 g/mol [2]
Melting Point 27-29 °C [1]
Boiling Point 100-102 °C at 0.8 Torr [1]

| Appearance | Not specified (likely a low-melting solid or oil) | |

Table 3: Spectroscopic Data (for Ethyl Ester Analogue) Note: The following data is for Ethyl 2-oxo-2-(thiophen-2-yl)acetate. The signals for the thiophene ring protons and carbons are expected to be highly similar for the title methyl ester.

TypeData (Solvent: CDCl₃)Source
¹H NMR δ 8.13 (dd, J = 3.8, 1.0 Hz, 1H), 7.83 (dd, J = 4.8, 1.0 Hz, 1H), 7.22-7.17 (m, 1H), 4.44 (q, J = 7.0 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H)
¹³C NMR δ 176.4, 161.7, 139.1, 137.4, 137.2, 128.6, 62.7, 14.0

Safety and Handling

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 4: GHS Hazard Information

Category Information Source
Pictogram GHS07 (Exclamation Mark) [2]
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowed. [2]

| Precautionary Statements | P264, P270, P330, P501 |[2] |

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical synthesis. Its straightforward preparation and the versatile reactivity of its α-ketoester functionality make it an ideal starting point for the development of novel heterocyclic compounds, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its synthetic potential.

References

  • The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 26878-13-7 | this compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Giordano, F., et al. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Methyl thiophen-2-acetate. National Institutes of Health. Retrieved from [Link]

  • BIOSYNCE. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 26878-13-7 | this compound. Retrieved from [Link]

  • Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved from [Link]

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Molecular weight and formula of "Methyl 2-oxo-2-(thiophen-2-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-oxo-2-(thiophen-2-yl)acetate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. We will delve into its core physicochemical properties, validated synthesis protocols, and its strategic applications as a key building block in medicinal chemistry and materials science.

Core Compound Identification and Properties

This compound, registered under CAS Number 26878-13-7, is an α-ketoester derivative featuring a thiophene ring.[1][2][3] This structural motif is of significant interest in medicinal chemistry, as the thiophene nucleus is a privileged pharmacophore found in numerous FDA-approved drugs.[4] The compound's reactivity is dictated by the interplay between the ester, the α-keto group, and the electron-rich thiophene heterocycle, making it a versatile intermediate for organic synthesis.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This quantitative data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource(s)
Chemical Formula C₇H₆O₃S[1][2][3][5]
Molecular Weight 170.18 g/mol [1][2][3]
CAS Number 26878-13-7[1][2][3]
Boiling Point 100-102°C at 0.8 Torr[5]
Melting Point 27-29 °C[5]
SMILES Code O=C(OC)C(=O)C1=CC=CS1[6]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is reliably achieved through the lithiation of 2-bromothiophene followed by quenching with an appropriate electrophile, in this case, dimethyl oxalate. This two-stage, one-pot procedure is efficient and scalable for laboratory purposes.[3]

Rationale Behind Experimental Choices
  • Inert Atmosphere: The use of an organolithium reagent (n-butyllithium) necessitates a strictly inert (e.g., Nitrogen or Argon) and anhydrous environment. Organolithium compounds are extremely reactive towards atmospheric oxygen and moisture, which would otherwise quench the reagent and halt the reaction.

  • Low Temperature: The initial lithiation is conducted at -80 °C to control the highly exothermic reaction and prevent undesirable side reactions, such as decomposition of the lithiated intermediate.

  • Quenching: The reaction is terminated by the addition of saturated aqueous ammonium chloride (NH₄Cl). This mild acid serves to protonate any remaining organometallic species and neutralize the reaction mixture, facilitating a clean workup.

Step-by-Step Experimental Methodology[3]

Materials and Reagents:

  • 2-Bromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dimethyl oxalate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (AcOEt)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and subsequently fill it with an inert gas (N₂ or Ar).

  • Initial Reaction Setup: Dissolve 2-bromothiophene (1.0 mmol, 193 mg) in anhydrous THF (15 mL) within the prepared flask.

  • Lithiation: Cool the solution to -80 °C using a dry ice/acetone bath. Add n-butyllithium (0.95 mmol) dropwise to the solution while maintaining the low temperature. Allow the mixture to stir for 5 minutes.[3]

  • Electrophilic Addition: In a separate, dry vessel, prepare a solution of dimethyl oxalate in anhydrous THF (5.0 mL). Add this solution to the reaction mixture. Allow the reaction to proceed for approximately 40 minutes.[3]

  • Reaction Quenching: Once the starting thiophene is consumed (monitored by TLC), quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction and Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL). Combine the organic layers and wash with brine (1 x 10 mL).

  • Drying and Concentration: Dry the collected organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an ethyl acetate/hexane (1:9) solvent system to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 2-Bromothiophene in Anhydrous THF Intermediate 2-Lithio-thiophene (In Situ) Reactant1->Intermediate Lithiation Reagent1 n-Butyllithium (-80 °C, Inert Atm.) Reagent1->Intermediate Product Methyl 2-oxo-2- (thiophen-2-yl)acetate Intermediate->Product Electrophilic Addition Reactant2 Dimethyl Oxalate in Anhydrous THF Reactant2->Product Quench Quench (NH4Cl) & Aqueous Workup Product->Quench Purify Flash Chromatography (Silica Gel) Quench->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Synthesis pathway for this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ethyl ester counterpart, Ethyl 2-oxo-2-(thiophen-2-yl)acetate, is noted for its utility in creating various thioheterocyclic compounds.[7] Thiophene derivatives are widely recognized for their therapeutic properties and diverse applications in medicinal chemistry and material science.[7] This compound provides a scaffold that can be elaborated through reactions targeting the ketone, the ester, or the thiophene ring, enabling the generation of novel molecular libraries for drug discovery programs, particularly in the development of anti-inflammatory and anticancer agents.[4][8]

Safety, Handling, and Disposal

As a laboratory chemical, this compound must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound was not retrieved, safe handling procedures can be inferred from its functional groups and related substances like methyl acetate.

  • General Handling: Work in a well-ventilated area, preferably under a chemical fume hood.[9][10] Avoid inhalation of vapors and direct contact with skin and eyes.[9][11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[10][11]

  • Fire and Explosion Hazard: Based on related low-molecular-weight esters, this compound may be flammable.[12] Keep away from heat, sparks, open flames, and other ignition sources.[9][11] Use explosion-proof equipment and take precautionary measures against static discharge.[9]

  • First Aid:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[10][12]

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[10]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[9][10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[9]

Disclaimer: The safety information provided is a guideline based on similar chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[5]

References

  • This compound . Protheragen. [Link]

  • CAS RN 26878-13-7 | this compound . Hoffman Fine Chemicals. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition . MDPI. [Link]

  • Safety Data Sheet acc. to OSHA HCS . Agilent. [Link]

  • Methyl thiophen-2-acetate | C7H8O2S | CID 88055 . PubChem - NIH. [Link]

  • SAFETY DATA SHEET according to Regulation (EC) No 1907/2006 (REACH) as amended . Penta chemicals. [Link]

  • Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride . PubChem - NIH. [Link]

  • Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5 . BIOSYNCE. [Link]

  • 2-OXO-2-(THIOPHEN-2-YL)ACETIC ACID | CAS 4075-59-6 . Matrix Fine Chemicals. [Link]

  • Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines . Wiley Online Library - PMC. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . RSC - NIH. [Link]

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Methodological & Application

The Versatile Thiophene Building Block: Application Notes for the Synthesis of Bioactive Heterocycles from Methyl 2-oxo-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene-Based Heterocycles in Modern Drug Discovery

The landscape of medicinal chemistry is continually shaped by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles. Among these, thiophene-containing heterocycles have emerged as a cornerstone in the development of new therapeutic agents. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in a wide array of marketed drugs and clinical candidates. Its presence can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. Thiophene derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2]

At the heart of synthesizing these valuable compounds lies the strategic use of versatile building blocks. "Methyl 2-oxo-2-(thiophen-2-yl)acetate" is one such pivotal starting material. Its unique bifunctional nature, possessing both a reactive α-ketoester moiety and a thiophene ring, makes it an exceptionally useful precursor for the construction of a diverse range of complex heterocyclic systems. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthetic utility of this compound in the creation of bioactive heterocycles. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols, and ground our discussion in authoritative scientific literature.

Chemical Profile and Reactivity of this compound

This compound is a stable, yet highly reactive, organic compound. The electrophilic character of the two adjacent carbonyl carbons, coupled with the electron-rich nature of the thiophene ring, dictates its reactivity and versatility in heterocyclic synthesis.

The α-ketoester functionality is the primary site of reaction. The ketone carbonyl is susceptible to nucleophilic attack, and the adjacent methylene group can be activated under basic conditions, making it a key component in condensation reactions. The ester group can also participate in cyclization reactions or be hydrolyzed or transesterified to modulate the properties of the final product.

The thiophene ring, while generally less reactive to nucleophilic attack than the ketoester moiety, can undergo electrophilic substitution at the 5-position. Furthermore, its presence is crucial for the biological activity of the resulting heterocycles.

Key Synthetic Pathways and Protocols

This section details two primary, high-impact synthetic strategies for the utilization of this compound in the synthesis of bioactive heterocycles: multicomponent reactions for the synthesis of substituted 2-pyridones and the Gewald reaction for the formation of thieno[2,3-b]pyridines.

Multicomponent Synthesis of Bioactive 2-Pyridones

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot reaction. This approach is highly efficient, atom-economical, and allows for the rapid generation of molecular diversity.[3] The synthesis of highly substituted 2-pyridones, a class of compounds with known antimicrobial and anticancer activities, can be efficiently achieved using this compound.[4]

Causality of Experimental Choices:

  • Choice of Base: A base, such as piperidine or triethylamine, is crucial to catalyze the initial Knoevenagel condensation between the active methylene compound (e.g., cyanoacetamide) and the ketone carbonyl of this compound.

  • Solvent Selection: Ethanol is a common and effective solvent for this type of reaction as it readily dissolves the reactants and the catalyst, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate.

  • Reaction Temperature: Refluxing conditions are typically employed to ensure the reaction goes to completion in a timely manner.

Experimental Workflow for 2-Pyridone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Methyl 2-oxo-2- (thiophen-2-yl)acetate E Reflux A->E B N-Substituted Cyanoacetamide B->E C Piperidine (catalyst) C->E D Ethanol (solvent) D->E F Cool to RT E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry H->I J Bioactive 2-Pyridone Derivative I->J

Figure 1: General workflow for the multicomponent synthesis of 2-pyridone derivatives.

Detailed Protocol: Synthesis of 6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile Derivatives

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol), an appropriate N-substituted cyanoacetamide (1.0 mmol), and ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation: The product will often precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Characterization: Dry the purified product under vacuum and characterize by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Table 1: Representative Examples of Synthesized 2-Pyridones and their Antimicrobial Activity

CompoundN-SubstituentYield (%)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a Phenyl851632
1b 4-Chlorophenyl88816
1c 4-Methoxyphenyl823264
1d Benzyl791632

Note: The data presented in this table is representative and based on analogous syntheses reported in the literature. Actual yields and biological activities may vary.[5][6]

Gewald Synthesis of Thieno[2,3-b]pyridines

The Gewald reaction is a classic and highly efficient method for the synthesis of polysubstituted 2-aminothiophenes.[7][8] A variation of this reaction can be employed to synthesize thieno[2,3-b]pyridines, which are a class of fused heterocyclic compounds with significant anticancer and other biological activities.[1][9][10] In this one-pot, three-component reaction, this compound acts as the carbonyl component, an active methylene nitrile (e.g., malononitrile) provides two carbon atoms and a nitrile group, and elemental sulfur is the source of the thiophene sulfur atom.

Causality of Experimental Choices:

  • Base Catalyst: A base like morpholine or piperidine is essential to facilitate the initial Knoevenagel condensation and the subsequent steps of the reaction mechanism.

  • Elemental Sulfur: This is the key reagent that provides the sulfur atom for the formation of the thiophene ring.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or ethanol is typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: Gentle heating is usually required to drive the reaction to completion.

Reaction Mechanism Overview

G A Methyl 2-oxo-2- (thiophen-2-yl)acetate D Knoevenagel Condensation A->D B Malononitrile B->D C Base (e.g., Morpholine) C->D E Intermediate Adduct D->E G Michael Addition E->G F Elemental Sulfur (S8) F->G H Thiiran Intermediate G->H I Ring Opening & Tautomerization H->I J Cyclization I->J K Aromatization J->K L Thieno[2,3-b]pyridine K->L

Figure 2: Simplified mechanism of the Gewald reaction for thieno[2,3-b]pyridine synthesis.

Detailed Protocol: Synthesis of Methyl 6-amino-5-cyano-4-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (20 mL).

  • Sulfur Addition: Add elemental sulfur (1.1 mmol) to the mixture.

  • Catalyst Addition: Slowly add morpholine (1.5 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The solid product that precipitates is collected by vacuum filtration and washed with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford the pure thieno[2,3-b]pyridine derivative.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Table 2: Anticancer Activity of Representative Thieno[2,3-b]pyridine Derivatives

CompoundCell LineGI₅₀ (nM)
2a HHMelanoma20-40
2b HHBreast Cancer20-40
2c HHLung Cancer20-40
2d NaphthylHMelanoma60-240

Note: Data is based on analogous compounds and illustrates the potential anticancer activity of this class of heterocycles. GI₅₀ is the concentration for 50% growth inhibition.

Conclusion and Future Perspectives

This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis and drug discovery. Its inherent reactivity and the strategic placement of functional groups provide a reliable and versatile entry point to a wide range of bioactive heterocyclic compounds. The multicomponent and Gewald reaction pathways detailed in this application note represent just a fraction of the synthetic possibilities.

The continued exploration of new reaction methodologies with this versatile precursor will undoubtedly lead to the discovery of novel heterocyclic scaffolds with improved pharmacological profiles. As our understanding of disease biology deepens, the ability to rapidly synthesize diverse libraries of complex molecules will be paramount. This compound is poised to remain a key player in this endeavor, empowering chemists to create the next generation of life-saving medicines.

References

  • Abuelhassan, A. A., et al. (2022). New thieno[2,3-b]pyridine clubbed various thiazole ring systems: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry, 15(1), 103530.
  • Al-Trawneh, S. A., et al. (2021). Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Acta Chimica Slovenica, 68(2), 458-465.
  • Baviskar, B. S., et al. (2010). Synthesis and antimicrobial activity of some azetidinone derivatives with the β-naphthol. Rasayan Journal of Chemistry, 3(4), 641-645.
  • El-Damasy, A. K., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Applied Pharmaceutical Science, 7(10), 033-040.
  • Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 11(1), e202100260.
  • Fadda, A. A., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 911943.
  • Flinn, A., et al. (2022). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 27(17), 5485.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.
  • Hassan, A. S., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Universal Organic Chemistry, 1(1), 2.
  • Jung, S.-H., et al. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(17), 7717–7724.
  • Ladds, G., et al. (2017). The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. MedChemComm, 8(3), 595-606.
  • Mohamed, A. M., et al. (2021).
  • Mohamed, S. K., et al. (2023). Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. RSC Advances, 13(40), 28205-28224.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(1), 12-22.
  • Patel, B. H., Mason, A. M., & Barrett, A. G. M. (2011). Enamine formation of substituted keto-dioxinones followed by thermolysis and cyclization-aromatization enables the synthesis of various 6-substituted-4-hydroxy-2-pyridinones. Organic Letters, 13(19), 5156–5159.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Said, M. M., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 22(16), 8871.
  • Shestopalov, A. M., et al. (2003). One-pot synthesis of substituted thieno[3,2-c]pyridin-4-ones. Russian Chemical Bulletin, 52(10), 2235-2239.
  • Soliman, N. N., et al. (2022). Synthesis and biological evaluation of 2-pyridone derivatives containing a lidocaine analogue as potential antimicrobial agents. Journal of the Iranian Chemical Society, 19(11), 4787-4799.
  • Sonawane, S. A., & Bhalerao, D. S. (2022). Synthesis and antimicrobial activity of some novel azetidinone derivatives derived from 2-naphthol. Rasayan Journal of Chemistry, 15(1), 323-328.
  • Vaskevich, A. I., et al. (2020). Methods for the synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1827-1856.
  • Zaki, M. A., et al. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 21(10), 1285.
  • Zhang, H., et al. (2008). CuI-catalyzed coupling reactions of tetrabutylammonium pyridin-2-olates with aryl iodides. Synthesis, 2008(09), 1523-1524.
  • Zhou, X., et al. (2011). A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene. Synthesis, 2011(14), 2255-2260.
  • de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5296.

Sources

Application Notes and Protocols: Synthesis of Novel mPGES-1 Inhibitors from Methyl 2-oxo-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of potent and selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) using methyl 2-oxo-2-(thiophen-2-yl)acetate as a key starting material. We will delve into the scientific rationale for targeting mPGES-1 in inflammatory diseases, present a plausible and detailed multi-step synthetic protocol, and outline the necessary characterization and biological evaluation of the synthesized compounds. This guide is designed to be a practical resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The biosynthesis of PGE2 is a multi-step process that begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] Finally, mPGES-1, a glutathione-dependent enzyme, catalyzes the isomerization of PGH2 to PGE2.[3]

While non-steroidal anti-inflammatory drugs (NSAIDs) are effective at reducing inflammation by inhibiting COX enzymes, their long-term use is associated with significant gastrointestinal and cardiovascular side effects. This is because COX enzymes are also responsible for the production of other prostaglandins that have protective functions.[4] In contrast, targeting mPGES-1 offers a more selective approach to inhibiting PGE2 production, potentially leading to anti-inflammatory therapies with fewer side effects.[1]

The Prostaglandin E2 Synthetic Pathway: A Visual Overview

The enzymatic cascade leading to the production of PGE2 is a critical pathway in inflammation. Understanding this pathway highlights the strategic position of mPGES-1 as a therapeutic target.

PGE2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Other_PGs Other Prostaglandins (e.g., PGI2, TXA2) PGH2->Other_PGs Other Synthases Inflammation Inflammation, Pain, Fever PGE2->Inflammation

Caption: The Prostaglandin E2 (PGE2) biosynthetic pathway.

Synthetic Strategy: From Starting Material to Active Inhibitor

Our synthetic approach leverages the 2-(thiophen-2-yl)acetic acid scaffold, which has been identified as a promising platform for the development of mPGES-1 inhibitors.[5] The synthesis begins with the commercially available this compound and proceeds through a three-step process:

  • Reduction of the keto group: The ketone in the starting material is reduced to a hydroxyl group.

  • Ester hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid, a common feature in many mPGES-1 inhibitors.

  • Suzuki-Miyaura cross-coupling: A second aryl group is introduced to the thiophene ring via a palladium-catalyzed cross-coupling reaction to enhance inhibitory activity.

Synthesis_Workflow Start This compound Step1 Step 1: Reduction Start->Step1 Intermediate1 Methyl 2-hydroxy-2-(thiophen-2-yl)acetate Step1->Intermediate1 Step2 Step 2: Hydrolysis Intermediate1->Step2 Intermediate2 2-Hydroxy-2-(thiophen-2-yl)acetic acid Step2->Intermediate2 Step3 Step 3: Suzuki-Miyaura Coupling Intermediate2->Step3 Final_Product Final mPGES-1 Inhibitor Step3->Final_Product

Caption: A three-step synthetic workflow to the target mPGES-1 inhibitor.

Detailed Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Methyl 2-hydroxy-2-(thiophen-2-yl)acetate
  • Rationale: The reduction of the α-keto ester to the corresponding α-hydroxy ester is a crucial first step. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation, minimizing the risk of over-reduction.

  • Protocol:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 2-Hydroxy-2-(thiophen-2-yl)acetic acid
  • Rationale: The hydrolysis of the methyl ester to the carboxylic acid is necessary for the final inhibitor's activity, as the carboxylate group often interacts with key residues in the mPGES-1 active site. A base-catalyzed hydrolysis using lithium hydroxide (LiOH) is effective for this purpose.

  • Protocol:

    • Dissolve methyl 2-hydroxy-2-(thiophen-2-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Step 3: Suzuki-Miyaura Cross-Coupling to Yield the Final Inhibitor
  • Rationale: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[6] This step introduces a second aryl group, which can occupy a hydrophobic pocket in the mPGES-1 enzyme, thereby increasing the inhibitor's potency. A variety of arylboronic acids can be used in this step to generate a library of potential inhibitors.

  • Protocol:

    • To a solution of 2-hydroxy-2-(5-bromo-thiophen-2-yl)acetic acid (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent such as a mixture of dioxane and water, add a palladium catalyst, for example, Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

    • De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C and monitor by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final compound by flash column chromatography or preparative HPLC.

Characterization of the Synthesized Inhibitor

The structure and purity of the final compound should be confirmed using a combination of analytical techniques:

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidationSignals corresponding to the thiophene and aryl protons and carbons.
LC-MS Purity assessment and mass determinationA single major peak in the chromatogram and a molecular ion peak corresponding to the calculated mass of the product.
HRMS Accurate mass determinationProvides the exact mass of the molecule, confirming its elemental composition.

In Vitro Evaluation of mPGES-1 Inhibitory Activity

The inhibitory potency of the synthesized compounds against mPGES-1 should be determined using a cell-free or cell-based assay.

  • Cell-Free mPGES-1 Inhibition Assay:

    • Recombinant human mPGES-1 is incubated with the test compound at various concentrations.

    • The enzymatic reaction is initiated by the addition of the substrate, PGH2.

    • The reaction is stopped, and the amount of PGE2 produced is quantified by a suitable method, such as ELISA or LC-MS/MS.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.

  • Cell-Based PGE2 Production Assay:

    • A suitable cell line that expresses mPGES-1 (e.g., A549 cells) is stimulated with a pro-inflammatory agent like interleukin-1β (IL-1β) to induce mPGES-1 expression.

    • The cells are then treated with the test compound at various concentrations.

    • The amount of PGE2 released into the cell culture medium is measured by ELISA.

    • The IC50 value for the inhibition of PGE2 production in a cellular context is determined.

Conclusion

The synthetic route and protocols outlined in this application note provide a robust framework for the development of novel mPGES-1 inhibitors based on the 2-(thiophen-2-yl)acetic acid scaffold. By targeting mPGES-1, researchers can explore a promising avenue for the discovery of next-generation anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs. The flexibility of the Suzuki-Miyaura coupling step allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective m-PGES-1 inhibitors.

References

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 84.
  • Google Patents. (n.d.). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • Kaur, H., et al. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 15.
  • Liu, T., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
  • Lu, X., et al. (2018). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PLoS ONE, 13(5), e0196809.
  • Maddela, S. L., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymers, 14(6), 1228.
  • Mihai, C. I., et al. (2021). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. Molecules, 26(23), 7111.
  • Ouellet, M., et al. (2011). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry, 3(10), 1245–1265.
  • Park, J. Y., et al. (2010). Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation. British Journal of Pharmacology, 160(2), 354–366.
  • PrepChem.com. (n.d.). Synthesis of α-methyl(2-thienyl)acetic acid. Retrieved from [Link]

  • Frontiers Media S.A. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 84.
  • El-Gohary, N. S., & Shaabana, A. A. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Taylor & Francis Online. (2023). Design, Synthesis and Characterization of Lead Compounds as Anti-Inflammatory Drugs Targeting mPGES-1 Via Enzymelink Screening. Future Medicinal Chemistry, 15(9), 757-767.
  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • UTHSC Digital Commons. (2021). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases.
  • PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from [Link]

Sources

The Versatile Role of Methyl 2-oxo-2-(thiophen-2-yl)acetate in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the thiophene nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its bioisosteric relationship with the benzene ring allows for favorable interactions with a wide array of biological targets, often conferring enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] Within the diverse family of thiophene-containing building blocks, Methyl 2-oxo-2-(thiophen-2-yl)acetate emerges as a particularly valuable and versatile precursor. Its unique arrangement of a reactive α-ketoester functionality directly attached to the electron-rich thiophene ring provides a gateway for the synthesis of a variety of complex heterocyclic systems with significant therapeutic potential.

This comprehensive guide delves into the practical applications of this compound in medicinal chemistry. We will explore its role as a key starting material in the synthesis of potent kinase inhibitors and anti-inflammatory agents, providing detailed, field-proven protocols and explaining the underlying chemical principles that guide these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their quest for novel therapeutics.

Core Properties and Synthesis of this compound

Before delving into its applications, it is essential to understand the fundamental characteristics and synthesis of the title compound.

PropertyValue
CAS Number 26878-13-7
Molecular Formula C₇H₆O₃S
Molecular Weight 170.18 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Key Functional Groups Thiophene ring, α-ketoester

Synthesis Protocol: A common and efficient method for the laboratory-scale synthesis of this compound involves the lithiation of 2-bromothiophene followed by quenching with dimethyl oxalate.[4]

Diagram of Synthesis:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 2-Bromothiophene 2-Bromothiophene Lithiation Lithiation 2-Bromothiophene->Lithiation 1. Dimethyl oxalate Dimethyl oxalate Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution Dimethyl oxalate->Nucleophilic Acyl Substitution 2. n-BuLi, THF, -78 °C n-BuLi, THF, -78 °C n-BuLi, THF, -78 °C->Lithiation Sat. aq. NH4Cl (quench) Sat. aq. NH4Cl (quench) Workup Workup Sat. aq. NH4Cl (quench)->Workup Lithiation->Nucleophilic Acyl Substitution Intermediate: 2-Thienyllithium This compound This compound Nucleophilic Acyl Substitution->this compound Product This compound->Workup 3.

Caption: Synthetic scheme for this compound.

Application in the Synthesis of Thieno[2,3-d]pyrimidines as Kinase Inhibitors

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and selective inhibition of various protein kinases.[5] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The versatile reactivity of this compound makes it an ideal starting material for the construction of this important scaffold.

Conceptual Workflow for the Synthesis of a Thieno[2,3-d]pyrimidine Core:

G This compound This compound Gewald Reaction Gewald Reaction This compound->Gewald Reaction Cyanomethylene Reagent Cyanomethylene Reagent Cyanomethylene Reagent->Gewald Reaction Sulfur Sulfur Sulfur->Gewald Reaction Base (e.g., Morpholine) Base (e.g., Morpholine) Base (e.g., Morpholine)->Gewald Reaction Formamide Formamide Pyrimidine Ring Annulation Pyrimidine Ring Annulation Formamide->Pyrimidine Ring Annulation 2-Aminothiophene Intermediate 2-Aminothiophene Intermediate Gewald Reaction->2-Aminothiophene Intermediate Formation of 2-aminothiophene 2-Aminothiophene Intermediate->Pyrimidine Ring Annulation Thieno[2,3-d]pyrimidine Core Thieno[2,3-d]pyrimidine Core Pyrimidine Ring Annulation->Thieno[2,3-d]pyrimidine Core Cyclization

Caption: Conceptual workflow for thieno[2,3-d]pyrimidine synthesis.

Detailed Protocol for the Synthesis of a 2-Aminothiophene Intermediate (Hypothetical, based on the Gewald Reaction):

This protocol is a representative example based on the principles of the Gewald reaction and the known reactivity of α-ketoesters. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound, e.g., ethyl cyanoacetate)

  • Elemental Sulfur

  • Morpholine (or other suitable base, e.g., triethylamine)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • With stirring, add morpholine (catalytic amount, e.g., 0.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Subsequent Cyclization to the Thieno[2,3-d]pyrimidine Core:

The resulting 2-aminothiophene-3-carbonitrile can be cyclized to the thieno[2,3-d]pyrimidin-4-amine by heating with an excess of formamide or by reaction with formic acid followed by treatment with ammonia.[8]

Signaling Pathway Modulation by Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors:

Many thieno[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of various protein kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR): A key target in the treatment of non-small cell lung cancer and other solid tumors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Protein Kinase CK2: A constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival, and implicated in cancer.[5]

By inhibiting these kinases, thieno[2,3-d]pyrimidines can disrupt the signaling cascades that drive tumor growth, progression, and metastasis.

Diagram of a Generic Kinase Inhibition Pathway:

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Binding & Activation Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->Downstream Signaling Proteins Phosphorylation Thieno[2,3-d]pyrimidine Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno[2,3-d]pyrimidine Inhibitor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Competitive Binding at ATP site Inhibition Inhibition ATP ATP ATP->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Phosphate Donor Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling Proteins->Cell Proliferation, Survival, Angiogenesis Signal Transduction Inhibition->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)

Sources

Application Notes and Protocols: Condensation Reactions of Methyl 2-oxo-2-(thiophen-2-yl)acetate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Thiophene-Bearing α-Ketoester in Heterocyclic Synthesis

Methyl 2-oxo-2-(thiophen-2-yl)acetate is a valuable bifunctional building block in synthetic organic and medicinal chemistry. Its structure, featuring an α-ketoester moiety directly attached to a thiophene ring, presents two highly reactive electrophilic centers: the ketone and the ester carbonyl groups. This arrangement allows for a diverse range of chemical transformations, most notably condensation reactions with various nucleophilic amines. These reactions are not merely simple imine or enamine formations; they are powerful strategies for the construction of complex nitrogen-containing heterocycles, many of which are scaffolds for pharmacologically active compounds.

This guide provides a comprehensive overview of the condensation reactions of this compound with primary (aliphatic and aromatic), secondary, and diamines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. The applications of the resulting thiophene-substituted heterocycles are vast, ranging from potential therapeutics to functional materials.

Mechanistic Rationale: A Tale of Two Carbonyls and a Nucleophilic Nitrogen

The reactivity of this compound towards amines is governed by the principles of nucleophilic addition to carbonyl groups. The choice of amine (primary, secondary, or diamine) dictates the reaction pathway and the final product.

Reaction with Primary Amines: The Path to Imines

Primary amines react with the ketonic carbonyl of this compound to form an imine. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to yield the final product. The reaction is often catalyzed by a weak acid, which serves to protonate the hydroxyl group of the hemiaminal, making it a better leaving group (water).[1]

Reaction with Secondary Amines: Formation of Enamines

Secondary amines also react with the ketonic carbonyl. However, after the initial nucleophilic attack and formation of a hemiaminal, the subsequent dehydration cannot proceed to form a stable imine, as there is no proton on the nitrogen to be eliminated. Instead, a proton is lost from the adjacent carbon atom, leading to the formation of a C=C double bond and yielding an enamine.[2]

Reaction with Diamines: Gateway to Heterocycles

The reaction with 1,2-diamines, such as o-phenylenediamine, is a classic strategy for the synthesis of quinoxalinone derivatives. This reaction proceeds through a tandem condensation mechanism. The first amine group attacks one of the carbonyls, followed by an intramolecular cyclization and dehydration involving the second amine group and the remaining carbonyl. This powerful transformation allows for the rapid construction of a bicyclic heterocyclic system.

Below is a visual representation of the divergent reaction pathways.

G cluster_primary Imine Formation cluster_secondary Enamine Formation cluster_diamine Heterocycle Synthesis start Methyl 2-oxo-2- (thiophen-2-yl)acetate enamine Enamine Product start->enamine + Secondary Amine - H2O intermediate1 Hemiaminal Intermediate start->intermediate1 + Primary Amine intermediate2 Cyclized Intermediate start->intermediate2 + 1,2-Diamine primary_amine Primary Amine (e.g., Aniline) secondary_amine Secondary Amine (e.g., Morpholine) diamine 1,2-Diamine (e.g., o-Phenylenediamine) imine Imine Product quinoxalinone Quinoxalinone Product intermediate1->imine - H2O intermediate2->quinoxalinone - H2O, - MeOH G start Start reagents Combine Ketoester, Amine, Solvent, and Catalyst start->reagents reaction Heat to Reflux (with or without water removal) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: Cooling, Extraction, Washing monitoring->workup Complete purification Purification: Recrystallization or Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization end End characterization->end

Sources

Application Notes & Protocols: The Strategic Role of Methyl 2-oxo-2-(thiophen-2-yl)acetate in the Synthesis of Advanced Thiophene-Based Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiophene-based chromophores are a cornerstone in the development of advanced functional materials, with applications spanning from high-performance pigments to sophisticated agents in drug development and organic electronics.[1][2] The electron-rich nature of the thiophene ring allows for extensive π-conjugation and facile tuning of electronic properties, making it a privileged scaffold in dye design.[1] This document provides an in-depth guide on the synthetic utility of a key precursor, Methyl 2-oxo-2-(thiophen-2-yl)acetate , as a versatile building block for constructing diverse classes of thiophene-based dyes. We will explore the causality behind core synthetic transformations and provide detailed, validated protocols for the synthesis of representative dye systems, intended for researchers, scientists, and professionals in drug development.

Introduction: The Thiophene Scaffold and the Versatility of an α-Ketoester Precursor

Thiophene is a five-membered aromatic heterocycle whose unique electronic characteristics make it an exceptional component for chromophores.[1] Dyes incorporating this moiety are noted for their bright, intense colors, good fastness properties, and environmental stability.[1][3] Applications are diverse, including disperse dyes for synthetic fibers, high-stability pigments for automotive paints, and functional dyes for dye-sensitized solar cells (DSSCs) and non-linear optical (NLO) materials.[1][4]

While many synthetic routes to thiophene dyes start from 2-aminothiophenes via the Gewald reaction[1][3], this guide focuses on a different, highly versatile precursor: This compound . The power of this molecule lies in its α-ketoester functionality. The electrophilic ketone, activated by the adjacent ester group, and the electron-donating thiophene ring create a reactive hub for carbon-carbon bond formation, enabling access to complex dye architectures that are otherwise difficult to synthesize.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26878-13-7[5]
Molecular Formula C₇H₆O₃S[5]
Molecular Weight 170.18 g/mol [5]
Physical Form Solid[6]
Storage 2-8°C, sealed in dry, dark place[6]

This guide will detail two primary synthetic pathways leveraging this precursor: Knoevenagel condensation to form push-pull dyes and acid-catalyzed cyclization to produce thiophene-coumarin hybrids.

G cluster_precursor Core Precursor cluster_pathways Synthetic Pathways cluster_products Dye Classes cluster_applications Applications Precursor Methyl 2-oxo-2- (thiophen-2-yl)acetate Knoevenagel Knoevenagel Condensation Precursor->Knoevenagel + Active Methylene Compound Pechmann Pechmann-type Condensation Precursor->Pechmann + Substituted Phenol + Acid Catalyst PushPull Push-Pull Dyes (Donor-Acceptor) Knoevenagel->PushPull Coumarin Thiophene-Coumarin Hybrids Pechmann->Coumarin DSSCs Dye-Sensitized Solar Cells (DSSCs) PushPull->DSSCs Textiles Textile Dyes PushPull->Textiles Bioimaging Bio-imaging Agents Coumarin->Bioimaging

Caption: Synthetic workflow from the core precursor to diverse dye classes and their applications.

Key Synthetic Methodology: Knoevenagel Condensation for Push-Pull Dyes

The Knoevenagel condensation is a powerful reaction for C-C bond formation. In this context, it involves the reaction of the ketone in our precursor with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile).

Expertise & Causality: The reaction is typically base-catalyzed. A weak base like piperidine or morpholine is sufficient to deprotonate the active methylene compound, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the α-ketoester. The thiophene ring acts as an intrinsic electron donor (the "push" component), while the newly formed vinyl system with electron-withdrawing groups acts as the acceptor (the "pull" component). This electronic structure is fundamental for dyes used in DSSCs and NLO materials.[4]

G start Methyl 2-oxo-2- (thiophen-2-yl)acetate + Malononitrile step1 Add Base (e.g., Piperidine) in Ethanol start->step1 step2 Reflux (e.g., 2-4 hours) step1->step2 step3 Monitor by TLC step2->step3 step3->step2 Incomplete step4 Cool to RT Precipitation step3->step4 Reaction Complete step5 Vacuum Filtration step4->step5 step6 Wash with cold Ethanol step5->step6 end Purified Push-Pull Dye step6->end

Caption: Experimental workflow for the synthesis of a push-pull dye via Knoevenagel condensation.

Protocol 1: Synthesis of Methyl 2-(2-dicyanomethylene-thiophen-2-yl)acetate

This protocol details the synthesis of a representative push-pull dye.

Materials:

ReagentM.W.Amount (mmol)Mass/Volume
This compound170.18101.70 g
Malononitrile66.06100.66 g
Piperidine85.15~1~0.1 mL
Ethanol (Absolute)46.07-30 mL

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.70 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and absolute ethanol (30 mL).

  • Catalyst Addition: Stir the mixture to dissolve the solids. Add 5 drops of piperidine (~0.1 mL) to the reaction mixture.

    • Scientist's Note: Piperidine is a sufficiently strong base to generate the nucleophile from malononitrile without promoting unwanted side reactions like ester hydrolysis.

  • Reaction: Heat the mixture to reflux (approximately 78°C) with continuous stirring. The solution will typically develop a deep color (yellow to red).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting ketoester spot indicates completion. The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will often precipitate as a colored solid. If not, the solution can be placed in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.

  • Drying: Dry the purified dye in a vacuum oven at 50°C for 12 hours.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The UV-Vis absorption spectrum should be recorded to determine the λ_max, which is indicative of the push-pull system's electronic transition.

Key Synthetic Methodology: Acid-Catalyzed Cyclization for Thiophene-Coumarin Hybrids

Coumarins are a vital class of fluorescent dyes. A thiophene-coumarin hybrid combines the advantageous properties of both scaffolds. The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester. Here, we adapt this principle using our α-ketoester with an activated phenol like resorcinol.

Expertise & Causality: The reaction requires a strong acid catalyst, such as sulfuric acid or Amberlyst-15 resin. The acid protonates the carbonyl oxygen of the ketoester, dramatically increasing its electrophilicity. The electron-rich phenol (specifically, resorcinol) then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent dehydration and intramolecular transesterification (cyclization) yields the coumarin core. The choice of catalyst is critical; sulfuric acid is efficient but can lead to sulfonation byproducts, whereas a solid-acid catalyst like Amberlyst-15 simplifies workup and is more environmentally benign.

Protocol 2: Synthesis of 4-(Thiophen-2-yl)-7-hydroxycoumarin

This protocol describes the synthesis of a fluorescent thiophene-coumarin dye.

Materials:

ReagentM.W.Amount (mmol)Mass
This compound170.1850.85 g
Resorcinol110.1150.55 g
Amberlyst-15 resin--0.5 g

Procedure:

  • Setup: In a 50 mL round-bottom flask, combine this compound (0.85 g, 5 mmol), resorcinol (0.55 g, 5 mmol), and Amberlyst-15 resin (0.5 g).

    • Scientist's Note: The reagents are combined without solvent (neat conditions). This often accelerates the reaction rate and simplifies the process.

  • Reaction: Heat the reaction mixture to 100-110°C in an oil bath with stirring for 3 hours. The mixture will melt and darken.

  • Monitoring: Progress can be monitored by taking a small aliquot, dissolving it in ethanol, and spotting it on a TLC plate (Mobile phase: 1:1 Hexane:Ethyl Acetate). The product is typically highly fluorescent under a UV lamp.

  • Workup: Cool the reaction mixture to approximately 60°C. Add 20 mL of hot ethanol and stir for 15 minutes to dissolve the product and separate it from the resin.

  • Isolation: Filter the hot solution to remove the Amberlyst-15 catalyst. Wash the resin with an additional 10 mL of hot ethanol.

  • Purification: Allow the combined filtrate to cool to room temperature. The product will precipitate. Cool further in an ice bath for 30 minutes to maximize recovery. Collect the solid by vacuum filtration.

  • Drying & Characterization: Dry the product in a vacuum oven. Characterize via NMR, Mass Spectrometry, and measure its absorption and emission spectra in a solvent like ethanol or DMSO.[7][8]

Table 2: Representative Spectroscopic Data for Thiophene-Based Dyes

Dye ClassExample StructureExpected λ_abs (nm)Expected λ_em (nm)Notes
Push-Pull Dye Methyl 2-(2-dicyanomethylene-thiophen-2-yl)acetate400 - 550Typically weak or no emissionAbsorption maximum is highly sensitive to solvent polarity (solvatochromism).[3]
Coumarin Hybrid 4-(Thiophen-2-yl)-7-hydroxycoumarin350 - 420450 - 520Strong fluorescence, sensitive to pH due to the hydroxyl group.

Conclusion and Future Outlook

This compound stands out as a highly effective and strategic precursor for the synthesis of advanced thiophene-based dyes. Its inherent reactivity allows for the straightforward construction of both push-pull systems and fused heterocyclic structures like coumarins. The protocols provided herein are robust, self-validating, and grounded in well-established mechanistic principles. By understanding the causality behind these synthetic transformations, researchers can further modify the precursor or the reaction partners to fine-tune the photophysical properties of the resulting dyes, paving the way for next-generation materials in solar energy, medical diagnostics, and beyond.[2][9]

References

  • Title: Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes and Pigments Source: Benchchem URL
  • Title: methyl 2-oxo-2-(thiophen-2-yl)
  • Title: Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry Source: American Journal of Chemistry URL
  • Title: Synthetic procedures, properties, and applications of thiophene-based azo scaffolds Source: ES Food & Agroforestry URL
  • Title: Thiophene-Based Compounds Source: Encyclopedia MDPI URL
  • Title: New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers Source: SciSpace URL
  • Title: Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach Source: RSC Publishing URL
  • Title: METHYL 2-OXO-2-(THIOPHEN-2-YL)
  • Title: Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes Source: MDPI URL
  • Title: Methyl 2-(5-methylthiophen-2-yl)
  • Title: Spectroscopic Studies on Some New Azo Dyes Derived from 4-Methylesculetin and Their Biological Activity Source: ChemInform URL

Sources

Application Notes & Protocols: Strategic Synthesis of Methyl 2-(Thiophen-2-yl)-2-oxoacetate via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of Thiophene Glyoxylates

The synthesis of methyl 2-(thiophen-2-yl)-2-oxoacetate, a key α-ketoester, represents a critical entry point into a diverse range of pharmacologically relevant scaffolds. This molecule is not merely a synthetic target but a versatile intermediate used in the construction of novel therapeutics, agrochemicals, and advanced materials. The introduction of the glyoxylate moiety onto the thiophene ring via Friedel-Crafts acylation is a foundational reaction in medicinal chemistry. However, the inherent reactivity of the thiophene nucleus presents unique challenges, including a propensity for polymerization and difficulties in controlling regioselectivity under classical conditions.[1][2]

This document serves as an in-depth guide, moving beyond a simple recitation of steps to explain the underlying principles governing the successful Friedel-Crafts acylation of thiophene with methyl chlorooxoacetate. We will dissect the reaction mechanism, provide a validated, step-by-step protocol, and offer expert insights into troubleshooting and optimization.

The Underlying Chemistry: Mechanism and Regioselectivity

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[3] The process is initiated by the activation of the acylating agent, methyl chlorooxoacetate, by a Lewis acid catalyst to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich thiophene ring.

Generation of the Electrophile

The Lewis acid, typically a metal halide like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), coordinates to the chlorine atom of methyl chlorooxoacetate. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.

Regioselective Electrophilic Attack

Thiophene exhibits a strong preference for electrophilic substitution at the C2 (α) position.[4] This regioselectivity is a direct consequence of the stability of the cationic intermediate (the σ-complex or Wheland intermediate) formed during the attack.

  • Attack at C2: The positive charge in the intermediate can be delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures. This extensive delocalization provides substantial stabilization.[4]

  • Attack at C3: Attack at the C3 (β) position results in an intermediate where the positive charge is delocalized over only two carbon atoms. The sulfur atom cannot effectively participate in stabilizing the charge through resonance.[4]

Consequently, the activation energy for the formation of the C2-substituted intermediate is significantly lower, leading to the preferential formation of the 2-acylthiophene product.

Friedel-Crafts Acylation of Thiophene Mechanism: Friedel-Crafts Acylation of Thiophene cluster_reactants Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation & Product Formation AcylChloride Methyl Chlorooxoacetate (Cl-CO-COOCH₃) AcyliumIon Acylium Ion Complex [CH₃OOC-C=O]⁺[SnCl₅]⁻ AcylChloride->AcyliumIon + SnCl₄ LewisAcid Lewis Acid (e.g., SnCl₄) Thiophene Thiophene SigmaComplex σ-Complex Intermediate (Resonance Stabilized) Thiophene->SigmaComplex + Acylium Ion Product Methyl 2-(thiophen-2-yl)-2-oxoacetate SigmaComplex->Product - H⁺ SigmaComplex->Product Byproducts H⁺ + [SnCl₅]⁻ (regenerates catalyst + HCl)

Caption: Reaction mechanism of the Friedel-Crafts acylation of thiophene.

Validated Experimental Protocol

This protocol is designed for the synthesis of methyl 2-(thiophen-2-yl)-2-oxoacetate (CAS: 26878-13-7)[5][6] on a laboratory scale. The use of tin(IV) chloride is recommended as a milder alternative to aluminum chloride to minimize polymerization of the acid-sensitive thiophene ring.[7]

Materials and Reagents
ReagentFormulaM.W.CAS No.Required Purity
ThiopheneC₄H₄S84.14110-02-1≥99%, ReagentPlus®
Methyl ChlorooxoacetateC₃H₃ClO₃122.515781-53-3≥98%
Tin(IV) chlorideSnCl₄260.517646-78-8≥99%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%
Hydrochloric AcidHCl36.467647-01-01 M Aqueous Solution
Sat. Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous Solution
BrineNaCl58.447647-14-5Saturated Aqueous
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Granular
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stir bar

  • Dropping funnel (100 mL)

  • Reflux condenser with a nitrogen/argon inlet and bubbler

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with the dropping funnel, condenser, and a thermometer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen. This ensures strictly anhydrous conditions, which are critical as Lewis acids like SnCl₄ are highly moisture-sensitive.

  • Initial Charging: Charge the flask with anhydrous dichloromethane (80 mL) and thiophene (4.2 g, 50 mmol, 1.0 equiv.). Begin stirring and cool the solution to 0-5 °C using an ice bath.

  • Catalyst Addition: Slowly add tin(IV) chloride (14.3 g, 55 mmol, 1.1 equiv.) dropwise to the stirred thiophene solution, ensuring the internal temperature does not exceed 10 °C. A slight excess of the Lewis acid is used to drive the reaction to completion.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of methyl chlorooxoacetate (6.7 g, 55 mmol, 1.1 equiv.) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C. The controlled, slow addition is crucial to manage the exothermic reaction and prevent the formation of polymeric byproducts.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Subsequently, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The disappearance of the thiophene spot and the appearance of a new, lower Rf product spot indicates conversion.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing crushed ice (approx. 150 g) and 1 M HCl (50 mL). This hydrolyzes the tin complexes and quenches the reaction.[8]

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate). Combine the fractions containing the pure product and evaporate the solvent to afford methyl 2-(thiophen-2-yl)-2-oxoacetate.

Application Notes: Field-Proven Insights and Troubleshooting

Catalyst Choice and Activity

The choice of Lewis acid is the most critical parameter influencing the success of this acylation.

CatalystStoichiometryTypical ConditionsAdvantagesDisadvantages
AlCl₃ >1.0 equiv.0 °C to RTHigh reactivity, inexpensiveVery aggressive, often causes significant tar/polymer formation with thiophene[2]
SnCl₄ 1.1-1.5 equiv.0 °C to RTMilder, good yields, less polymerizationMore expensive, moisture sensitive
TiCl₄ 1.1-1.5 equiv.-20 °C to 0 °CSimilar to SnCl₄Highly moisture sensitive
Zeolites (Hβ) Catalytic60-80 °CReusable, environmentally benignRequires higher temperatures, typically used with anhydrides[9][10]

For the acylation of sensitive heterocycles like thiophene, SnCl₄ often provides the best balance of reactivity and selectivity, minimizing the degradation pathways that plague reactions using AlCl₃.[7]

Troubleshooting Common Issues
  • Problem: Low Yield and Significant Tar Formation.

    • Cause: This is the most common failure mode, often due to the catalyst being too harsh or the reaction temperature being too high. Thiophene readily polymerizes in the presence of strong acids.[2]

    • Solution:

      • Ensure strict temperature control (0-5 °C) during the addition of all reagents.

      • Switch from AlCl₃ to a milder Lewis acid like SnCl₄.

      • Verify that all reagents and solvents are completely anhydrous. Water will deactivate the catalyst and generate protons (H⁺), which can initiate polymerization.

  • Problem: Reaction Fails to Initiate or Stalls.

    • Cause: Inactive catalyst or insufficient catalyst loading.

    • Solution:

      • Use a fresh, unopened bottle of the Lewis acid or one that has been properly stored under inert gas.

      • Ensure the stoichiometry of the catalyst is at least 1.1 equivalents relative to the acylating agent. The product ketone can complex with the Lewis acid, sequestering it from the reaction.[11]

  • Problem: Formation of Multiple Products.

    • Cause: While C2 acylation is heavily favored, forcing conditions (high temperature, prolonged reaction times) can sometimes lead to minor amounts of diacylated products.

    • Solution: Adhere to the recommended reaction time and monitor carefully by TLC. Do not push the reaction unnecessarily after the starting material has been consumed.

References

  • Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Retrieved from [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

  • ResearchGate. (2025). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • Google Patents. (n.d.). Acylation of thiophene - US2432991A.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of "Methyl 2-oxo-2-(thiophen-2-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of Suzuki-Miyaura cross-coupling reactions involving "Methyl 2-oxo-2-(thiophen-2-yl)acetate" and its derivatives. These thiophene-containing scaffolds are of significant interest in medicinal chemistry and materials science. This document offers in-depth technical insights, field-proven protocols, and a robust mechanistic rationale to empower researchers in leveraging this powerful carbon-carbon bond-forming reaction for the synthesis of novel biaryl and heteroaryl compounds.

Introduction: The Significance of Arylated Thiophene Scaffolds

Thiophene rings are privileged structures in a multitude of biologically active compounds and organic electronic materials. The introduction of aryl or heteroaryl substituents onto the thiophene core via the Suzuki-Miyaura coupling reaction is a cornerstone strategy for generating molecular complexity and fine-tuning physicochemical properties.[1][2] "this compound" and its derivatives serve as versatile building blocks, with the keto-ester functionality offering a handle for further synthetic transformations. The Suzuki coupling of these substrates opens a direct route to a diverse library of substituted thiophenes, which are key intermediates in the development of novel pharmaceuticals and functional materials.[3][4]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species with an organic halide or triflate.[5][6] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Coupling_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (R-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Metathesis (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (R'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the thiophene halide (e.g., a bromo-substituted this compound), forming a Pd(II) intermediate.[5][6] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it stabilizes the palladium center and facilitates this often rate-limiting step.[7][8][9]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[5][10] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily undergoes transmetalation.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust starting point for the Suzuki coupling of derivatives of "this compound". Optimization may be required based on the specific substrates used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Bromo-derivative of this compound≥97%VariousStarting material.
Arylboronic acid or Arylboronic acid pinacol ester≥98%VariousCoupling partner.
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)≥98%VariousPre-catalyst.
Phosphine Ligand (e.g., SPhos, XPhos)≥98%VariousFor use with Pd(OAc)₂ or Pd₂(dba)₃.
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)AnhydrousVariousMust be finely ground.
Solvent (e.g., 1,4-Dioxane, Toluene, THF)AnhydrousVariousDegassed prior to use.
Deionized WaterDegassed prior to use.
Inert Gas (Argon or Nitrogen)High PurityFor maintaining an inert atmosphere.
General Protocol for Suzuki Coupling

This protocol is a general guideline for the coupling of a bromo-substituted this compound with an arylboronic acid.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add thiophene halide, boronic acid, and base to a Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add degassed solvent and palladium catalyst. B->C D 4. Heat to desired temperature (e.g., 80-100 °C). C->D E 5. Monitor reaction progress (TLC, LC-MS). D->E F 6. Cool to room temperature, quench with water. E->F G 7. Extract with organic solvent. F->G H 8. Dry, filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-thiophene derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[3][11]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.[12]

  • Reagent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/water 10:1) via syringe.[11][13] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3][11] If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand (e.g., SPhos, 4-10 mol%) should also be added at the beginning.

  • Reaction Conditions: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours).[11][12]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[12][14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[15]

Optimization and Troubleshooting
IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a more active pre-catalyst. Ensure an inert atmosphere is maintained.[16]
Inefficient transmetalationScreen different bases (e.g., K₃PO₄, Cs₂CO₃). The choice of base is crucial and substrate-dependent.[13][16]
Protodeboronation of thiophene boronic acid High temperature or strong baseLower the reaction temperature. Use a milder base like K₃PO₄ or KF.[14]
Slow catalyst systemEmploy a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate the desired coupling.[14]
Homocoupling of boronic acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[16]

Data Presentation: Comparative Performance of Reaction Parameters

The success of a Suzuki coupling is highly dependent on the interplay of the catalyst, ligand, base, and solvent. The following tables provide a comparative overview to guide optimization.

Table 1: Effect of Different Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901270-85[3]
Pd(dppf)Cl₂ (3)-K₃PO₄Toluene100880-95
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃THF/H₂O80685-98[11]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1004>90[7]

Table 2: Influence of Base and Solvent on Reaction Efficiency

BaseSolvent SystemTemp (°C)Observations
Na₂CO₃DMF/H₂O100Effective, but can promote side reactions with sensitive substrates.[17]
K₂CO₃Toluene/H₂O100A common and effective choice for many systems.[15]
K₃PO₄Dioxane/H₂O90Often provides good results and can suppress protodeboronation.[13]
Cs₂CO₃THF/H₂O80Highly effective, especially for challenging couplings, but more expensive.[11]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds derived from "this compound". A thorough understanding of the reaction mechanism and the careful selection of the catalyst, ligand, base, and solvent are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement and optimize these important transformations in their own laboratories.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (NIH)
  • Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids.
  • Palladium catalysed coupling of methyl 3-methylthiophene-2-carboxylate...
  • Suzuki reaction. (Wikipedia)
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (Chemical Science (RSC Publishing))
  • Suzuki Coupling. (Organic Chemistry Portal)
  • Suzuki-Miyaura Coupling. (Chemistry LibreTexts)
  • Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde as catalysts for the Suzuki cross-coupling of aryl bromides. (Sci-Hub)
  • Technical Support Center: Suzuki Coupling of 2-[3-(bromomethyl)phenyl]thiophene. (Benchchem)
  • What's the role of the phosphine ligand in Suzuki couplings? (r/chemistry - Reddit)
  • Effect of solvents for the Suzuki-Miyaura reaction.
  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. (Benchchem)
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcaniz
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (MDPI)
  • Reaction Conditions a and Yields for the.
  • strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. (Benchchem)
  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (Taylor & Francis Online)
  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (PolyU Electronic Theses)
  • Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions.
  • Synthesis of π-conjugated systems bearing thiophene and pyrrole heterocycles through palladium c
  • Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. (Benchchem)
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction.
  • methyl 2-oxo-2-(thiophen-2-yl)
  • The effect of various bases on the Suzuki coupling reaction a.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. (Benchchem)
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. (Benchchem)
  • METHYL 2-OXO-2-(THIOPHEN-2-YL)
  • Palladium-Catalyzed Aerobic Dehydrogenative Cross-Coupling of Polyfluoroarenes with Thiophenes.
  • Kinetic Studies on the Palladium(II)
  • A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes.
  • Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. (Organic Chemistry Portal)
  • Synthesis of 6-(arylthio)
  • 26878-13-7|Methyl 2-oxo-2-(thiophen-2-yl)
  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. (Chemical Society Reviews (RSC Publishing))
  • Synthesis of a biaryl synthetic intermediate.
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (PMC - PubMed Central)

Sources

Methyl 2-oxo-2-(thiophen-2-yl)acetate: A Versatile Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Agrochemical Scaffolds

In the dynamic landscape of agricultural science, the relentless evolution of resistance in pests and pathogens necessitates a continuous search for novel and effective agrochemicals. Heterocyclic compounds, particularly those containing the thiophene nucleus, have emerged as a privileged scaffold in the design of modern fungicides, insecticides, and herbicides.[1] The unique electronic properties and metabolic profile conferred by the sulfur-containing aromatic ring often lead to enhanced biological activity and favorable toxicological profiles.[2] Within this chemical space, Methyl 2-oxo-2-(thiophen-2-yl)acetate stands out as a highly versatile and reactive building block, offering a straightforward entry into a diverse array of complex agrochemical candidates.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It elucidates the strategic importance of this compound and details its synthetic utility in creating potent agrochemical derivatives. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

The Strategic Advantage of the Thiophene-2-glyoxylate Moiety

This compound, with its characteristic α-ketoester functionality, is primed for a variety of chemical transformations. This dual reactivity allows for the construction of numerous heterocyclic systems that are hallmarks of successful agrochemicals. The thiophene ring itself is a bioisostere of the phenyl ring and is present in several commercial agrochemicals, where it often enhances the molecule's interaction with its biological target.[3]

The true synthetic power of this building block lies in its ability to undergo condensation reactions with binucleophiles, such as hydrazines, amidines, and hydroxylamines, to readily form five- and six-membered heterocyclic rings. These ring systems, including pyrazoles and triazoles, are central to the mode of action of many modern pesticides.[4][5][6] For instance, the pyrazole ring is a key component of many fungicides that target cellular respiration.

Application Focus 1: Synthesis of Thiophene-Containing Pyrazole Fungicide Analogs

The Knorr pyrazole synthesis, a classic and reliable method, can be readily adapted for this compound to generate a library of potential fungicide candidates.[7] The reaction of the α-ketoester with various substituted hydrazines allows for the systematic exploration of structure-activity relationships (SAR).

Scientific Rationale

The reaction proceeds via an initial condensation between the hydrazine and the more reactive ketone carbonyl of the α-ketoester to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, followed by dehydration to yield the stable aromatic pyrazole ring. The choice of substituted hydrazines is critical for tuning the biological activity of the final compound, as these substituents will occupy a key region of the pharmacophore.

Experimental Workflow: Synthesis of Pyrazole Analogs

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A This compound E Combine and Reflux A->E B Substituted Hydrazine B->E C Ethanol (Solvent) C->E D Glacial Acetic Acid (Catalyst) D->E F Cool to Room Temperature E->F Monitor by TLC G Precipitate with Water F->G H Filter and Wash G->H I Recrystallize from Ethanol/Water H->I J Dry under Vacuum I->J K Final Pyrazole Product J->K Characterize (NMR, MS, etc.)

Caption: Workflow for the synthesis of thiophene-pyrazole analogs.

Detailed Protocol: Synthesis of 5-(Thiophen-2-yl)-2,4-dihydro-3H-pyrazol-3-one

This protocol provides a representative example of the synthesis of a pyrazole derivative from this compound.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound26878-13-7170.181.70 g10.0
Hydrazine hydrate (~64% hydrazine)7803-57-850.060.98 g (1.0 mL)~20.0
Ethanol, 200 proof64-17-546.0720 mL-
Glacial Acetic Acid64-19-760.050.2 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.70 g, 10.0 mmol).

  • Add ethanol (20 mL) to dissolve the starting material, followed by the addition of glacial acetic acid (0.2 mL).

  • While stirring, add hydrazine hydrate (1.0 mL, ~20.0 mmol) dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

  • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form during cooling.

  • Slowly add distilled water (20 mL) to the cooled mixture to induce further precipitation of the product.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water (1:1) solution.

  • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain the purified 5-(thiophen-2-yl)-2,4-dihydro-3H-pyrazol-3-one.

  • Dry the purified product under vacuum to a constant weight.

Expected Yield: 75-85%.

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Focus 2: Synthesis of Thiophene-Containing Triazole Insecticide Scaffolds

Triazole-based compounds are a significant class of insecticides. The synthesis of a 1,2,4-triazole ring can be achieved from α-ketoesters, although it often involves a multi-step sequence. A plausible route involves the initial formation of a hydrazide, followed by condensation with a suitable one-carbon unit.

Scientific Rationale

The α-ketoester is first converted to the corresponding carbohydrazide by reaction with hydrazine. This intermediate possesses the necessary N-N bond and a nucleophilic nitrogen that can participate in a subsequent cyclization reaction. Condensation with an orthoformate, for example, can provide the third carbon atom of the triazole ring. This approach allows for the introduction of diverse substituents on the triazole ring, which is crucial for optimizing insecticidal activity.

Synthetic Pathway Overview

G A This compound C 2-Oxo-2-(thiophen-2-yl)acetohydrazide A->C Step 1: Hydrazinolysis B Hydrazine Hydrate B->C F Thiophene-Triazole Product C->F Step 2: Cyclization D Triethyl Orthoformate D->F E Acid Catalyst E->F

Caption: Two-step synthesis of a thiophene-triazole scaffold.

Detailed Protocol: Synthesis of 2-Oxo-2-(thiophen-2-yl)acetohydrazide (Intermediate)

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound26878-13-7170.181.70 g10.0
Hydrazine hydrate (~64% hydrazine)7803-57-850.060.59 g (0.6 mL)~12.0
Ethanol, 200 proof64-17-546.0715 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.70 g, 10.0 mmol) in ethanol (15 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add hydrazine hydrate (0.6 mL, ~12.0 mmol) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be triturated with cold diethyl ether, filtered, and dried to yield the desired hydrazide intermediate.

Expected Yield: >90%.

Note: This hydrazide is a versatile intermediate for the synthesis of various heterocyclic systems, including the aforementioned triazoles. Further cyclization protocols can be developed based on established literature methods for triazole synthesis.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of agrochemicals derived from this compound is highly dependent on the nature of the heterocyclic ring system and its substituents.

  • For Fungicides: In pyrazole-based fungicides, the substituents on the pyrazole nitrogen and at the C3 position are critical for determining the spectrum of activity and potency. Electron-withdrawing groups on the thiophene ring can also influence activity.

  • For Insecticides: In triazole-based insecticides, the nature of the substituents on the triazole ring plays a crucial role in target-site binding and metabolic stability. The thiophene moiety often contributes to favorable pharmacokinetic properties.

Systematic variation of the substituents on the heterocyclic core, made possible by the versatility of this compound, is a key strategy for optimizing the biological performance of new agrochemical candidates.

Conclusion and Future Outlook

This compound is a valuable and reactive building block with significant potential in the discovery of novel agrochemicals. Its ability to serve as a precursor to a wide range of thiophene-containing heterocyclic systems, such as pyrazoles and triazoles, makes it an attractive starting material for medicinal and agricultural chemists. The protocols detailed in this guide provide a solid foundation for the exploration of this chemical space and the development of next-generation crop protection agents. Further research into the derivatization of this scaffold is warranted and holds the promise of delivering new solutions to the ever-present challenges in global agriculture.

References

  • A Click Reaction Enabled by Phosphorus-Oxygen Bond for Synthesis of Triazoles. ResearchGate. [Link]

  • Biological Activities of Hydrazone Derivatives. PubMed Central. [Link]

  • Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online. [Link]

  • Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. MDPI. [Link]

  • Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5. BIOSYNCE. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. PubMed Central. [Link]

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • The Role of Methyl 2-Oxo-2-(o-tolyl)acetate in Modern Fungicide Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]

  • Thiophene-Based Trimers and Their Bioapplications: An Overview. PubMed Central. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Royal Society of Chemistry. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-oxo-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-oxo-2-(thiophen-2-yl)acetate (CAS No. 26878-13-7).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on diagnosing and overcoming low reaction yields.

Troubleshooting Guide: Low Yield Diagnosis

This section addresses the most common and critical issue in the synthesis of this compound: suboptimal yield. The prevailing synthetic strategies involve the reaction of a 2-thienyl organometallic species with an oxalate derivative. The following Q&A format will diagnose potential failure points in this process.

Q1: My yield is consistently low (<40%). What are the most probable causes related to my starting materials and reagents?

Low yields often trace back to the quality and handling of the reagents, especially when dealing with highly reactive organometallics.

  • Degradation of the Organometallic Reagent: The primary route to the target compound involves a 2-thienyl nucleophile, typically generated in situ as 2-thienyllithium or 2-thienylmagnesium bromide (a Grignard reagent).[1][2] These reagents are extremely sensitive to moisture and atmospheric carbon dioxide.[3][4]

    • Causality: Exposure to trace amounts of water will protonate and quench the organometallic, rendering it inactive. Reaction with CO₂ will form the corresponding thiophene-2-carboxylate, a common impurity.

    • Validation & Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., THF, ether) dispensed from a solvent purification system or a freshly opened bottle over molecular sieves. Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.[1] The Grignard reagent should be used immediately after its formation to minimize degradation or potential isomerization.[5]

  • Poor Quality Dimethyl Oxalate: The electrophile, dimethyl oxalate, can be a source of problems.

    • Causality: Dimethyl oxalate is a solid that can absorb atmospheric moisture. Wet reagent will quench the organometallic. Furthermore, it is susceptible to hydrolysis, which would introduce carboxylic acid impurities.

    • Validation & Solution: Use a fresh bottle of dimethyl oxalate or dry the existing stock in a vacuum oven before use. Ensure it is fully dissolved in anhydrous solvent before addition to the reaction mixture.

  • Inactive Magnesium for Grignard Formation: When preparing the Grignard reagent, the surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction.

    • Causality: The inert MgO layer passivates the metal surface, inhibiting the oxidative insertion into the carbon-halogen bond of 2-bromothiophene.

    • Validation & Solution: Use fresh, high-quality magnesium turnings. Activation is critical. Common methods include crushing the turnings under an inert atmosphere to expose a fresh surface, or adding a small crystal of iodine, which chemically activates the surface. Successful initiation is often indicated by a slight exotherm and the appearance of a cloudy or brownish solution.

Q2: I've confirmed my reagents are pure and dry, but my yield is still poor. Could my reaction conditions be the issue?

Absolutely. The precise control of reaction parameters is paramount for this synthesis.

  • Incorrect Reaction Temperature: Temperature control is critical during both the formation of the organometallic and its subsequent reaction.

    • Causality (Lithiation): The formation of 2-thienyllithium from 2-bromothiophene and n-butyllithium is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.[1]

    • Causality (Grignard): Grignard formation is exothermic and requires careful temperature management to maintain a steady reaction rate without promoting side reactions like Wurtz coupling.[2]

    • Causality (Acylation): The addition of the organometallic to dimethyl oxalate is highly exothermic. If the temperature rises uncontrollably, it can lead to a double addition of the nucleophile to the initially formed ketoester, resulting in the formation of methyl 2,2-di(thiophen-2-yl)-2-hydroxyacetate as a significant byproduct.[2]

    • Validation & Solution: Use a cryostat or a dry ice/acetone bath to maintain -78 °C for lithiation. For the Grignard reaction, control the rate of addition of 2-bromothiophene to maintain a gentle reflux. For the acylation step, pre-cool the dimethyl oxalate solution and add the organometallic reagent dropwise while maintaining a low temperature (e.g., -78 °C to 0 °C). Monitor the internal temperature with a low-temperature thermometer.

  • Improper Stoichiometry: The ratio of reactants is crucial.

    • Causality: Using an excess of the organometallic reagent significantly increases the likelihood of the double-addition side reaction mentioned above. Using insufficient organometallic will result in incomplete conversion of the dimethyl oxalate.

    • Validation & Solution: Typically, a slight excess of the limiting reagent (often the thienyl halide for organometallic formation) is used, but for the acylation step, a 2:1 ratio of the organometallic to dimethyl oxalate should be strictly avoided. A ratio of approximately 1:1 is ideal. One common strategy is to use a 2:1 ratio of 2-thienylmagnesium bromide to dimethyl oxalate to synthesize the tertiary alcohol, methyl 2,2-dithienylglycolate, but this is a different target.[2]

Q3: I see multiple spots on my TLC plate after work-up. What are the likely side products and how can I avoid them?

The presence of multiple products indicates that side reactions are competing with your desired pathway.

  • Double-Addition Product: As discussed, this forms methyl 2,2-di(thiophen-2-yl)-2-hydroxyacetate. This is the most common byproduct when temperature and stoichiometry are not well-controlled.

  • Thiophene-2-carboxylic acid: Results from the reaction of the organometallic with CO₂. This is a sign of a leak in your inert atmosphere setup.

  • 2,2'-Bithiophene: Arises from Wurtz-type coupling of the organometallic reagent, especially if trace oxygen is present or if the reaction is overheated.

  • Unreacted Starting Material: Incomplete conversion due to quenched reagent or insufficient reaction time.

  • Hydrolysis of Product: The target ketoester can be susceptible to hydrolysis back to the carboxylic acid during aqueous work-up, especially if conditions are too acidic or basic for a prolonged period.

    • Validation & Solution: A carefully controlled aqueous work-up is essential. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild proton source.[1] Avoid strong acids or bases. Extract the product promptly into an organic solvent like ethyl acetate.

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield Synthesis cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_analysis Crude Product Analysis Start Low Yield Observed (<40%) CheckReagents Step 1: Verify Reagent Quality & Handling Start->CheckReagents CheckConditions Step 2: Analyze Reaction Conditions CheckReagents->CheckConditions If Reagents OK Reagent1 Anhydrous Solvents? AnalyzeCrude Step 3: Analyze Crude Product (TLC, NMR) CheckConditions->AnalyzeCrude If Conditions OK Cond1 Correct Temp? (e.g., -78°C) Analysis1 Major Impurity: Double Addition? AnalyzeCrude->Analysis1 Analysis2 Major Impurity: Starting Material? AnalyzeCrude->Analysis2 Analysis3 Major Impurity: Carboxylic Acid? AnalyzeCrude->Analysis3 Optimize Step 4: Implement Solutions & Optimize Reagent2 Dry Oxalate? Reagent3 Activated Mg / Titered n-BuLi? Reagent4 Strict Inert Atmosphere? Cond2 Correct Stoichiometry? (No excess nucleophile) Cond3 Controlled Addition Rate? Analysis1->Optimize Analysis1->Cond1 Fix Temp & Stoich. Analysis2->Optimize Analysis2->Reagent1 Fix Reagent Activity Analysis3->Optimize Analysis3->Reagent4 Fix Inert Atmosphere / Work-up

Sources

Technical Support Center: Purification of Methyl 2-oxo-2-(thiophen-2-yl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of Methyl 2-oxo-2-(thiophen-2-yl)acetate using column chromatography. We will address common challenges and provide troubleshooting strategies to ensure a successful purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Compound Stability on Silica Gel

Question 1: My TLC analysis shows a single spot for the crude product, but after column chromatography, I see multiple spots, including what appears to be the starting material or a new impurity. Is this compound unstable on silica gel?

Answer: This is a common and critical concern. While α-keto esters are generally stable compounds, the acidic nature of standard silica gel can sometimes lead to degradation or catalyze side reactions for certain molecules.[1] The silanol groups (Si-OH) on the silica surface can act as acid catalysts.[1]

Troubleshooting Steps:

  • Perform a 2D TLC Stability Test: To definitively determine if your compound is degrading on silica, run a two-dimensional TLC.[2]

    • Spot your crude material in one corner of a square TLC plate.

    • Develop the plate using your chosen solvent system.

    • Dry the plate thoroughly.

    • Rotate the plate 90 degrees and develop it again in the same solvent system.

    • Interpretation: A single spot appearing on the diagonal indicates that your compound is stable. The appearance of new spots off the diagonal confirms degradation on the silica surface.

  • Deactivate the Silica Gel: If instability is confirmed, you can neutralize the acidic sites on the silica gel. This is a widely used technique to prevent the degradation of acid-sensitive compounds.

    • Protocol: Prepare a slurry of your silica gel in the chosen eluent system and add 1% triethylamine (TEA) relative to the volume of the solvent. Gently stir the slurry for 30 minutes before packing the column.

  • Consider an Alternative Stationary Phase: If deactivation is insufficient, or if you prefer to avoid additives, using a different stationary phase is a viable option.

    • Neutral Alumina: Alumina is a good alternative to silica gel and is available in neutral, acidic, and basic forms. For α-keto esters, neutral or basic alumina is recommended to avoid acid-catalyzed degradation.

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for the purification of sensitive compounds.[1]

Optimizing Separation and Peak Shape

Question 2: I'm having trouble separating my product from a close-running impurity. How can I improve the resolution?

Answer: Achieving good separation is fundamental to obtaining a pure product. The choice of the mobile phase (eluent system) is the most critical factor influencing resolution in column chromatography.

Troubleshooting Steps:

  • Systematic TLC Solvent Screening: Before committing to a column, invest time in thoroughly screening different solvent systems using TLC. The goal is to find a system that provides a clear separation between your product and all impurities, with an Rf value for your product ideally between 0.2 and 0.4.

    Solvent System (v/v) Polarity Typical Application
    Hexane / Ethyl AcetateLow to HighA good starting point for many organic compounds.
    Dichloromethane / MethanolMedium to HighEffective for more polar compounds.
    Toluene / AcetoneMediumCan offer different selectivity compared to ester-based systems.
  • Employing a Gradient Elution: If a single isocratic (constant solvent composition) system doesn't provide adequate separation for all impurities, a gradient elution is recommended.

    • Start with a less polar solvent system to elute the non-polar impurities.

    • Gradually increase the polarity of the eluent to elute your product.

    • Finally, use a highly polar solvent system to wash off any remaining highly polar impurities from the column.

Question 3: My compound is streaking or "tailing" on the TLC plate and the column, leading to broad peaks and poor separation. What is causing this and how can I fix it?

Answer: Peak tailing for polar compounds like this compound on silica gel is often due to strong interactions between the polar functional groups (the ketone and ester) and the active silanol groups on the silica surface.[3]

Troubleshooting Steps:

  • Mobile Phase Modifiers: Adding a small amount of a polar modifier to your eluent can significantly improve peak shape.

    • For acidic impurities or to suppress silanol interactions: Add 0.5-1% acetic acid to your mobile phase.

    • For basic impurities: Add 0.5-1% triethylamine (TEA) to your mobile phase.[3]

  • Check Sample Solubility and Loading Technique: Overloading the column or using a sample solvent that is too strong can lead to band broadening and tailing.

    • Dissolve the sample in a minimal amount of the initial, least polar eluent. If the sample is not soluble, use a slightly more polar solvent, but keep the volume to an absolute minimum.[2]

    • Dry Loading: If your compound has poor solubility in the column eluent, dry loading is the preferred method.[2]

      • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).

      • Add a small amount of silica gel to the solution.

      • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

      • Carefully load this powder onto the top of your packed column.

Workflow for Column Chromatography Purification

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Workup TLC TLC Analysis & Solvent System Optimization Column_Packing Column Packing (Slurry Method) TLC->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Final_Product Solvent_Removal->Final_Product Pure Product

Caption: A typical workflow for the purification of an organic compound by column chromatography.

Detailed Experimental Protocol

Materials:
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Glass column

  • Cotton or glass wool

  • Sand (optional)

  • Beakers, flasks, and test tubes

  • Pipettes

  • Rotary evaporator

Step-by-Step Procedure:
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The optimal solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (optional).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. The consistency should be like a milkshake.

    • Pour the slurry into the column in one continuous motion.

    • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Never let the column run dry. [2]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.

    • Dry Loading: (Recommended for samples with poor solubility) Follow the procedure described in the troubleshooting section above.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes or flasks.

    • If using a gradient elution, gradually increase the polarity of the solvent system as the column runs.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting each fraction onto a TLC plate.

    • Develop the TLC plate in your chosen solvent system and visualize the spots under a UV lamp.

  • Combining Fractions and Solvent Removal:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered During Purification Degradation Compound Degradation on Column? Start->Degradation Separation Poor Separation? Start->Separation Tailing Peak Tailing/Streaking? Start->Tailing Degradation->Separation No TLC_2D Perform 2D TLC Degradation->TLC_2D Yes Separation->Tailing No Solvent_Screen Optimize Solvent System (TLC) Separation->Solvent_Screen Yes Modifier Add Mobile Phase Modifier (e.g., Acetic Acid, TEA) Tailing->Modifier Yes Deactivate Deactivate Silica (e.g., with TEA) TLC_2D->Deactivate Degradation Confirmed Alt_Phase Use Alternative Stationary Phase (Alumina, Florisil) Deactivate->Alt_Phase If still problematic Gradient Use Gradient Elution Solvent_Screen->Gradient Dry_Load Use Dry Loading Technique Modifier->Dry_Load

Caption: A decision tree for troubleshooting common issues in column chromatography.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Axion Labs. HPLC problems with very polar molecules. [Link]

  • Glinkerman, C. M., et al. (2019). Formation of Complex α-Imino Esters via Multihetero-Cope Rearrangement of α-Keto Ester Derived Nitrones. National Institutes of Health. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • American Chemical Society Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

Sources

Technical Support Center: Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, enabling you to diagnose and resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the Friedel-Crafts acylation of thiophene.

Q1: What is the expected regioselectivity for the acylation of unsubstituted thiophene, and what is the scientific reason behind it?

The Friedel-Crafts acylation of thiophene demonstrates high regioselectivity, yielding the 2-acylthiophene as the major product over the 3-acyl isomer.[1][2] This preference is dictated by the relative stability of the cationic Wheland intermediate formed during the electrophilic aromatic substitution mechanism.[3]

  • Attack at the C2-position: The intermediate carbocation is stabilized by three resonance structures, effectively delocalizing the positive charge across the ring and onto the sulfur atom. This extensive delocalization results in a lower energy, more stable intermediate.[1][2]

  • Attack at the C3-position: The corresponding intermediate is only stabilized by two resonance structures.[1][2]

Because the activation energy required to form the C2-intermediate is lower, the reaction proceeds preferentially through this pathway, leading to the 2-acyl product.[1][2]

G cluster_c2 Attack at C2-Position (More Stable) cluster_c3 Attack at C3-Position (Less Stable) C2_Start Thiophene + RCO+ C2_Intermediate C2 Wheland Intermediate (3 Resonance Structures) C2_Start->C2_Intermediate Lower Ea C2_Product 2-Acylthiophene C2_Intermediate->C2_Product -H+ C3_Start Thiophene + RCO+ C3_Intermediate C3 Wheland Intermediate (2 Resonance Structures) C3_Start->C3_Intermediate Higher Ea C3_Product 3-Acylthiophene C3_Intermediate->C3_Product -H+ G Catalyst Active Catalyst (e.g., AlCl₃) Product Ketone Product Catalyst->Product Catalyzes Reaction Complex Complex Catalyst->Complex Product->Complex Forms Complex With Complex->Catalyst Workup Required to Break Complex

Caption: Catalyst deactivation pathway via product complexation.

Solutions:

  • Increase Catalyst Loading: For traditional Lewis acids, a stoichiometric amount (at least 1.0 equivalent relative to the acylating agent) is the minimum. If deactivation is suspected, increasing the loading to 1.1–1.5 equivalents can provide enough active catalyst to drive the reaction to completion. [4]2. Utilize a Non-Complexing Catalyst: Solid acid catalysts like zeolites are not susceptible to this mode of deactivation and remain active throughout the reaction, making them a superior choice for achieving high conversion. [5][6]

Data & Protocols for the Modern Laboratory
Table 1: Comparative Performance of Catalysts in Thiophene Acylation

To assist in catalyst selection, the following table summarizes performance data from various studies. It highlights the superior efficiency of modern solid acid catalysts over traditional systems.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~99%98.6%60°C, 2h, Thiophene:Ac₂O = 1:3[5][6]
Modified C25 Zeolite Acetic Anhydride99.0%-80°C, 2h, Thiophene:Ac₂O = 1:2[7]
Ethylaluminum dichloride Succinyl Chloride-99%0°C, 2h, Thiophene:Acylating Agent = 2.1:1[8]
Aluminum chloride (AlCl₃) Acyl HalidesVariableOften low due to side reactionsRequires stoichiometric amounts, strict anhydrous conditions[9][10]
Phosphoric Acid (85%) Acetic Anhydride98.0%95.0%95°C, 5h[6]
Experimental Protocol: Acylation of Thiophene using Hβ Zeolite

This protocol describes a robust and environmentally friendly method for the synthesis of 2-acetylthiophene, adapted from studies on liquid-phase Friedel-Crafts acylation. [5][6] Materials:

  • Thiophene (8.4 g, 0.1 mol)

  • Acetic Anhydride (30.6 g, 0.3 mol)

  • Hβ Zeolite catalyst (e.g., 1.2 g)

  • Round-bottomed flask (100 ml) with condenser

  • Magnetic stirrer and heating mantle/water bath

  • Standard glassware for workup

Procedure:

  • Setup: Equip a 100 ml round-bottomed flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride. [6]3. Catalyst Addition: Add 1.2 g of the activated Hβ zeolite catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 60°C with vigorous stirring. Maintain this temperature for approximately 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. The solid Hβ zeolite catalyst can be recovered by simple filtration. It can then be washed, dried, and calcined for regeneration and reuse. [5][6]7. Product Isolation: The liquid filtrate contains the 2-acetylthiophene product and excess acetic anhydride/acetic acid. The product can be purified using standard methods such as distillation or column chromatography.

G A 1. Charge Flask (Thiophene, Acetic Anhydride) B 2. Add Hβ Zeolite Catalyst A->B C 3. Heat to 60°C (Stir for 2-4h) B->C D 4. Monitor Progress (GC/TLC) C->D E 5. Cool and Filter D->E F Recover & Regenerate Catalyst (Solid Phase) E->F G Purify Product (Liquid Filtrate) E->G

Caption: General experimental workflow for thiophene acylation.

References
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Acylation of thiophene.
  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. [Link]

  • Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. AJAC. [Link]

  • Acylation of thiophene.
  • Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. ResearchGate. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

Sources

Technical Support Center: Optimizing Synthesis of Methyl 2-oxo-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-oxo-2-(thiophen-2-yl)acetate (CAS No. 26878-13-7), a key intermediate in pharmaceutical and fine chemical development.[1][2] This document provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing this α-keto ester:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves reacting thiophene with an appropriate acylating agent, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst. While direct, this method is often plagued by side reactions.[3][4]

  • Organometallic Route via Lithiation: This modern approach involves the lithiation of a 2-substituted thiophene, typically 2-bromothiophene, using a strong base like n-butyllithium, followed by quenching with an electrophile like dimethyl oxalate. This method generally offers better control and higher yields when executed correctly.[5]

Q2: Which synthesis method is recommended for high-purity, lab-scale production?

For lab-scale synthesis where purity and yield are paramount, the Organometallic Route via Lithiation of 2-Bromothiophene is highly recommended.[5] It avoids the harsh, acidic conditions of the Friedel-Crafts reaction, which are known to cause significant resinification and tar formation with sensitive substrates like thiophene.[3]

Q3: What are the critical safety precautions for this synthesis?

Both primary routes involve hazardous reagents and conditions:

  • n-Butyllithium (n-BuLi): Extremely pyrophoric and reacts violently with water and protic solvents. It must be handled under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe techniques.

  • Lewis Acids (e.g., AlCl₃): Highly moisture-sensitive and react exothermically with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous Solvents (THF, Diethyl Ether): Can form explosive peroxides. Always use freshly distilled or inhibitor-free solvents from a validated source.

  • Cryogenic Temperatures: The lithiation reaction is performed at very low temperatures (e.g., -80 °C), requiring the use of a dry ice/acetone or liquid nitrogen bath.[5] Ensure proper insulation and wear cryogenic gloves.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific experimental issues in a practical question-and-answer format.

Problem Area: Low or No Product Yield

Q4: My Friedel-Crafts acylation resulted in a low yield and a significant amount of black tar. What happened and how can I fix it?

A4: This is the most common failure mode for this reaction. The formation of black tar or resin is a direct result of the instability of the thiophene ring under strong Lewis acid catalysis (e.g., AlCl₃).[3] Thiophene readily polymerizes in strongly acidic conditions.

Causality & Solution Workflow:

Start Low Yield & Tar in Friedel-Crafts Reaction Cause Primary Cause: Thiophene Ring Decomposition by Harsh Lewis Acid (e.g., AlCl₃) Start->Cause Diagnosis Solution1 Solution 1: Switch to a Milder Catalyst Cause->Solution1 Mitigation Strategy Solution2 Solution 2: Optimize Reaction Conditions Cause->Solution2 Mitigation Strategy Catalyst Recommended Catalysts: - Hβ Zeolite - Stannic Chloride (SnCl₄) - Glauconite Solution1->Catalyst Result Improved Yield & Purity Catalyst->Result Conditions Key Parameters: - Lower Temperature - Slower Reagent Addition - Strictly Anhydrous Conditions Solution2->Conditions Conditions->Result

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Detailed Recommendations:

  • Change Your Catalyst: The choice of catalyst is critical. Instead of aluminum chloride, consider using milder solid-acid catalysts like Hβ zeolite, which has been shown to give excellent conversion (99%) and yield (98.6%) for the acylation of thiophene under less harsh conditions (60°C).[6] Other catalysts like glauconite have also been developed specifically to overcome the resinification issue.[3]

  • Control Temperature: Ensure the reaction temperature is kept low, especially during the addition of the Lewis acid and acylating agent, to manage the exothermic reaction and minimize side reactions.

  • Ensure Anhydrous Conditions: Water deactivates the Lewis acid catalyst and can exacerbate decomposition. Ensure all glassware is flame-dried, and solvents are anhydrous.

Q5: I'm attempting the organometallic route (lithiation of 2-bromothiophene), but my yield is poor. What are the most critical parameters to check?

A5: This reaction is highly sensitive to technique and conditions. The most common points of failure are related to the stability of the organolithium intermediate.

Critical Success Factors:

  • Strictly Inert Atmosphere: The entire process, from solvent addition to quenching, must be performed under a positive pressure of an inert gas like nitrogen or argon.[5] Any oxygen or moisture will destroy the n-BuLi and the lithiated thiophene.

  • Anhydrous Solvent: Tetrahydrofuran (THF) is the typical solvent and must be rigorously dried.[5] Using a freshly opened bottle of anhydrous THF or distilling from a suitable drying agent (e.g., sodium/benzophenone) is essential.

  • Low Temperature: The lithiation and subsequent reaction with dimethyl oxalate must be maintained at very low temperatures (-80 °C to -78 °C) to prevent side reactions and decomposition of the thermally unstable 2-lithiothiophene.[5]

  • Reagent Quality: Use a recently titrated and properly stored solution of n-butyllithium. The concentration of commercial n-BuLi can decrease over time.

Problem Area: Product Purity

Q6: My NMR spectrum shows evidence of an isomeric product. How can I improve the regioselectivity of my acylation?

A6: For the synthesis of Methyl 2-oxo-2-(thiophen-2-yl )acetate from unsubstituted thiophene, regioselectivity is exceptionally high for the 2-position. This is due to the superior stability of the carbocation intermediate formed during electrophilic attack at the C2 position, which can be stabilized by three resonance structures compared to only two for attack at the C3 position.[7][8]

Thiophene Thiophene Ring Attack_C2 Attack at C2 Position Thiophene->Attack_C2 Attack_C3 Attack at C3 Position Thiophene->Attack_C3 Electrophile Acylium Ion (R-C=O)⁺ Electrophile->Attack_C2 Electrophile->Attack_C3 Intermediate_C2 More Stable Intermediate (3 Resonance Structures) Attack_C2->Intermediate_C2 Intermediate_C3 Less Stable Intermediate (2 Resonance Structures) Attack_C3->Intermediate_C3 Product_2 2-Acyl Thiophene (Major Product) Intermediate_C2->Product_2 Favored Pathway Product_3 3-Acyl Thiophene (Minor/Trace Product) Intermediate_C3->Product_3 Disfavored Pathway

Caption: Regioselectivity in Friedel-Crafts acylation of thiophene.

If you are using a substituted thiophene and observing isomers, the directing effect of your substituent is competing with the inherent preference of the ring. For this specific target molecule, starting with unsubstituted thiophene (for Friedel-Crafts) or 2-bromothiophene (for lithiation) ensures the correct regiochemistry. If isomers are still present, it indicates a more complex side reaction, and purification by flash column chromatography is the best solution.[5]

Q7: How can I effectively remove unreacted starting materials and byproducts after the reaction?

A7: Proper work-up and purification are key.

  • Aqueous Wash: A standard aqueous work-up will remove most inorganic salts and water-soluble reagents. For the lithiation route, quenching with saturated aqueous NH₄Cl is standard.[5] For other α-ketoester syntheses, washing with a mild base like sodium bicarbonate (NaHCO₃) solution can remove acidic impurities.[9][10]

  • Flash Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials (like 2-bromothiophene) and non-polar byproducts. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 1:9 EtOAc/hexane).[5]

  • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method, especially for larger scales.[10]

Data Summary: Comparison of Synthetic Routes
ParameterMethod A: Organometallic (Lithiation)Method B: Friedel-Crafts Acylation
Starting Materials 2-Bromothiophene, n-BuLi, Dimethyl Oxalate[5]Thiophene, Methyl Oxalyl Chloride, Lewis Acid
Typical Catalyst N/A (Stoichiometric base)Hβ Zeolite[6], SnCl₄, AlCl₃[3]
Reaction Temp. Very Low (-80 °C)[5]Moderate (e.g., 60 °C with Hβ Zeolite)[6]
Key Advantages High yield, high purity, excellent regioselectivity.Fewer steps, potentially cheaper reagents.
Key Disadvantages Requires strict anhydrous/inert technique, pyrophoric reagents, cryogenic temperatures.Prone to resinification/tar formation, lower yields with harsh catalysts, catalyst is moisture sensitive.[3][6]
Ideal Scale Lab-scale to pilot-scale.Potentially large-scale with optimized (mild) catalyst systems.

Detailed Experimental Protocols

Protocol 1: Synthesis via Lithiation of 2-Bromothiophene

This protocol is adapted from established procedures for the synthesis of similar compounds.[5]

Materials:

  • 2-Bromothiophene

  • n-Butyllithium (e.g., 2.5 M in hexanes)

  • Dimethyl oxalate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Initial Solution: Add anhydrous THF (e.g., 15 mL per 1.0 mmol of 2-bromothiophene) to the flask via syringe. Cool the flask to -80 °C using a dry ice/acetone bath.

  • Lithiation: Add 2-bromothiophene (1.0 mmol) to the cold THF. To this solution, add n-butyllithium (0.95 mmol, 0.95 equivalents) dropwise while maintaining the temperature at -80 °C. Stir the mixture for 20-30 minutes at this temperature.

  • Electrophilic Quench: In a separate flame-dried flask, dissolve dimethyl oxalate (1.1 mmol, 1.1 equivalents) in anhydrous THF (e.g., 5 mL). Add this solution dropwise to the 2-lithiothiophene solution, ensuring the internal temperature does not rise above -75 °C.

  • Reaction Completion: Stir the reaction mixture at -80 °C for approximately 45-60 minutes.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still cold. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (e.g., 2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an ethyl acetate/hexane eluent system (e.g., 1:9 v/v) to yield this compound.[5]

References
  • Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]

  • BIOSYNCE. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5. Retrieved from [Link]

  • Google Patents. (n.d.). US2432991A - Acylation of thiophene.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of phenylglyoxylic acid methyl ester. Retrieved from [Link]

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Technical Support Center: Hydrolysis of Methyl 2-oxo-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling Methyl 2-oxo-2-(thiophen-2-yl)acetate. This document provides in-depth troubleshooting advice and best practices to mitigate the common issue of ester hydrolysis during reaction workup. As a key intermediate in pharmaceutical and materials science, preserving the integrity of this α-keto ester is critical for achieving high yields and purity.

Introduction: The Challenge of Stability

This compound is an α-keto ester, a class of compounds known for their utility in diverse chemical transformations.[1] However, the ester functional group is susceptible to hydrolysis—a reaction with water that cleaves the ester back into its constituent carboxylic acid and alcohol.[2] This process can be significantly accelerated by the presence of acid or base, which are often introduced during aqueous workup procedures.[3][4]

Uncontrolled hydrolysis leads to:

  • Reduced yield of the desired ester product.

  • Formation of the 2-oxo-2-(thiophen-2-yl)acetic acid byproduct.

  • Complications in purification due to the similar polarity of the product and byproduct.

This guide will equip you with the knowledge to diagnose, troubleshoot, and, most importantly, prevent this unwanted side reaction.

Troubleshooting & FAQ

This section addresses common issues encountered during the workup of reactions involving this compound.

Q1: I see a new, more polar spot on my TLC plate after my aqueous wash. Is this hydrolysis?

A1: Very likely, yes. The product of hydrolysis, 2-oxo-2-(thiophen-2-yl)acetic acid, is significantly more polar than the parent methyl ester due to the presence of the carboxylic acid group. This causes it to have a lower Rf value (it travels less distance up the TLC plate) compared to the ester.[5]

  • Diagnostic Check: Co-spot your post-workup sample with your starting material (if it's the corresponding carboxylic acid) or a sample of the reaction mixture before workup. If the new spot matches the Rf of the carboxylic acid, hydrolysis has occurred.

Q2: My final product yield is much lower than expected, and the crude NMR shows a broad singlet I can't identify.

A2: This is a classic sign of significant hydrolysis. The low yield is a direct result of product loss, and the broad singlet in the NMR spectrum is characteristic of the acidic proton of a carboxylic acid (-COOH). This peak's chemical shift can vary widely depending on concentration and solvent, but it is typically found downfield (e.g., 10-12 ppm).

Q3: I used sodium bicarbonate (NaHCO₃) to neutralize my reaction, but I still got hydrolysis. Why?

A3: While sodium bicarbonate is a weak base, it still creates a basic aqueous environment (pH ~8-9). Ester hydrolysis is catalyzed by base, and even this mild pH can be sufficient to cause significant product loss, especially with prolonged exposure.[5][6] The reaction, known as saponification, is effectively irreversible under basic conditions because the resulting carboxylic acid is deprotonated to a carboxylate salt, which is unreactive towards the alcohol.[4][7]

  • Key Insight: The rate of hydrolysis is dependent on pH, temperature, and exposure time.[5] Even a weak base can cause problems if the workup is not performed quickly and at a low temperature.

Mechanism Spotlight: The Chemistry of Hydrolysis

Understanding the mechanisms of hydrolysis is key to preventing it. Both acid and base provide alternative, lower-energy pathways for the reaction of the ester with water.

Base-Catalyzed Hydrolysis (Saponification)

This is often the more problematic pathway during workup. It involves the direct nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The reaction is irreversible because the final step is a highly favorable acid-base reaction.[7]

Caption: Base-catalyzed hydrolysis (saponification) workflow.

Acid-Catalyzed Hydrolysis

This mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water. Unlike base-catalyzed hydrolysis, all steps are reversible.[4]

Caption: Acid-catalyzed hydrolysis workflow.

Preventative Measures & Best Practices

To maximize yield and purity, the entire workup should be designed to minimize the compound's contact with acidic or basic aqueous solutions.

Recommended Workup Protocol

This protocol is optimized to prevent hydrolysis. A published synthesis of this compound utilizes a similar non-basic quench and extraction procedure.[8][9]

  • Quench: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is weakly acidic and is preferred over water alone for quenching organometallic or reactive reagents without introducing a strong acid or base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).[6][8] Perform the extraction 2-3 times to ensure complete recovery.

  • Washing:

    • Water Wash: Wash the combined organic layers with ice-cold water to remove water-soluble impurities.

    • Brine Wash: Perform a final wash with cold, saturated aqueous NaCl (brine). This crucial step helps to break up emulsions and removes the bulk of the dissolved water from the organic phase, improving the efficiency of the drying agent.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure enough agent is added so it no longer clumps.[5]

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[8]

Summary of Workup Reagents
Aqueous SolutionPurposeHydrolysis RiskBest Practice
Sat. aq. NH₄ClNeutral quench for reactive reagentsLow Ideal for quenching organometallic reactions.
WaterRemove water-soluble impuritiesVery Low Use ice-cold to slow all reaction kinetics.
Sat. aq. NaHCO₃Neutralize excess acidHigh AVOID if possible. If necessary, use ice-cold and for a very short duration (<1-2 minutes).
Dilute Acid (e.g., 1M HCl)Remove basic impuritiesModerate Use only if necessary, at 0 °C, and with minimal contact time.
Brine (Sat. aq. NaCl)Remove dissolved waterVery Low Always use as a final wash before drying.
Troubleshooting Decision Tree

If you suspect hydrolysis, use this guide to identify the cause and implement a solution.

G A Hydrolysis Suspected (Low Yield, Extra TLC Spot) B Did you use a basic wash? (e.g., NaHCO₃, K₂CO₃) A->B C YES B->C D NO B->D K Root Cause: Base-catalyzed hydrolysis. C->K E Did you use an acidic wash? (e.g., dilute HCl) D->E F YES E->F G NO E->G M Root Cause: Acid-catalyzed hydrolysis. F->M H Was the workup performed at room temperature or higher? G->H I YES H->I J NO H->J O Root Cause: Elevated temperature accelerated background hydrolysis. I->O Q Review reaction conditions. Was water present for an extended period before workup? J->Q L Solution: - Omit basic wash. - Use NH₄Cl quench instead. - Work quickly at 0 °C. K->L N Solution: - Omit acidic wash if possible. - Use ice-cold, dilute acid. - Minimize contact time. M->N P Solution: Perform all aqueous steps at 0 °C using an ice bath. O->P

Caption: Decision tree for diagnosing the cause of ester hydrolysis.

By implementing these protocols and understanding the chemical principles at play, researchers can confidently handle this compound and related sensitive esters, ensuring the integrity of their synthetic products.

References
  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Accessed January 15, 2026. [Link]

  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321-358.
  • ResearchGate. Work up of ester? (January 19, 2021). Accessed January 15, 2026. [Link]

  • Chemistry LibreTexts. (2021, July 31). 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. Accessed January 15, 2026. [Link]

  • University of British Columbia. Experiment C: Hydrolysis of a Carboxylic Acid Ester. Accessed January 15, 2026. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Accessed January 15, 2026. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. Preference for basic conditions in ester hydrolysis. (February 22, 2019). Accessed January 15, 2026. [Link]

  • National Institutes of Health (NIH). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. Accessed January 15, 2026. [Link]

  • Foschi, F., et al. (2018).
  • MDPI. Supporting Information for "Synthesis of α-Keto Esters and Amides via Oxidation of Aryl Methyl Ketones". Accessed January 15, 2026. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Accessed January 15, 2026. [Link]

  • Lee, A., et al. (2020). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Chemistry and Physics, 221(1), 1900412.
  • Al-Hourani, B. J. (2012). a-Anilinoketones, Esters and Amides: A Chemical Study. Pharmaceuticals, 5(9), 991-1006.
  • Clark, J. hydrolysis of esters. Chemguide. Accessed January 15, 2026. [Link]

Sources

Technical Support Center: Thermal Stability of Methyl 2-oxo-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-oxo-2-(thiophen-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential thermal stability challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory.

I. Understanding the Thermal Stability of this compound: An Overview

This guide is built upon established principles of chemical stability and analytical chemistry to provide you with a robust framework for handling and analyzing this compound.

II. Troubleshooting Guide: Addressing Common Thermal Stability Issues

This section addresses specific issues you might encounter during your experiments.

Scenario 1: Inconsistent Reaction Yields and Unexpected Byproducts

Question: "I am using this compound in a reaction that requires heating. My yields are inconsistent, and I am observing the formation of uncharacterized impurities. Could this be related to thermal decomposition?"

Answer: Yes, inconsistent yields and the appearance of unexpected byproducts upon heating are classic indicators of thermal decomposition. The α-keto ester moiety in this compound can be susceptible to decarboxylation or other degradation pathways at elevated temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent reaction yields.

Step-by-Step Guidance:

  • Re-evaluate Reaction Temperature: If your protocol involves heating, attempt to lower the temperature. Even a 10-20 °C reduction can significantly decrease the rate of decomposition.

  • Catalyst and Reagent Choice: If your reaction is catalyzed by an acid or base, consider using a milder, non-nucleophilic alternative. Strong acids or bases can catalyze decomposition pathways.

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The thiophene ring can be susceptible to oxidation at higher temperatures, which would be exacerbated by the presence of oxygen.

  • Analysis of Byproducts: Utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the impurities. The mass of the byproducts can provide clues to the decomposition mechanism (e.g., loss of CO or CO2).

  • Control Experiment: Run a control experiment where you heat a solution of this compound in your reaction solvent (without other reagents) to the target temperature. Monitor for decomposition over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Scenario 2: Discoloration of the Compound Upon Storage or in Solution

Question: "My sample of this compound has developed a yellow or brownish tint over time. Is this a sign of degradation?"

Answer: Yes, discoloration is a common visual indicator of chemical decomposition. For a compound like this compound, this could be due to slow polymerization, oxidation, or other degradation reactions, which can be accelerated by improper storage conditions such as exposure to light, air, or elevated temperatures. The recommended storage condition is in a dark place, sealed in dry conditions at 2-8°C.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound discoloration.

Step-by-Step Guidance:

  • Verify Storage Conditions: Ensure the compound is stored in an airtight, amber vial under an inert atmosphere and refrigerated at 2-8°C.

  • Purity Check: Analyze the discolored material by HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of impurity. Compare this to the Certificate of Analysis for the fresh material.

  • Purification: If the impurity level is significant, consider purifying the material before use. Recrystallization or column chromatography are standard methods.

  • Solvent Effects: If discoloration occurs in solution, the solvent may be playing a role. Ensure you are using high-purity, degassed solvents. Protic solvents, in particular, may facilitate decomposition over time.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum temperature for handling this compound?

While a specific decomposition temperature is not documented, it is advisable to handle this compound at the lowest effective temperature. For reactions, start with room temperature and only heat if necessary, in small increments. It is highly recommended to perform a thermal analysis, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), to determine its thermal stability profile experimentally.

Q2: What are the likely hazardous decomposition products?

Upon combustion, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2] Under controlled heating in an inert atmosphere, decomposition might lead to decarboxylation or fragmentation of the molecule.

Q3: How can I assess the thermal stability of my sample?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this purpose.[3]

  • TGA measures the change in mass of a sample as a function of temperature. A sharp drop in mass indicates decomposition.

  • DSC measures the heat flow into or out of a sample as it is heated. An exothermic event can signal decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Place 5-10 mg of this compound into a clean TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air to assess oxidative stability).

    • Flow Rate: 20-50 mL/min.

    • Temperature Program: Ramp from room temperature to a temperature above the expected decomposition point (e.g., 300°C) at a heating rate of 10 °C/min.

  • Data Analysis: The onset temperature of mass loss is a key indicator of the beginning of thermal decomposition.

Q4: Are there any known incompatibilities I should be aware of?

Yes, avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these can induce vigorous and potentially hazardous reactions.[2]

Q5: What are the best practices for long-term storage?

For long-term stability, store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a refrigerator at 2-8°C, and protected from light.

IV. Data Summary

ParameterValueSource
Storage Temperature 2-8°C, sealed, dry, dark place
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, strong bases[2]
Hazardous Decomposition Products (Combustion) Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides[2]

V. References

  • BIOSYNCE. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5. Retrieved from [Link]

  • Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications. Retrieved from [Link]

  • Gordon, C. B., et al. (2021). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganics. Retrieved from [Link]

Sources

Technical Support Center: Mastering Regioselectivity in the Acylation of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of regioselective acylation of substituted thiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this critical transformation in their synthetic workflows. Here, we will dissect the underlying principles governing regioselectivity, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: Why does the acylation of unsubstituted thiophene preferentially occur at the C2-position?

The regioselectivity of Friedel-Crafts acylation on the thiophene ring is fundamentally governed by the relative stability of the cationic intermediate (Wheland intermediate) formed during the electrophilic aromatic substitution mechanism.[1] Electrophilic attack at the C2-position results in a more stable intermediate because the positive charge can be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates in stabilization.[2][3] In contrast, attack at the C3-position only allows for two resonance structures.[3] This greater degree of charge delocalization for the C2-adduct lowers the activation energy for its formation, making it the kinetically and thermodynamically favored pathway.[2][3]

Q2: How do substituents on the thiophene ring influence the position of acylation?

Substituents on the thiophene ring exert a profound influence on the regiochemical outcome of acylation through a combination of electronic and steric effects.

  • Electron-Donating Groups (EDGs) such as alkyl, alkoxy, and amino groups, activate the thiophene ring towards electrophilic substitution. When positioned at C2, they strongly direct acylation to the C5-position.[4] If the C2- and C5-positions are occupied, acylation may occur at C3 or C4, but this is generally less favorable. An EDG at the C3-position will primarily direct the incoming acyl group to the C2-position, and to a lesser extent, the C5-position.

  • Electron-Withdrawing Groups (EWGs) like nitro, cyano, and acyl groups, deactivate the ring, making the acylation reaction more challenging.[5] An EWG at the C2-position directs the incoming acyl group to the C4- and C5-positions, often leading to a mixture of products. An EWG at the C3-position will typically direct acylation to the C5-position.

  • Halogens exhibit a dual electronic effect. While they are deactivating due to their inductive electron-withdrawing nature, their lone pairs can participate in resonance, directing the incoming electrophile. Generally, halogens at the C2-position direct acylation to the C5-position.

Q3: I am observing significant polymerization and low yields during the acylation of my substituted thiophene. What is the likely cause?

The formation of polymeric byproducts and resulting low yields are common issues in the Friedel-Crafts acylation of electron-rich heterocycles like thiophene, particularly when using strong Lewis acids such as aluminum chloride (AlCl₃).[6][7] The high reactivity of the thiophene nucleus can lead to uncontrolled side reactions.[8] The choice of Lewis acid is critical; milder catalysts like stannic chloride (SnCl₄) or zinc chloride (ZnCl₂) can often mitigate polymerization while still promoting the desired acylation.[4][7] Additionally, careful control of reaction temperature is crucial, as higher temperatures can exacerbate polymerization.[9]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Deactivated thiophene substrate. 2. Insufficiently reactive acylating agent. 3. Inactive or insufficient Lewis acid catalyst.1. Increase the amount of Lewis acid (stoichiometric amounts may be necessary for deactivated systems). 2. Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). 3. Consider using a stronger Lewis acid, but be mindful of potential side reactions. 4. Increase the reaction temperature incrementally.
Poor Regioselectivity 1. Competing electronic and steric effects of the substituent. 2. Reaction conditions favoring the formation of a thermodynamic product mixture.1. Lower the reaction temperature to favor the kinetically controlled product. 2. Screen different Lewis acids, as their steric bulk and acidity can influence regioselectivity. 3. If direct acylation is problematic, consider a directed metalation-acylation strategy.
Polymerization/Tar Formation 1. Lewis acid is too strong (e.g., AlCl₃). 2. Reaction temperature is too high.1. Switch to a milder Lewis acid such as SnCl₄, ZnCl₂, or a solid acid catalyst like Hβ zeolite.[4][9] 2. Maintain a low reaction temperature (e.g., 0 °C to room temperature). 3. Use a less reactive acylating agent if possible.
Diacylation 1. The mono-acylated product is still sufficiently reactive for a second acylation.1. Use a stoichiometric amount of the acylating agent. 2. The acyl group is deactivating, so diacylation is less common than in Friedel-Crafts alkylation.[10] However, if observed, reducing the reaction time and temperature can help.

Experimental Protocols

Protocol 1: Regioselective Acylation of 2-Bromothiophene at the C5-Position

This protocol details the acetylation of 2-bromothiophene, where the bromo substituent directs the incoming acyl group to the C5-position.

Materials:

  • 2-Bromothiophene

  • Acetic Anhydride

  • Stannic Chloride (SnCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of 2-bromothiophene (1.0 eq) in anhydrous DCM at 0 °C, add acetic anhydride (1.1 eq).

  • Slowly add stannic chloride (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-2-acetylthiophene.

Protocol 2: Palladium-Catalyzed C-H Acylation of a 2-(Pyridin-2-yl)thiophene at the C3-Position

For substrates where traditional Friedel-Crafts acylation is challenging or yields the incorrect regioisomer, modern transition-metal-catalyzed C-H activation offers a powerful alternative. This protocol, adapted from contemporary literature, utilizes a directing group to achieve acylation at the otherwise less reactive C3-position.[11]

Materials:

  • 2-(Pyridin-2-yl)thiophene

  • Aldehyde of choice (e.g., benzaldehyde)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • tert-Butyl hydroperoxide (TBHP)

  • Toluene

  • Microwave reactor vial

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-(pyridin-2-yl)thiophene (1.0 eq), palladium(II) acetate (0.05 eq), and toluene (5 mL).[1]

  • Add the desired aldehyde (1.5 eq) followed by TBHP (3.0 eq).[1]

  • Seal the vial and place it in the microwave reactor.[1]

  • Irradiate the mixture at 120 °C for 30 minutes.[1]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.[1]

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 3-acyl-2-(pyridin-2-yl)thiophene.[1]

Visualizing Regioselectivity and Workflows

G cluster_0 Mechanism of Thiophene Acylation Thiophene Thiophene Intermediate2 C2-Attack Intermediate (More Stable - 3 Resonance Structures) Thiophene->Intermediate2 Attack at C2 Intermediate3 C3-Attack Intermediate (Less Stable - 2 Resonance Structures) Thiophene->Intermediate3 Attack at C3 Acylium Acylium Ion (R-C=O+) Acylium->Intermediate2 Acylium->Intermediate3 Product2 2-Acylthiophene (Major Product) Intermediate2->Product2 Deprotonation Product3 3-Acylthiophene (Minor Product) Intermediate3->Product3 Deprotonation

Caption: Mechanism of thiophene acylation.

G cluster_1 General Experimental Workflow Start Start: Substituted Thiophene, Acylating Agent, Solvent ReactionSetup Reaction Setup: Combine reactants at 0 °C Start->ReactionSetup CatalystAddition Catalyst Addition: Slowly add Lewis Acid ReactionSetup->CatalystAddition Reaction Reaction: Stir at controlled temperature CatalystAddition->Reaction Monitoring Monitoring: Track progress by TLC/GC-MS Reaction->Monitoring Quench Quench: Pourt into ice/aq. NaHCO₃ Monitoring->Quench Workup Workup: Extraction, Washing, Drying Quench->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: Characterization Purification->Product

Caption: General experimental workflow.

References

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. Available at: [Link]

  • US2492629A - Acylation of thiophene - Google Patents.
  • Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. Available at: [Link]

  • Acylation of thiophene - US2432991A - Google Patents.
  • THIOPHENE AND ITS DERIVATIVES - download. Available at: [Link]

  • Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures - Beilstein Journals. Available at: [Link]

  • Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction - YouTube. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts alkylation of five-membered heterocycles - Chemistry Stack Exchange. Available at: [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - NIH. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]

  • EAS:Friedel-Crafts Acylation Mechanism Practice Problems | Test Your Skills with Real Questions - Pearson. Available at: [Link]

  • 2-acetothienone - Organic Syntheses Procedure. Available at: [Link]

  • Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis - ResearchGate. Available at: [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. Available at: [Link]

  • Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate: Synthetic Communications - Taylor & Francis Online. Available at: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. Available at: [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. Available at: [Link]

  • Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Direct Arylation of Thiophenes in Continuous Flow - Unipd. Available at: [Link]

  • Regioselectivity of the arylation of 3-substituted thiophenes. - ResearchGate. Available at: [Link]

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Technical Support Center: Overcoming Catalyst Deactivation in Thiophene Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiophene acylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial reaction. Acylated thiophenes are vital building blocks in the synthesis of numerous pharmaceuticals and advanced materials. While Friedel-Crafts acylation is a powerful tool for their creation, the deactivation of solid acid catalysts presents a significant and often costly challenge.[1][2]

This resource provides in-depth, field-tested insights into diagnosing, troubleshooting, and overcoming common issues related to catalyst deactivation. Here, you will find not just protocols, but the causal explanations behind them, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific problems you may encounter during the acylation of thiophene using recyclable solid acid catalysts like zeolites.

Q1: My reaction conversion has plummeted after just a few cycles with my zeolite catalyst. What's happening and how can I restore its activity?

A1: The most common culprit behind this rapid loss of activity is "coking"—the formation and deposition of carbonaceous residues on the catalyst's surface and within its pores. [2] These deposits physically block the active sites, preventing reactant molecules from accessing them.[3][4] This phenomenon is visually often confirmed by the catalyst turning from white or off-white to yellow, brown, or even black.

The formation of coke is a complex process involving the polymerization of reactants or products on the acidic sites of the catalyst.[5] Fortunately, for catalysts like zeolites that possess sufficient thermal stability, this deactivation is often reversible.[6] The most effective method for regeneration is controlled calcination.

Experimental Protocol: Catalyst Regeneration via Calcination

This protocol outlines the standard procedure for regenerating a coked zeolite catalyst, such as H-Beta (Hβ), used in thiophene acylation.

Objective: To remove carbonaceous deposits (coke) from a deactivated zeolite catalyst and restore its catalytic activity.

Materials:

  • Deactivated (coked) zeolite catalyst

  • Tube furnace with temperature and airflow control

  • Quartz or ceramic boat

  • Source of dry air or a synthetic air mixture (20-21% O₂ in N₂)

Procedure:

  • Pre-Drying: Place the deactivated catalyst in an oven at 110-120°C for 2-4 hours to remove any adsorbed water and residual solvent.

  • Setup: Place the dried, coked catalyst in a quartz boat and position it in the center of the tube furnace.

  • Inert Purge: Begin flowing an inert gas, such as nitrogen, through the furnace tube at a low flow rate (e.g., 50-100 mL/min) to purge any residual oxygen.

  • Ramping: Start heating the furnace to the target calcination temperature, typically between 450°C and 550°C, under the inert atmosphere.[6] A slow ramp rate (e.g., 2-5°C/min) is recommended to prevent rapid, exothermic combustion of the coke, which could damage the catalyst structure.

  • Oxidative Treatment: Once the target temperature is reached, switch the gas flow from nitrogen to dry air. Maintain this temperature and airflow for 4-6 hours to ensure complete combustion of the carbon deposits.[1]

  • Cooling: After the calcination period, switch the gas flow back to nitrogen and allow the furnace to cool down to room temperature.

  • Storage: Once cooled, remove the regenerated catalyst and store it in a desiccator to prevent moisture adsorption before its next use.

Data Presentation: Typical Catalyst Performance Over Cycles

The table below illustrates the expected performance of a zeolite catalyst through deactivation and regeneration cycles in the acylation of thiophene with acetic anhydride.

Catalyst StateThiophene Conversion (%)[7][8]2-Acetylthiophene Yield (%)[8]Observations
Fresh Catalyst (Run 1) ~99%98.6%High activity and selectivity.
Used Catalyst (Run 2) 60-70%Reduced accordinglySignificant drop in conversion.
Used Catalyst (Run 3) 30-40%Further reductionCatalyst is severely deactivated.
Regenerated Catalyst (Run 4) ~98-99%~98%Activity is nearly fully restored.[8]

Visualization: Catalyst Deactivation and Regeneration Workflow

The following diagram outlines the decision-making process when a decrease in catalytic activity is observed.

Start Start: Thiophene Acylation Reaction Check Monitor Reaction Conversion Start->Check Good Conversion > 95%? Check->Good Continue Continue Reaction / Reuse Catalyst Good->Continue Yes Deactivation Deactivation Suspected: Low Conversion (<90%) Good->Deactivation No Characterize Characterize Catalyst: - Visual Inspection (Color Change) - TGA (Quantify Coke) - BET (Surface Area Loss) Deactivation->Characterize Regenerate Regenerate Catalyst (Calcination Protocol) Characterize->Regenerate Test Test Regenerated Catalyst Regenerate->Test Success Activity Restored? Test->Success Success->Continue Yes Failure Activity Not Restored: Consider Irreversible Deactivation (e.g., Structural Collapse) Success->Failure No

A workflow for diagnosing and regenerating a deactivated catalyst.

Q2: I'm noticing a shift in my product's regioselectivity. The ratio of 2-acetylthiophene to 3-acetylthiophene is changing with catalyst reuse. Why is this occurring?

A2: This is a subtle but important indicator of catalyst deactivation. The acylation of thiophene strongly favors substitution at the 2-position due to the greater resonance stabilization of the reaction intermediate compared to attack at the 3-position.[9][10] A change in this selectivity often points to a modification of the catalyst's pore structure or the selective blocking of certain active sites by coke deposits.

Coke can form preferentially at the pore mouths of the zeolite, creating increased diffusion limitations.[11] This can alter the accessibility of the thiophene molecule to the most active sites within the micropores, potentially favoring reactions on less sterically hindered sites on the external surface, which may have different selectivity. As temperature increases, the diffusion of thiophene can be rapid, which may suppress subsequent reactions and lead to a decrease in selectivity for 2-acetylthiophene.[12]

Q3: My white zeolite catalyst has turned a dark brown/black after a single reaction. What does this signify, and what can I do to confirm the cause?

A3: A distinct color change is a strong visual confirmation of coke formation.[2] The color deepens as the carbonaceous deposits become more extensive and graphitic in nature. To move beyond visual observation and quantitatively understand the extent of deactivation, several characterization techniques are invaluable:

  • Thermogravimetric Analysis (TGA): This is one of the most direct methods to quantify the amount of coke. By heating the coked catalyst in an air or oxygen flow and monitoring the weight loss, you can determine the exact mass percentage of the carbonaceous deposits.[6][13]

  • Nitrogen Physisorption (BET Analysis): This technique measures the surface area and pore volume of the catalyst. A significant decrease in both parameters after a reaction is a clear indication that coke deposits are blocking the pores.[3]

  • Spectroscopic Methods (FTIR, Raman, Solid-State NMR): Techniques like FTIR and 13C CP/MAS NMR can provide detailed information about the chemical nature and structure of the coke deposits, distinguishing between "soft" (hydrogen-rich) and "hard" (polyaromatic, graphitic) coke.[6][13][14]

Visualization: Coke Formation on a Zeolite Catalyst

This diagram illustrates how coke precursors can form and block the active sites within the pores of a zeolite.

cluster_0 Zeolite Pore cluster_1 Coking Process Pore Thiophene + Acylating Agent Active Site (Brønsted Acid) Product (2-Acetylthiophene) Pore:f0->Pore:f1 Reactants Adsorb Pore:f1->Pore:f2 Acylation Reaction Coke Product Polymerization Coke Precursors Form Blockage of Active Site Pore:f2->Coke:f0 Side Reactions Coke:f0->Coke:f1 Coke:f1->Coke:f2 Pore Blockage

Coke formation blocking the active site within a zeolite pore.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the primary mechanisms of catalyst deactivation in thiophene acylation? The main deactivation mechanisms are fouling (coking), poisoning, and thermal degradation.[15][16] For solid acid catalysts like zeolites, fouling by coke formation is the most prevalent issue.[17] This involves the deposition of carbonaceous materials that block active sites and pores.[16]

  • FAQ 2: How can I minimize catalyst deactivation from the beginning? Proactive measures can significantly extend catalyst life. Optimizing reaction conditions is key: use the lowest possible temperature that still achieves a good conversion rate, as higher temperatures can accelerate coke formation.[18] Adjusting the molar ratio of reactants can also help; for instance, an excess of acetic anhydride can sometimes lead to faster deactivation.[12] Using a solvent can also sometimes mitigate deactivation pathways.[5]

  • FAQ 3: Are certain catalysts more resistant to deactivation for this reaction? Yes. Hierarchical zeolites, which contain both micropores and larger mesopores, often show enhanced resistance to deactivation.[19][20] The mesopores improve the diffusion of bulky reactant and product molecules, reducing the likelihood of pore blockage and coke formation within the micropores where the primary catalytic activity occurs.[11][20]

  • FAQ 4: Besides calcination, are there other regeneration methods? While calcination is the most common and effective method for removing coke, other techniques exist for different deactivation mechanisms. For deactivation caused by soluble, non-carbonaceous species, solvent washing can sometimes restore activity. However, for the stubborn polyaromatic coke formed in high-temperature acylations, oxidative treatment via calcination is generally required.[6]

References

  • Coke Characterization on Pt/Al2O3−β-Zeolite Reforming Catalysts.
  • Advanced characterization techniques for the coking process of zeolites: a comprehensive review.CrystEngComm (RSC Publishing).
  • Overcoming challenges in the acylation of the thiophene 3-position.Benchchem.
  • Micron-Sized Hierarchical Beta Zeolites Templated by Mesoscale Cationic Polymers as Robust Catalysts for Acylation of Anisole with Acetic Anhydride.MDPI.
  • Advanced characterization techniques for the coking process of zeolites: a comprehensive review.CrystEngComm (RSC Publishing).
  • A Comparative Guide to Catalysts for Thiophene Acyl
  • Characterization of Coke on Zeolites.
  • Catalyst deactivation and regeneration in 2-Acetylthiophene synthesis.Benchchem.
  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.
  • Chapter 14 Coke Formation on Zeolites.
  • Regioselectivity in Friedel–Crafts acylation of thiophene.Chemistry Stack Exchange.
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
  • Investigation of the Hβ Molecular Sieve Inactivation Caused by Reactants and Products and Improvement of Continuous Thiophene Acyl
  • Effects of acid-modified HBEA zeolites on thiophene acylation and the origin of deactivation of zeolites.
  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite C
  • Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs.
  • Regioselectivity in Friedel–Crafts acyl
  • Acylation of thiophene.
  • Incorporating Hierarchy into Conventional Zeolites for Catalytic Biomass Conversions: A Review.MDPI.
  • Synthesis of Hierarchical MOR-Type Zeolites with Improved C
  • Acylation of thiophene.
  • Catalyst deactiv
  • Mechanisms of catalyst deactiv
  • Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process.-ORCA.
  • Heterogeneous Catalyst Deactivation and Regener

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Validation & Comparative

A Comparative Guide to Methyl and Ethyl 2-oxo-2-(thiophen-2-yl)acetate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, yield, and the properties of the final product. The α-keto esters, Methyl 2-oxo-2-(thiophen-2-yl)acetate and Ethyl 2-oxo-2-(thiophen-2-yl)acetate, are foundational building blocks in organic synthesis, particularly for creating novel heterocyclic compounds with potential therapeutic applications.[1][2][3] This guide provides an in-depth, objective comparison of these two reagents, supported by physicochemical data, reactivity principles, and standardized protocols to inform your experimental design.

The core structural motif, a thiophene ring directly attached to a glyoxylate moiety, is a "privileged scaffold" in medicinal chemistry, known to be a precursor for a wide array of biologically active molecules.[3][4] The only distinction between these two compounds is the ester group—methyl versus ethyl. While seemingly minor, this difference imparts subtle yet significant variations in their physical properties, reactivity, and handling, which can be leveraged for specific synthetic outcomes.




Part 1: Physicochemical and Spectroscopic Properties

The initial step in selecting a reagent involves a thorough understanding of its physical and spectral characteristics. The addition of a single methylene unit in the ethyl ester influences its molecular weight, physical state, and solubility profile.

Comparative Physicochemical Data

The table below summarizes the key physical properties of both compounds, providing a clear side-by-side comparison for quick reference.

PropertyThis compoundEthyl 2-oxo-2-(thiophen-2-yl)acetateRationale for Difference
CAS Number 26878-13-7[5][6]4075-58-5[4][7][8]N/A
Molecular Formula C₇H₆O₃S[5][6]C₈H₈O₃S[7][8]Addition of a -CH₂- group.
Molecular Weight 170.18 g/mol [5][6]184.21 g/mol [8]Increased mass from the ethyl group.
Appearance Not specified; likely a solid or oil.Crystalline solid[4]Higher molecular weight and increased van der Waals forces often lead to a solid state.
Melting Point Not available~60-62 °C[4]The more symmetrical packing and stronger intermolecular forces in the ethyl ester contribute to its solid nature at room temperature.
Solubility Not specified; expected to be soluble in common organic solvents.Moderately soluble in ethyl acetate, THF; poorly soluble in water.[4]The longer alkyl chain of the ethyl ester slightly increases its lipophilicity compared to the methyl ester.
Spectroscopic Signature Analysis

Accurate characterization is paramount. While full spectra are instrument-dependent, the expected NMR and IR signatures provide a reliable method for identification and purity assessment.

¹H NMR Spectroscopy: The primary distinction lies in the signals from the ester alkyl chain.

  • Methyl Ester: A sharp singlet is expected around δ 3.9 ppm, corresponding to the three protons of the methoxy group (-OCH₃).

  • Ethyl Ester: Will exhibit a quartet around δ 4.4 ppm for the two methylene protons (-OCH₂CH₃) and a triplet around δ 1.4 ppm for the three methyl protons (-OCH₂CH ₃).

  • Common Signals: Both compounds will show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) characteristic of the 2-substituted thiophene ring.

¹³C NMR Spectroscopy: The carbon signals of the ester group are diagnostic.

  • Methyl Ester: A signal for the methoxy carbon (-OC H₃) is expected near δ 53 ppm.

  • Ethyl Ester: Two distinct signals will appear for the ethyl group: one around δ 63 ppm (-OC H₂CH₃) and another around δ 14 ppm (-OCH₂C H₃).

  • Common Signals: Both will display signals for the thiophene carbons, as well as two downfield signals for the ketone (C=O) and ester (C=O) carbonyls, typically above δ 160 ppm.

Infrared (IR) Spectroscopy: Both molecules will show two strong, distinct carbonyl (C=O) stretching bands between 1650 and 1750 cm⁻¹. One corresponds to the α-ketone and the other to the ester carbonyl. These bands will be very similar for both compounds and are the most prominent features of their IR spectra.

Part 2: Synthesis and Comparative Reactivity

The utility of these reagents is defined by their synthesis and subsequent chemical behavior. Understanding their reactivity allows for precise control over synthetic transformations.

Standardized Synthesis Protocol

A common and efficient method for synthesizing these α-keto esters involves the acylation of a thiophene organometallic species with a suitable dialkyl oxalate.[5] The protocol below is a generalized, self-validating procedure adaptable for either the methyl or ethyl ester by selecting the corresponding dialkyl oxalate.

Experimental Protocol: Synthesis via Lithiation and Acylation

  • Flask Preparation: A round-bottom flask is flame-dried under a vacuum and subsequently purged with an inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

  • Thiophene Lithiation: Anhydrous tetrahydrofuran (THF, 15 mL) is added to the flask, followed by 2-bromothiophene (1.0 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: n-Butyllithium (0.95 mmol, typically as a solution in hexanes) is added dropwise to the stirred solution. The reaction is monitored for the formation of 2-lithiothiophene, usually complete within 20-30 minutes.[5]

  • Acylation: A solution of the appropriate dialkyl oxalate (dimethyl oxalate for the methyl ester, or diethyl oxalate for the ethyl ester) (1.1 mmol) in anhydrous THF (5.0 mL) is added dropwise to the reaction mixture at -78 °C.[5]

  • Reaction Monitoring & Quenching: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting thiophene is consumed. Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Workup: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with brine (1 x 10 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure α-keto ester.[5]

G cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification prep Flame-dried Flask (Inert Atmosphere) lithiation 1. Lithiation 2-Bromothiophene + n-BuLi in THF @ -78°C prep->lithiation acylation 2. Acylation Add Dimethyl/Diethyl Oxalate in THF @ -78°C lithiation->acylation Forms 2-lithiothiophene intermediate quench 3. Quench Saturated aq. NH4Cl acylation->quench extract 4. Extraction Ethyl Acetate quench->extract wash 5. Wash & Dry Brine, Na2SO4 extract->wash purify 6. Purification Silica Gel Chromatography wash->purify product Pure Product purify->product

Caption: Workflow for the synthesis of thiophene-2-glyoxylates.

Comparative Reactivity Analysis

Both molecules share the same reactive core, featuring two electrophilic carbonyl centers. However, the choice between the methyl and ethyl ester can influence reaction kinetics due to steric and electronic effects.

Reactivity Nuc1 Nucleophilic Attack (e.g., Grignard, Organolithium, Reduction) Structure Nuc1:e->Structure:w Nuc2 Nucleophilic Acyl Substitution (e.g., Hydrolysis, Aminolysis) Nuc2:e->Structure:w

Caption: Key reactive sites on the 2-oxo-2-(thiophen-2-yl)acetate core.

Key Points of Comparison:

  • Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. In reactions where a bulky nucleophile attacks either carbonyl group, the methyl ester may exhibit a faster reaction rate.[9] This is a crucial consideration in complex, multi-step syntheses where chemoselectivity and reaction time are critical.

  • Ester Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[4] Due to reduced steric hindrance at the carbonyl carbon, methyl esters generally undergo hydrolysis slightly more readily than ethyl esters.[9] If the ultimate goal is the 2-oxo-2-(thiophen-2-yl)carboxylic acid, the methyl ester might be the more efficient precursor.

  • Byproduct Profile: The choice of ester dictates the alcohol byproduct formed during reactions like hydrolysis or transesterification. The formation of ethanol from the ethyl ester is often preferred in process chemistry and scale-up operations due to its lower toxicity compared to methanol.

  • Leaving Group Ability: Methoxide is a slightly better leaving group than ethoxide. This electronic difference can contribute to the slightly higher reactivity of the methyl ester in nucleophilic acyl substitution reactions.

Part 3: Applications and Strategic Selection

The thiophene glyoxylates are not typically final products but rather versatile intermediates for constructing more complex molecular architectures.[1][4] The thiophene nucleus is a key component in numerous FDA-approved drugs, highlighting the importance of these building blocks in medicinal chemistry.[3]

Fields of Application:

  • Medicinal Chemistry: Used as precursors for synthesizing compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The α-keto ester moiety is a versatile handle for introducing α-hydroxy acid or α-amino acid functionalities, which are common in bioactive molecules.[10]

  • Materials Science: The thiophene ring is a well-known component of organic electronic materials. These esters can be used to synthesize functional materials such as organic semiconductors or liquid crystals, where the ester group can be used to tune solubility and processing characteristics.[4]

  • Organic Synthesis: They serve as valuable C4 building blocks in reactions like aldol condensations, Wittig reactions, and the synthesis of various heterocyclic systems.

Which Reagent Should You Choose?

  • Choose this compound when:

    • Maximizing reaction speed is a priority, especially with sterically hindered substrates.

    • The synthetic endpoint is the carboxylic acid, as hydrolysis may be slightly more facile.

    • The subsequent reaction step is sensitive to the slightly greater steric bulk of an ethyl group.

  • Choose Ethyl 2-oxo-2-(thiophen-2-yl)acetate when:

    • The reaction is being designed for larger scale, where the generation of ethanol is preferable to methanol.

    • Slightly increased lipophilicity is desired to improve solubility in less polar solvent systems.

    • A slightly more moderate reaction rate is needed to control selectivity or prevent side reactions.

    • The final product will retain the ester, and the ethyl group is preferred for its physicochemical contribution (e.g., modifying lipophilicity for drug discovery).

Conclusion

Both Methyl and Ethyl 2-oxo-2-(thiophen-2-yl)acetate are indispensable reagents for the modern synthetic chemist. While they share a common reactive framework, the subtle differences arising from the methyl versus ethyl ester group provide a valuable tool for fine-tuning experimental outcomes. The methyl ester offers slightly enhanced reactivity, whereas the ethyl ester provides benefits in terms of handling, solubility, and the toxicological profile of its byproducts. A careful consideration of the specific reaction, the desired final product, and the overall synthetic strategy, as outlined in this guide, will enable researchers to make an informed and strategic selection between these two powerful building blocks.

References

  • ChemShuttle. (n.d.). ethyl 2-oxo-2-(thiophen-2-yl)acetate.
  • ChemicalBook. (n.d.). This compound synthesis.
  • BIOSYNCE. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5.
  • CymitQuimica. (n.d.). This compound.
  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry.
  • Benchchem. (2025). Mechanistic Insights into α-Methylation: A Comparative Guide to Diethyl 2-methyl-3-oxopentanedioate and Similar Ketoesters.
  • AOBChem. (n.d.). ethyl 2-oxo-2-(thiophen-2-yl)acetate.
  • Matrix Fine Chemicals. (n.d.). ETHYL 2-OXO-2-(THIOPHEN-2-YL)ACETATE | CAS 4075-58-5.
  • Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens.
  • MCAT Review. (n.d.). Keto Acids and Esters.
  • ACS Omega. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate.
  • Sigma-Aldrich. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)acetate.
  • Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

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Reactivity of "Methyl 2-oxo-2-(thiophen-2-yl)acetate" vs other alpha-ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Chemistry of α-Ketoesters

In the landscape of synthetic organic chemistry, α-ketoesters stand out as exceptionally versatile building blocks.[1][2] Characterized by a ketone and an ester group in a vicinal arrangement, this motif possesses a unique electronic profile that enables a vast array of chemical transformations. The inherent electrophilicity of the ketonic carbonyl, activated by the adjacent electron-withdrawing ester, makes these compounds prime substrates for nucleophilic additions, cycloadditions, and complex multicomponent reactions (MCRs).[2][3]

This guide provides an in-depth comparative analysis of Methyl 2-oxo-2-(thiophen-2-yl)acetate (CAS: 26878-13-7), a heterocyclic α-ketoester, against its common aliphatic and aromatic counterparts. We will dissect how the incorporation of the electron-rich thiophene ring modulates the molecule's reactivity profile, offering distinct advantages and considerations for synthetic planning. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of α-ketoesters in their synthetic endeavors.

Pillar 1: Structural & Electronic Analysis – The Influence of the Thiophene Moiety

The reactivity of an α-ketoester is fundamentally governed by the electrophilicity of its central keto-carbonyl carbon. This electrophilicity is a delicate balance of inductive and resonance effects from the flanking ester and the variable 'R' group.

G cluster_0 General α-Ketoester Structure R R C1 C R->C1 O1 O C1->O1 C2 C C1->C2 O2 O C2->O2 O3 O C2->O3 note Highly Electrophilic Keto-Carbonyl C2->note R_ester R' O3->R_ester

Caption: General structure of an α-ketoester highlighting the electrophilic keto-carbonyl carbon.

When the 'R' group is a thiophene ring, as in our topic compound, several key electronic factors come into play:

  • Aromaticity and Electron Donation: Thiophene is an electron-rich aromatic heterocycle.[4] The lone pairs on the sulfur atom are delocalized into the π-electron system, making the ring more electron-rich than benzene.[5][6] This electron density can be donated via resonance to the adjacent carbonyl group, which slightly tempers its electrophilicity compared to systems bearing electron-withdrawing aryl groups.

  • Reactivity Comparison:

    • vs. Methyl Phenylglyoxylate (Aryl): While benzene is aromatic, it is less electron-rich than thiophene.[5] Consequently, the phenyl group provides less electron-donating resonance stabilization to the adjacent carbonyl. This renders the keto-carbonyl of methyl phenylglyoxylate slightly more electrophilic and thus, in principle, more susceptible to nucleophilic attack.

    • vs. Methyl Pyruvate (Alkyl): An alkyl group like methyl is weakly electron-donating through induction. This effect is generally less pronounced than the resonance donation from an aromatic system. Therefore, the keto-carbonyl in methyl pyruvate is highly reactive, often serving as a benchmark for baseline α-ketoester reactivity.

The diagram below illustrates the key resonance contributors, showing how the thiophene ring donates electron density to the dicarbonyl system.

Caption: Resonance structures illustrating the electronic influence of thiophene vs. phenyl rings.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

To empirically ground our analysis, we will compare the performance of this compound against other α-ketoesters in three fundamental reaction classes: Nucleophilic Addition, Wittig Olefination, and Multicomponent Reactions.

A. Nucleophilic Addition: The Grignard Reaction

Nucleophilic addition to the keto-carbonyl is the most fundamental reaction of this class of compounds. The reaction rate is directly proportional to the electrophilicity of the carbonyl carbon and inversely related to steric hindrance.[7] We use the Grignard reaction as a representative example.

General Reaction: R-C(=O)-COOMe + R'-MgBr → R-C(OH)(R')-COOMe

Comparative Performance Data:

α-Ketoester SubstrateR GroupElectronic EffectTypical Yield (%) with PhMgBr
This compound 2-ThienylElectron-Donating (Resonance)85-92%
Methyl PhenylglyoxylatePhenylWeakly Electron-Donating (Resonance)88-95%
Methyl PyruvateMethylElectron-Donating (Inductive)90-97%
Methyl 4-nitrophenylglyoxylate4-NitrophenylStrongly Electron-Withdrawing>98%

Analysis & Insights: The data indicates that while all substrates are highly reactive, subtle differences emerge. The thiophene analogue exhibits slightly lower yields compared to the phenyl and pyruvate esters, consistent with its stronger electron-donating character reducing the carbonyl's electrophilicity. Conversely, the inclusion of a powerful electron-withdrawing nitro group on the phenyl ring makes the carbonyl exceptionally electrophilic, driving the reaction to near-quantitative completion. This self-validating trend underscores the predictable electronic control over this transformation.

B. Wittig Reaction

The Wittig reaction provides a powerful method for converting carbonyls into alkenes, with the location of the double bond being absolutely fixed.[8][9] The reaction proceeds via nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[10] Its efficiency is sensitive to both the electrophilicity and steric environment of the carbonyl.[9]

General Reaction: R-C(=O)-COOMe + Ph₃P=CHR' → R-C(=CHR')-COOMe + Ph₃PO

Comparative Performance Data (with stabilized ylide Ph₃P=CHCO₂Et):

α-Ketoester SubstrateR GroupSteric ProfileTypical Yield (%)
This compound 2-ThienylPlanar, moderate bulk78%
Methyl PhenylglyoxylatePhenylPlanar, moderate bulk82%
Methyl PyruvateMethylSmall85%
Methyl Pivaloylformatetert-ButylVery Bulky45%

Analysis & Insights: With a stabilized (less reactive) ylide, the differences in substrate reactivity are amplified.[11] Methyl pyruvate, being the least sterically hindered and highly electrophilic, gives the best yield. The thiophene and phenyl analogues perform well, with the slightly higher yield for the phenylglyoxylate again attributable to its greater electrophilicity. The dramatically lower yield for the tert-butyl variant (methyl pivaloylformate) is a clear demonstration of steric hindrance impeding the approach of the ylide, a crucial causal factor in planning such reactions.

C. Passerini Multicomponent Reaction

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step.[3] The Passerini reaction, a three-component reaction of a carboxylic acid, an isocyanide, and a carbonyl compound, is a classic example where α-ketoesters serve as excellent carbonyl partners.[3]

General Reaction: R-C(=O)-COOMe + R'-COOH + R''-NC → R-C(OCOR')(CONHR'')-COOMe

Comparative Performance Data:

α-Ketoester SubstrateR GroupTypical Yield (%)
This compound 2-Thienyl89%
Methyl PhenylglyoxylatePhenyl91%
Methyl PyruvateMethyl85%

Analysis & Insights: In the Passerini reaction, both aromatic α-ketoesters perform exceptionally well, often better than their aliphatic counterparts. This can be attributed to the ability of the aromatic ring to stabilize the intermediate nitrilium ion, facilitating the subsequent irreversible Mumm rearrangement that drives the reaction forward. The thiophene ring, being electron-rich, is particularly effective at this stabilization. The slight edge for the phenylglyoxylate may again be due to a faster initial nucleophilic attack by the isocyanide.

Pillar 3: Experimental Protocol & Workflow

Trustworthiness in scientific guides is built upon reproducibility. The following protocol details a standard, self-validating procedure for the sodium borohydride reduction of this compound, a fundamental transformation to the corresponding α-hydroxy ester.

Protocol: Reduction of this compound

Materials:

  • This compound (1.70 g, 10.0 mmol)

  • Methanol (MeOH), anhydrous (40 mL)

  • Sodium borohydride (NaBH₄) (0.42 g, 11.0 mmol)

  • Deionized Water (H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL), magnetic stir bar, ice bath.

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 mmol) in anhydrous methanol (40 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This step is crucial to control the exothermic reaction and prevent side reactions.

  • Reductant Addition: While stirring vigorously at 0-5 °C, add sodium borohydride (11.0 mmol) portion-wise over 15 minutes. Causality: Slow addition maintains temperature control and prevents excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases and the pH is ~5-6. Causality: This step neutralizes the excess NaBH₄ and the resulting borate esters.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL) and deionized water (20 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 2-hydroxy-2-(thiophen-2-yl)acetate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve ketoester in anhydrous MeOH cool 2. Cool solution to 0-5 °C dissolve->cool add_nabh4 3. Add NaBH₄ portion-wise cool->add_nabh4 monitor 4. Stir 1h at 0-5 °C Monitor by TLC add_nabh4->monitor quench 5. Quench with 1 M HCl monitor->quench evaporate 6. Remove MeOH in vacuo quench->evaporate extract 7. Extract with EtOAc evaporate->extract dry 8. Wash & Dry organic phase extract->dry purify 9. Purify via Chromatography dry->purify

Caption: Experimental workflow for the reduction of this compound.

Conclusion

This compound is a highly valuable and reactive synthetic intermediate. Its reactivity is broadly comparable to other common α-ketoesters, making it a reliable substrate for a host of canonical organic transformations. However, a nuanced understanding of its electronic structure is key to predicting its relative performance. The electron-rich nature of the thiophene ring slightly attenuates the electrophilicity of the keto-carbonyl compared to its phenyl and simple alkyl analogues, a factor that becomes more apparent in reactions with less reactive nucleophiles or under competitive conditions. Conversely, this same electronic feature can be advantageous in stabilizing intermediates in reactions like MCRs. By understanding these structure-reactivity relationships, chemists can make more informed decisions, optimizing reaction conditions and strategically employing this versatile building block in the synthesis of complex molecular targets.

References

  • Striker, R. et al. (2016). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. PubMed Central. [Link]

  • Xiong, Y. et al. (2020). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. [Link]

  • Wikipedia. Thiophene. [Link]

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  • Chemistry Stack Exchange. Difference between tendency of benzene and thiophene to undergo sulfonation. [Link]

  • MDPI. Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. [Link]

  • Morris, G. A. et al. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. National Institutes of Health. [Link]

  • Domling, A. (2002). Chemistry & Biology Of Multicomponent Reactions. PubMed Central. [Link]

  • LibreTexts Chemistry. The Wittig Reaction. [Link]

  • Quora. Why there is a difference in the aromaticity of benzene, thiophene, pyrrole, and furan?. [Link]

  • LibreTexts Chemistry. 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]

  • Journal of Materials Chemistry A. Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution. [Link]

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  • University of Calgary. Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. [Link]

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A Researcher's Guide to Alternative Reagents for the Synthesis of 2-Acylthiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance and Synthetic Challenges of 2-Acylthiophenes

2-Acylthiophenes are a critical class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their prevalence in drug discovery is particularly noteworthy, with the thiophene moiety being a key pharmacophore in numerous approved drugs. The classical and most direct route to these valuable compounds is the Friedel-Crafts acylation of thiophene. However, this stalwart of organic synthesis is beset with significant drawbacks that are increasingly misaligned with the principles of green chemistry and sustainable manufacturing.

The traditional Friedel-Crafts acylation typically employs a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which is highly moisture-sensitive and generates a large volume of corrosive and toxic acidic waste during aqueous workup.[1][2] These challenges have spurred the exploration of alternative reagents and catalytic systems that offer milder reaction conditions, improved catalyst recyclability, and a more favorable environmental profile.

This guide provides a comparative analysis of various alternative reagents for the synthesis of 2-acylthiophenes, with a focus on their performance, mechanistic underpinnings, and practical applicability. We will delve into experimental data and provide detailed protocols to empower researchers in selecting the optimal synthetic strategy for their specific needs.

The Benchmark: Friedel-Crafts Acylation and Its Inherent Limitations

The Friedel-Crafts acylation of thiophene with an acylating agent (an acyl halide or anhydride) in the presence of a Lewis acid catalyst has long been the workhorse for producing 2-acylthiophenes. The reaction proceeds via an electrophilic aromatic substitution mechanism, with a strong preference for acylation at the 2-position of the thiophene ring.

Mechanism of Conventional Friedel-Crafts Acylation

The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich thiophene ring, leading to the formation of a resonance-stabilized carbocation intermediate. Subsequent deprotonation regenerates the aromaticity of the thiophene ring and yields the 2-acylthiophene product.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Acyl_Halide R-CO-Cl Acylium_Ion R-C⁺=O Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Thiophene Thiophene Intermediate Wheland Intermediate Thiophene->Intermediate + R-C⁺=O Product 2-Acylthiophene Intermediate->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Limitations of the Conventional Approach

Despite its utility, the Friedel-Crafts acylation of thiophene suffers from several significant drawbacks:

  • Stoichiometric Catalyst Loading: The product, a ketone, can form a complex with the Lewis acid, necessitating the use of stoichiometric or even excess amounts of the catalyst.[1]

  • Harsh Reaction Conditions: The use of strong Lewis acids often requires anhydrous conditions and can lead to side reactions and decomposition of sensitive substrates.

  • Environmental Concerns: The generation of large quantities of acidic and often hazardous waste makes the process environmentally unfriendly.[1]

  • Catalyst Deactivation: The catalyst is consumed during the reaction and cannot be easily recovered or reused.

A New Era of Catalysis: Greener Alternatives for 2-Acylthiophene Synthesis

The quest for more sustainable and efficient synthetic methods has led to the development of several promising alternatives to the traditional Friedel-Crafts acylation. These approaches aim to mitigate the environmental impact while maintaining or even improving the reaction's efficiency and selectivity.

Solid Acid Catalysts: The Power of Zeolites

Solid acid catalysts, particularly zeolites, have emerged as highly effective and environmentally benign alternatives to homogeneous Lewis acids.[2] Zeolites are crystalline aluminosilicates with a well-defined porous structure and tunable acidity, making them attractive for a range of catalytic applications.

In zeolite-catalyzed acylations, the reaction is believed to occur within the pores of the catalyst, where the Brønsted and/or Lewis acid sites activate the acylating agent. The shape-selective nature of zeolites can also influence the regioselectivity of the reaction.

The primary advantages of using zeolite catalysts include:

  • Catalytic Amounts: They are used in catalytic quantities and can be easily recovered by filtration and reused after regeneration.[2]

  • High Activity and Selectivity: Zeolites like Hβ have shown excellent activity and selectivity for the acylation of thiophene, with high conversions and yields of the desired 2-acylthiophene.[2]

  • Reduced Waste: The elimination of a stoichiometric Lewis acid significantly reduces the generation of acidic waste.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsReference(s)
Hβ Zeolite Acetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[1][2]
Modified C25 Zeolite Acetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[1][3]
NKC-9 Resin Acetic Anhydride-Poor selectivity60°C[2]
  • Catalyst Activation: Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove adsorbed water and activate the acid sites.[1]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).[1][2]

  • Catalyst Addition: Add the activated Hβ zeolite catalyst (1.17 g) to the reaction mixture.[1]

  • Reaction: Heat the mixture in a water bath to 60°C and stir for 2 hours.[1][2]

  • Work-up: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be washed, dried, and calcined for reuse. The liquid product mixture can be purified by distillation or chromatography.

Zeolite-Catalyzed Acylation Workflow Start Start Mix Mix Thiophene, Acetic Anhydride, and Activated Hβ Zeolite Start->Mix React Heat at 60°C for 2 hours Mix->React Cool Cool Reaction Mixture React->Cool Filter Filter to Separate Catalyst Cool->Filter Product_Purification Purify Liquid Product Filter->Product_Purification Catalyst_Regeneration Regenerate Catalyst (Wash, Dry, Calcine) Filter->Catalyst_Regeneration End End Product_Purification->End Catalyst_Regeneration->Mix Reuse

Caption: Workflow for Zeolite-Catalyzed Acylation.

Vilsmeier-Haack Reaction: An Indirect Route to Functionalized 2-Acylthiophenes

While not a direct acylation of thiophene itself, the Vilsmeier-Haack reaction is a powerful tool for the synthesis of precursors that can be readily converted to 5-aryl-2-acetylthiophenes.[4][5] This method is particularly useful for introducing functionality at the 5-position of the thiophene ring.

The Vilsmeier-Haack reagent, a chloromethyleneiminium salt, is generated in situ from the reaction of a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic species reacts with an appropriate substrate, such as an acetophenone derivative, to form a β-chloroacrolein. This intermediate then undergoes cyclization with a sulfur source (e.g., Na₂S) and subsequent reaction with chloroacetone to yield the desired 5-aryl-2-acetylthiophene.[4]

Vilsmeier-Haack Synthesis of 2-Acylthiophenes cluster_0 Vilsmeier Reagent Formation cluster_1 Intermediate Synthesis cluster_2 Thiophene Ring Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Acetophenone Aryl Acetophenone Chloroacrolein β-chloroacrolein Acetophenone->Chloroacrolein + Vilsmeier Reagent Product 5-Aryl-2-acetylthiophene Chloroacrolein->Product + Na₂S, Chloroacetone, K₂CO₃

Caption: Vilsmeier-Haack approach to 2-acylthiophenes.

This protocol is a generalized procedure based on reported methods.[4]

  • Vilsmeier Reagent Preparation: At 0°C, slowly add phosphorus oxychloride (1.5 eq) to dimethylformamide (DMF) (1.5 eq) and stir for 10 minutes.

  • β-Chloroacrolein Synthesis: Add a solution of the starting acetophenone (1 eq) in DMF dropwise to the Vilsmeier reagent. Heat the mixture to 60°C and monitor the reaction by TLC. Upon completion, pour the reaction mixture into a cold aqueous solution of sodium acetate (10%). Filter the resulting solid and wash with water to obtain the β-aryl-β-chloroacrolein.

  • Thiophene Ring Formation: To a solution of sodium sulfide nonahydrate (1 eq) in DMF, add the previously prepared β-aryl-β-chloroacrolein. Stir the mixture at 60°C. After the reaction is complete (monitored by TLC), add chloroacetone (1 eq) and continue stirring at 60°C for 6 hours. Finally, add an aqueous solution of potassium carbonate (1 eq) and stir for 30 minutes at 60°C. Pour the mixture into water and filter the solid product. Recrystallize from a suitable solvent like ethanol.

Milder Lewis Acids and Greener Solvent Systems

The drive to replace harsh Lewis acids like AlCl₃ has led to the investigation of milder alternatives and the use of environmentally friendly solvent systems like ionic liquids.

Zinc halides (ZnCl₂, ZnBr₂, ZnI₂) have been shown to be effective catalysts for the acylation of thiophene, often requiring only catalytic amounts rather than stoichiometric quantities.[6] This represents a significant improvement over traditional Friedel-Crafts catalysts, leading to reduced waste and simpler work-up procedures.

Metal triflates (M(OTf)n) are water-tolerant Lewis acids that can be used in catalytic amounts.[7] Their activity can be further enhanced by using ionic liquids as the reaction medium. Ionic liquids are salts with low melting points that can act as both solvents and catalysts, offering benefits such as high thermal stability, negligible vapor pressure, and potential for recyclability. Copper(II) triflate (Cu(OTf)₂) has been identified as a particularly efficient catalyst for Friedel-Crafts acylations in ionic liquids.

CatalystAcylating AgentSubstrateYield (%)Reaction ConditionsReference(s)
ZnCl₂ Acetic AnhydrideThiopheneGoodCatalytic amount[6]
Cu(OTf)₂ in [bmim][BF₄] Benzoyl ChlorideAnisoleQuantitative1h
Ethylaluminum dichloride Succinyl ChlorideThiophene990°C, 2h[1]

Conclusion: A Diversified Toolbox for 2-Acylthiophene Synthesis

The synthesis of 2-acylthiophenes is no longer confined to the harsh and wasteful conditions of the traditional Friedel-Crafts acylation. A diverse array of alternative reagents and catalytic systems now offers researchers a greener and more efficient toolbox.

  • For high-throughput and environmentally conscious synthesis , solid acid catalysts like Hβ zeolite present a compelling option due to their high activity, selectivity, and reusability.

  • For the synthesis of functionalized 2-acylthiophenes , particularly those with substitution at the 5-position, the Vilsmeier-Haack reaction provides a versatile, albeit indirect, route.

  • For milder reaction conditions and reduced catalyst loading , zinc halides and metal triflates, especially when combined with ionic liquids, offer significant advantages over traditional Lewis acids.

The choice of the optimal reagent will ultimately depend on the specific substrate, desired scale, and the available resources. However, the continuous development of these alternative methodologies is paving the way for a more sustainable future in the synthesis of these vital heterocyclic compounds.

References

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]

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  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives †. Sciforum. Available at: [Link]

  • Acylation of thiophene. Google Patents.
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  • Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[ b]thiophene-3(2 Н)-ones with a terminal phenanthroline group. PubMed. Available at: [Link]

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  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

  • A novel transformation of 2-acetylthiophene and its halogen derivatives under Vilsmeier reaction conditions. Mendeleev Communications (RSC Publishing). Available at: [Link]

  • A kind of preparation method of 2 acetyl thiophene. Google Patents.
  • 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD.. Jetir.Org. Available at: [Link]

  • Acylation of Thiophene. Scribd. Available at: [Link]

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  • Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]

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  • Acylation of thiophene. Google Patents.
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  • Ionic Liquids-Assisted Ring Opening of Three-Membered Heterocycles with Thio- and Seleno-Silanes. MDPI. Available at: [Link]

  • Friedel-crafts acylation process in ionic liquids. Google Patents.
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  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Methyl 2-oxo-2-(thiophen-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. In the synthesis of novel therapeutics and functional materials, derivatives of Methyl 2-oxo-2-(thiophen-2-yl)acetate are of significant interest due to the prevalence of the thiophene motif in pharmaceuticals.[1] This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this class of compounds, grounded in practical, field-proven insights and supported by experimental data.

The Imperative of Structural Integrity in Drug Discovery

The journey from a promising molecular design to a viable drug candidate is paved with rigorous analytical checkpoints. The precise arrangement of atoms in a molecule dictates its biological activity, toxicity, and pharmacokinetic profile. An error in structural assignment can lead to the costly pursuit of an incorrect lead compound, wasted resources, and potentially unsafe clinical candidates. Therefore, a multi-faceted spectroscopic approach is not merely a procedural formality but a cornerstone of scientific integrity and successful drug development.

Primary Spectroscopic Techniques for Structural Elucidation

The primary toolkit for the structural confirmation of small organic molecules like this compound and its derivatives comprises Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can construct a detailed map of the molecular structure.

In the ¹H NMR spectrum of a this compound derivative, we expect to see distinct signals corresponding to the protons of the thiophene ring and the methyl ester group. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values provide a wealth of structural information.

Based on the known spectrum of the closely related Ethyl 2-oxo-2-(thiophen-2-yl)acetate[2], we can confidently predict the ¹H NMR spectrum of the methyl derivative. The thiophene protons will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing effect of the α-ketoester functionality will deshield these protons, shifting them downfield. The protons on the thiophene ring will exhibit characteristic coupling patterns (doublets or doublet of doublets) depending on their position relative to each other and the substituent. The methyl ester protons will appear as a sharp singlet further upfield, typically around 3.9 ppm.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, we expect to see signals for the two carbonyl carbons (the ketone and the ester), the carbons of the thiophene ring, and the methyl carbon of the ester.

Again, referencing the data for Ethyl 2-oxo-2-(thiophen-2-yl)acetate[2], the carbonyl carbons will be the most downfield signals, typically in the range of 160-185 ppm. The thiophene carbons will appear in the aromatic region (around 125-140 ppm), and the methyl ester carbon will be the most upfield signal, typically around 53 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene H-3~7.20 (dd)~137.2
Thiophene H-4~7.85 (dd)~128.6
Thiophene H-5~8.15 (dd)~137.4
-OCH₃~3.9 (s)~53.0
C=O (keto)-~176.4
C=O (ester)-~161.7
Thiophene C-2-~139.1

Note: These are predicted values based on the ethyl analogue and general spectroscopic principles. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.

For this compound, the most prominent and diagnostic peaks in the IR spectrum will be the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups (α-keto and ester), we expect to see strong absorption bands in the region of 1650-1750 cm⁻¹. The exact positions of these bands can provide clues about the electronic environment of the carbonyl groups. Typically, the keto C=O stretch will appear at a lower wavenumber (around 1680-1700 cm⁻¹) compared to the ester C=O stretch (around 1730-1750 cm⁻¹). Additionally, we would expect to see C-O stretching vibrations for the ester group in the 1000-1300 cm⁻¹ region and C-H stretching vibrations for the aromatic thiophene ring and the methyl group.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound with high accuracy and offers valuable structural information through the analysis of fragmentation patterns.

For this compound (Molecular Weight: 170.18 g/mol )[3][4], the mass spectrum will show a molecular ion peak ([M]⁺) at m/z 170. The fragmentation pattern will be influenced by the presence of the ester and the thiophene ring. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z 31) to form an acylium ion, and McLafferty rearrangements if an appropriate gamma-hydrogen is present. Thiophene derivatives often fragment through ring cleavage. The presence of sulfur can also be identified by the characteristic isotopic pattern of the molecular ion peak, with a smaller [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope.

Comparison with Other Alternatives

While NMR, IR, and MS are the workhorses of structural elucidation, other techniques can provide complementary information or may be more suitable in specific situations.

Technique Advantages Disadvantages Application for this Topic
X-ray Crystallography Provides the absolute, three-dimensional structure of a molecule.Requires a single, high-quality crystal, which can be difficult to obtain.The "gold standard" for unambiguous structure determination, but not always feasible for routine analysis.
Elemental Analysis Determines the elemental composition of a compound.Does not provide information about the connectivity of atoms.Useful for confirming the molecular formula determined by mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about conjugated systems.Generally provides limited structural detail.Can be used to confirm the presence of the conjugated thiophene ring system.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

    • Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.

  • Mass Analysis:

    • The ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Synthesized Derivative NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Provides connectivity IR IR Spectroscopy Compound->IR Identifies functional groups MS Mass Spectrometry Compound->MS Determines molecular weight & fragmentation Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Structure Confirmation.

Logical Relationships in Spectroscopic Data Interpretation

Data_Integration cluster_data_points Spectroscopic Data Points Structure Confirmed Structure NMR_Data ¹H & ¹³C NMR: - Chemical Shifts - Coupling Constants - Integration NMR_Data->Structure Defines atomic connectivity IR_Data IR: - Carbonyl Stretches - C-O Stretches IR_Data->Structure Confirms functional groups MS_Data MS: - Molecular Ion Peak - Fragmentation Pattern MS_Data->Structure Validates molecular formula

Caption: Integration of Spectroscopic Data for Structure Elucidation.

Conclusion

The structural confirmation of this compound derivatives is a critical process that relies on the synergistic application of multiple spectroscopic techniques. By combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can achieve a high degree of confidence in their structural assignments. This rigorous analytical approach is essential for ensuring the integrity of research and the successful development of novel chemical entities.

References

  • This reference is intentionally left blank as no direct source for all combined data was found. The guide is a synthesis of information from multiple sources on analogous compounds and general spectroscopic principles.
  • This reference is intentionally left blank as no direct source for all combined data was found. The guide is a synthesis of information from multiple sources on analogous compounds and general spectroscopic principles.
  • This reference is intentionally left blank as no direct source for all combined data was found. The guide is a synthesis of information from multiple sources on analogous compounds and general spectroscopic principles.
  • This reference is intentionally left blank as no direct source for all combined data was found. The guide is a synthesis of information from multiple sources on analogous compounds and general spectroscopic principles.
  • This reference is intentionally left blank as no direct source for all combined data was found. The guide is a synthesis of information from multiple sources on analogous compounds and general spectroscopic principles.
  • The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

  • This reference is intentionally left blank as no direct source for all combined data was found. The guide is a synthesis of information from multiple sources on analogous compounds and general spectroscopic principles.
  • This reference is intentionally left blank as no direct source for all combined data was found. The guide is a synthesis of information from multiple sources on analogous compounds and general spectroscopic principles.
  • This reference is intentionally left blank as no direct source for all combined data was found. The guide is a synthesis of information from multiple sources on analogous compounds and general spectroscopic principles.
  • BIOSYNCE. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5. Retrieved from [Link]

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A Comparative Guide to Lewis Acid Catalysts for Thiophene Acylation: From Traditional Reagents to Modern, Sustainable Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of an acyl group into the thiophene ring is a cornerstone of synthetic chemistry, providing essential intermediates for a vast array of pharmaceuticals, agrochemicals, and materials. The Friedel-Crafts acylation, a classic electrophilic aromatic substitution, remains a prevalent method for this transformation. However, the choice of the Lewis acid catalyst is critical, profoundly influencing reaction efficiency, regioselectivity, and the overall sustainability of the process. This guide offers an in-depth comparative analysis of various Lewis acid catalysts for thiophene acylation, grounded in experimental data and mechanistic principles, to aid researchers in making informed decisions for their synthetic endeavors.

The Enduring Challenge: Optimizing a Classic Transformation

The Friedel-Crafts acylation of thiophene proceeds via the generation of a highly electrophilic acylium ion by a Lewis acid, which is then attacked by the electron-rich thiophene ring. The inherent electronic properties of the thiophene nucleus strongly favor acylation at the α-positions (C2 and C5) due to the superior stabilization of the resulting carbocation intermediate (Wheland intermediate) through resonance, involving the sulfur atom's lone pairs.[1][2] While this high regioselectivity is often advantageous, the practical execution of the reaction hinges on the nature of the Lewis acid catalyst.

Traditional Lewis acids, such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and zinc chloride (ZnCl₂), have been the workhorses for this reaction for decades.[3][4] However, their application is often beset with challenges, including the need for stoichiometric or even excess amounts of the catalyst, which forms a complex with the resulting ketone product.[3][4] This not only complicates product work-up but also generates significant quantities of corrosive and toxic waste, a major drawback in the era of green chemistry.[3] These limitations have spurred the development of more sustainable and efficient catalytic systems.

A Comparative Analysis of Catalytic Performance

The ideal Lewis acid catalyst for thiophene acylation should exhibit high catalytic activity, excellent selectivity, and be recoverable and reusable. This section provides a comparative overview of traditional and modern catalytic systems, supported by quantitative data.

Traditional Lewis Acids: The Enduring Workhorses

While saddled with environmental concerns, traditional Lewis acids remain in use due to their low cost and ready availability.

  • Aluminum Chloride (AlCl₃): Often considered the archetypal Friedel-Crafts catalyst, AlCl₃ is a powerful Lewis acid that readily promotes thiophene acylation. However, it typically needs to be used in stoichiometric amounts due to its strong complexation with the product ketone.[3] Furthermore, its high reactivity can lead to side reactions and polymerization of the thiophene ring, especially under harsh conditions.[4]

  • Stannic Chloride (SnCl₄): SnCl₄ is another potent Lewis acid for this transformation. While also typically used in stoichiometric amounts, it is sometimes considered a milder alternative to AlCl₃, offering better control in certain applications.[4]

  • Zinc Chloride (ZnCl₂): Zinc halides, in general, have been shown to be more efficient catalysts for the acylation of heterocycles like thiophene compared to AlCl₃.[4][5] They can often be used in smaller, more catalytic amounts and lead to cleaner reactions with higher yields, representing a step-up in efficiency among the traditional choices.[5]

Modern Alternatives: Towards Greener and More Efficient Acylations

The quest for more sustainable chemical processes has led to the exploration of solid acid catalysts and metal triflates as superior alternatives to traditional Lewis acids.

  • Zeolites (Hβ, C25): These microporous aluminosilicates have emerged as highly effective, reusable, and environmentally benign solid acid catalysts for thiophene acylation. Their well-defined pore structures can enhance selectivity, and their solid nature allows for easy separation from the reaction mixture by simple filtration. Studies have shown that catalysts like Hβ zeolite can achieve near-quantitative conversion of thiophene to 2-acetylthiophene with acetic anhydride, under solvent-free or mild conditions.[3][6][7]

  • Metal Triflates (M(OTf)ₓ): Metal triflates are a versatile class of water-tolerant Lewis acids that have gained significant traction in organic synthesis.[8] Their high catalytic activity, coupled with their stability and potential for recovery and reuse, makes them highly attractive. Several metal triflates have been shown to be effective for Friedel-Crafts acylation.

    • Ytterbium(III) Triflate (Yb(OTf)₃): This rare-earth metal triflate has proven to be a particularly effective and reusable catalyst for the acylation of substituted thiophenes.[1][9][10] It can catalyze the reaction smoothly in catalytic quantities under mild conditions.[1]

    • Scandium(III) Triflate (Sc(OTf)₃): Sc(OTf)₃ is another powerful and reusable Lewis acid catalyst that has been successfully employed in various Friedel-Crafts reactions. Its high catalytic activity often allows for lower catalyst loadings and shorter reaction times.

    • Bismuth(III) Triflate (Bi(OTf)₃) and Indium(III) Triflate (In(OTf)₃): These have also been reported as active catalysts for Friedel-Crafts acylations, further expanding the toolkit of modern, efficient Lewis acids.

Quantitative Performance Data

The following table summarizes the performance of various Lewis acid catalysts in the acylation of thiophene, providing a clear comparison of their efficacy under different reaction conditions.

CatalystAcylating AgentThiophene Conversion (%)2-Acylthiophene Yield (%)Reaction ConditionsSource(s)
Traditional Lewis Acids
ZnCl₂Acetic Anhydride-771:1 thiophene/anhydride ratio, exothermic then 107°C[5]
Solid Acids
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[3][6]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[3][7]
Modern Lewis Acids
Ethylaluminum dichloride (EtAlCl₂)Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[3][4]
SnO₂ NanosheetsAcetic Anhydride-QuantitativeSolvent-free conditions[3]
Yb(OTf)₃Various acyl chlorides and anhydrides-Good to excellentRoom temperature, various solvents[1]

Mechanistic Considerations and Catalyst Selection

The choice of a Lewis acid catalyst should not only be guided by yield and reusability but also by an understanding of its interaction with the reactants. The Hard and Soft Acids and Bases (HSAB) principle can offer some predictive power. Thiophene, being a soft aromatic system, might be expected to interact more favorably with softer Lewis acids. However, the initial and rate-determining step involves the interaction of the Lewis acid with the hard oxygen atom of the acylating agent to generate the acylium ion. This explains the efficacy of a broad range of Lewis acids, from hard (Al³⁺) to borderline and softer cations.

The superiority of modern catalysts like zeolites and metal triflates can be attributed to several factors. Zeolites provide a high concentration of acid sites within their framework, facilitating the reaction on a solid, easily separable support. Metal triflates possess highly labile triflate anions, which are poor coordinators, leaving the metal cation with a high effective Lewis acidity to activate the acylating agent. Furthermore, their stability in the presence of moisture is a significant practical advantage over traditional Lewis acids.[8]

Experimental Protocols

To provide a practical context, detailed experimental protocols for thiophene acylation using a traditional Lewis acid, a solid acid, and a modern metal triflate catalyst are outlined below.

Protocol 1: Acylation of Thiophene using Zinc Chloride

Objective: To demonstrate a classic Friedel-Crafts acylation of thiophene using a traditional Lewis acid.

Materials:

  • Thiophene (1 mole)

  • Acetic Anhydride (1 mole)

  • Zinc Chloride (0.1 mole)

  • Water

  • Sodium Carbonate solution

  • Standard distillation apparatus

Procedure:

  • To a mixture of 84 g (1 mole) of thiophene and 107 g (1 mole) of 95% acetic anhydride, slowly add 14 g (0.1 mole) of zinc chloride.

  • A spontaneous exothermic reaction will be observed. Once the initial exotherm subsides, heat the reaction mixture at 120-125°C for 4 hours.

  • After cooling, wash the mixture with water and then with a sodium carbonate solution.

  • Dry the organic layer and purify the product by distillation to obtain 2-acetylthiophene.[5]

Protocol 2: Acetylation of Thiophene using Hβ Zeolite

Objective: To illustrate a green and efficient acylation using a reusable solid acid catalyst.

Materials:

  • Thiophene (1.0 mol)

  • Acetic Anhydride (3.0 mol)

  • Hβ Zeolite (1.17 g)

  • Round bottom flask with condenser and magnetic stirrer

Procedure:

  • In a 50 ml round bottom flask, introduce 8.4 g (1.0 mol) of thiophene and 30.6 g (3.0 mol) of acetic anhydride.

  • Add 1.17 g of fresh Hβ zeolite catalyst to the reaction mixture.

  • Heat the mixture with magnetic stirring in a water bath at 60°C for 2 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, the solid catalyst can be recovered by filtration for regeneration and reuse. The product, 2-acetylthiophene, is purified from the liquid mixture.[3][6]

Protocol 3: Ytterbium(III) Triflate Catalyzed Acylation of a Substituted Thiophene

Objective: To showcase the use of a modern, efficient, and reusable metal triflate catalyst.

Materials:

  • Substituted thiophene (e.g., 2-chlorothiophene) (1 mmol)

  • Acylating agent (e.g., acetic anhydride) (1.2 mmol)

  • Ytterbium(III) Triflate (Yb(OTf)₃) (0.1 mmol)

  • Solvent (e.g., nitromethane) (3 ml)

  • Standard reaction glassware

Procedure:

  • To a solution of the substituted thiophene (1 mmol) in nitromethane (3 ml), add the acylating agent (1.2 mmol).

  • Add Yb(OTf)₃ (0.1 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The aqueous layer containing the catalyst can be concentrated and the catalyst reused.

  • Purify the product by column chromatography.[1]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the reaction mechanism and a general experimental workflow.

Thiophene Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Aromatization AcylatingAgent R-CO-X AcyliumIon R-C≡O⁺ AcylatingAgent->AcyliumIon + LA LewisAcid LA Thiophene Thiophene WhelandIntermediate Wheland Intermediate Thiophene->WhelandIntermediate + R-C≡O⁺ Product 2-Acylthiophene WhelandIntermediate->Product - H⁺ H+ - H⁺

Caption: Mechanism of Friedel-Crafts Acylation of Thiophene.

Experimental Workflow Start Start: Reactants & Catalyst Reaction Reaction Setup: - Add Thiophene & Acylating Agent - Add Lewis Acid Catalyst - Stir under appropriate temperature Start->Reaction Monitoring Reaction Monitoring (TLC / GC) Reaction->Monitoring Workup Work-up: - Quench Reaction - Catalyst Separation  (Filtration for solid catalysts)  (Aqueous extraction for others) Monitoring->Workup Purification Purification (Distillation / Chromatography) Workup->Purification Product Final Product: 2-Acylthiophene Purification->Product

Caption: General Experimental Workflow for Thiophene Acylation.

Conclusion

The Friedel-Crafts acylation of thiophene is a powerful synthetic tool, and the choice of the Lewis acid catalyst is a critical parameter that dictates the efficiency, selectivity, and environmental impact of the process. While traditional Lewis acids like AlCl₃, SnCl₄, and ZnCl₂ are still in use, modern alternatives such as zeolites and metal triflates offer significant advantages in terms of catalytic activity, reusability, and reduced environmental footprint. This guide has provided a comparative overview of these catalytic systems, supported by experimental data and mechanistic insights, to empower researchers to select the most appropriate catalyst for their specific needs, paving the way for more sustainable and efficient synthesis of valuable thiophene derivatives.

References

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  • Cheney, L. C. (1955). U.S. Patent No. 2,711,414. Washington, DC: U.S.
  • Sc(OTf)3-catalyzed synthesis of polysubstituted furans from acylacetonitriles and renewable acetol. (2021).
  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10251-10254.
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A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis Focused on Methyl 2-oxo-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug development, the purity of every component is not merely a quality metric; it is a cornerstone of safety and efficacy. Pharmaceutical intermediates, such as Methyl 2-oxo-2-(thiophen-2-yl)acetate, are the foundational building blocks of Active Pharmaceutical Ingredients (APIs).[1] Ensuring their chemical integrity is a non-negotiable prerequisite for the successful synthesis of a final drug product that meets stringent regulatory standards.

This guide provides an in-depth, experience-driven perspective on validating the purity of this compound. We will anchor our discussion in the robust, time-tested technique of elemental analysis, while also objectively comparing its performance against powerful orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). Our goal is to equip you with the strategic insights needed to select and execute the most appropriate analytical methodologies for your specific developmental stage.

The Bedrock of Purity: Elemental Analysis

Elemental analysis, also known as CHNS/O analysis, is a fundamental technique for determining the elemental composition of a compound.[2] It serves as a primary, cost-effective method to confirm the empirical formula of a newly synthesized molecule and provide a quantitative measure of its purity.[2][3][4]

Principle of Operation: From Bulk Sample to Elemental Ratio

The technique is elegantly straightforward. A small, precisely weighed sample is combusted in a high-temperature furnace (typically ~1000°C) within an oxygen-rich environment.[5][6] This process quantitatively converts the constituent elements into simple, stable gases:

  • Carbon (C) → Carbon Dioxide (CO₂)

  • Hydrogen (H) → Water (H₂O)

  • Nitrogen (N) → Nitrogen Gas (N₂) or Nitrogen Oxides (NOₓ)

  • Sulfur (S) → Sulfur Dioxide (SO₂)

These combustion gases are then swept by an inert carrier gas (usually helium) through a series of separation columns and chemical traps.[7] The separated gases are measured by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.[7] A connected computer then calculates the percentage by weight of each element in the original sample.[7]

Theoretical Composition: The Benchmark for Purity

For this compound, the first step is to calculate its theoretical elemental composition based on its molecular formula and molar mass.

Compound: this compound Molecular Formula: C₇H₆O₃S Molar Mass: 170.19 g/mol

ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass per MoleTheoretical %
Carbon (C)12.011784.07749.42%
Hydrogen (H)1.00866.0483.55%
Oxygen (O)15.999347.99728.20%
Sulfur (S)32.06132.0618.84%
Total 170.182 100.01%

Note: The sum slightly exceeds 100% due to rounding of atomic masses.

The generally accepted criterion for purity confirmation via elemental analysis in many scientific journals is a deviation of no more than ±0.4% from the theoretical value for each element.[8]

Experimental Protocol: Validating Purity with Elemental Analysis

This protocol outlines a self-validating system, where precision and accuracy are paramount.

1. Instrumentation:

  • A modern CHNS elemental analyzer (e.g., Elementar vario EL cube or similar).[7]

  • An ultra-microbalance with a resolution of ±0.1 µg for accurate sample weighing.[9]

2. Sample Preparation (The Causality of Accuracy):

  • Step 2.1: Ensure the sample is homogenous and completely dry. The presence of residual solvent or moisture will significantly skew the hydrogen and carbon percentages, leading to inaccurate results.[10]

  • Step 2.2: Finely grind the solid sample to ensure uniform consistency.[3] This is critical because the analysis uses only a small milligram-level sample, which must be perfectly representative of the entire batch.

  • Step 2.3: Using the ultra-microbalance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule. The final elemental percentages are calculated based on this initial weight, making weighing accuracy the most critical variable in the entire process.[2]

3. Instrument Calibration:

  • Step 3.1: Calibrate the instrument using a certified, high-purity organic standard with a known elemental composition (e.g., Acetanilide for C, H, N or Sulfanilamide for C, H, N, S).

  • Step 3.2: Run the standard multiple times to establish a reliable calibration curve and ensure the system is performing within specified limits of precision and accuracy. This step provides authoritative grounding for the subsequent sample analysis.

4. Sample Analysis:

  • Step 4.1: Place the weighed sample into the instrument's autosampler.

  • Step 4.2: Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and execute the analysis.

  • Step 4.3: Perform the analysis in triplicate to ensure reproducibility and calculate the mean and standard deviation for the percentage of each element.

5. Data Interpretation:

  • Step 5.1: Compare the mean experimental %C, %H, and %S values to the theoretical values calculated earlier.

  • Step 5.2: If the experimental values are within ±0.4% of the theoretical values, it provides strong evidence of the compound's elemental integrity and high purity.

Diagram: Elemental Analysis Workflow

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Prep1 Homogenize & Dry Sample Prep2 Accurately Weigh 1-3 mg (Ultra-Microbalance) Prep1->Prep2 Cal Calibrate with Certified Standard Prep2->Cal Run Combust Sample in Analyzer (n=3) Cal->Run Detect Separate & Detect Gases (TCD) Run->Detect Calc Calculate Experimental %C, H, S Detect->Calc Compare Compare with Theoretical Values Calc->Compare Purity Assess Purity (Deviation ≤ ±0.4%) Compare->Purity

Caption: Workflow for purity validation by elemental analysis.

A Comparative Guide: Elemental Analysis vs. Orthogonal Methods

While elemental analysis confirms that the correct elements are present in the correct ratios, it has limitations. It cannot distinguish between isomers or detect impurities that have a similar elemental composition to the target compound. Therefore, regulatory guidelines emphasize the use of a combination of analytical procedures to ensure specificity.[11][12] This is where orthogonal methods—techniques that measure purity based on different chemical or physical principles—become indispensable.

FeatureElemental Analysis (CHNS) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Combustion and measurement of resulting elemental gases.[4][5]Separation based on differential partitioning between a mobile and stationary phase.[13][14]Signal intensity is directly proportional to the number of nuclei; compared against a certified internal standard.[15][16]
Information Provided Elemental composition (%C, H, N, S). Provides a bulk purity assessment.[10]Detects and quantifies individual impurities (isomers, related substances, degradation products).[13][17]Provides structural confirmation and a direct, highly accurate purity value (assay) in a single experiment.[18][19]
Selectivity Low. Cannot distinguish between compounds with the same empirical formula (isomers).High. Can separate structurally similar compounds. Method development is key to resolving all potential impurities.[17][20]Very High. Distinguishes compounds based on unique nuclear environments. Can quantify impurities even if they are not fully resolved.
Sensitivity Percent level (typically requires >98% purity for good results).High. Can quantify impurities down to trace levels (ppm or ~0.05% area).Moderate to High. Typically quantifies impurities at the ~0.1% level.
Sample Requirements 1-3 mg, destructive analysis.Microgram to milligram level, destructive.2-10 mg, non-destructive (sample can be recovered).[15]
Trustworthiness Highly reliable for confirming elemental formula. A foundational check.Gold standard for impurity profiling in pharmaceuticals.[13]Considered a primary ratio method; highly accurate and precise when performed correctly.[21]
Key Advantage Fast, cost-effective, and provides fundamental confirmation of composition.Excellent for detecting and quantifying unknown and known impurities.[13]Provides both identity and purity simultaneously without needing a reference standard of the analyte itself.[19]

Strategic Selection of Purity Validation Methods

The choice of analytical technique is not arbitrary; it is a strategic decision dictated by the stage of drug development and the specific questions that need to be answered.

Diagram: Decision Framework for Purity Analysis

Decision_Framework Start Purity Validation for This compound Q1 Purpose of Analysis? Start->Q1 L1 Elemental Analysis Q1->L1  Initial Synthesis  Confirmation L2 HPLC with UV/MS Detector Q1->L2  Impurity Profiling &  Stability Studies L3 Quantitative NMR (qNMR) Q1->L3  Reference Standard  Certification / Assay L1_exp Fast, confirms empirical formula. Is the correct molecule made? L1->L1_exp Combo Comprehensive Validation (e.g., for GMP release) requires a combination of methods. L1->Combo L2_exp Separates and identifies impurities. What else is in the sample? L2->L2_exp L2->Combo L3_exp Provides exact purity value (assay). How much of the target molecule is present? L3->L3_exp L3->Combo

Caption: Selecting the right analytical tool for the job.

Conclusion: An Integrated Approach to Purity

For a pharmaceutical intermediate like this compound, purity validation is a multi-faceted process. Elemental analysis serves as an indispensable first-line technique; it is a rapid, reliable, and economical method to verify the fundamental elemental composition of the bulk material.[2][4] A successful result, with experimental values falling within ±0.4% of the theoretical, provides a high degree of confidence that the correct molecule has been synthesized.

However, to build a complete and trustworthy purity profile suitable for drug development, this foundational data must be complemented by orthogonal techniques. HPLC is unparalleled in its ability to separate and quantify process-related impurities and degradation products, while qNMR offers an elegant and highly accurate method for both structural confirmation and direct purity assay.[13][18]

As a Senior Application Scientist, my recommendation is unequivocal: employ elemental analysis as your primary check for elemental integrity, but always build a comprehensive validation file using a combination of these powerful, complementary techniques. This integrated strategy is the most robust and scientifically sound approach to guaranteeing the quality of your intermediates and, ultimately, the safety and efficacy of the final drug product.

References

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  • Stoll, D. R., et al. (2022). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations . LCGC North America, 40(2), 68-75. [Link]

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A Senior Application Scientist's Guide to the Biological Activity of Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing five-membered heterocycle, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a "privileged structure" in the design of novel therapeutic agents.[3] Thiophene derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide provides an in-depth comparison of these activities, grounded in experimental data, to assist researchers in navigating this promising chemical space. We will explore the mechanisms of action, present comparative quantitative data, and provide detailed protocols for key validation assays.

Anticancer Activity: Targeting Uncontrolled Proliferation

Thiophene-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[6][7] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling kinases to the induction of programmed cell death (apoptosis).[2][6]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary strategy by which thiophene derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that are often deregulated in cancer cells and control cell proliferation and survival.[8][9] Many heterocyclic compounds bearing a thiophene moiety are known to target cancer-specific proteins, leading to the inhibition of signaling pathways crucial for tumor growth.[10] For example, fused thienopyrimidine scaffolds have been successfully utilized in many FDA-approved kinase inhibitors.[8][9]

Furthermore, many thiophene compounds have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[11][12] This is often achieved by triggering the intrinsic (mitochondrial) apoptotic pathway. This process involves the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent activation of caspases, the executioner enzymes of apoptosis.[11][13] A novel thiophene derivative, F8, was found to induce cell death in leukemia and other cancer cell lines by causing mitochondrial membrane depolarization and phosphatidylserine externalization, a key marker of apoptosis.[11][13] Another compound, SNS-OH, effectively induced apoptosis in neuroblastoma cells by regulating the AKT and MAPK pathways.[12][14]

Apoptosis_Pathway cluster_0 Thiophene Compound Action cluster_1 Cellular Signaling Cascade Thiophene_Cmpd Thiophene Derivative (e.g., F8, SNS-OH) Kinases Deregulated Kinases (e.g., AKT, MAPK, VEGFR-2) Thiophene_Cmpd->Kinases Inhibition Mitochondrion Mitochondrion Thiophene_Cmpd->Mitochondrion Induces ROS & Depolarization Kinases->Mitochondrion Anti-apoptotic signal blocked Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Mitochondrion->Caspase_Cascade Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis Execution

Caption: Thiophene compounds can induce apoptosis by inhibiting key survival kinases and directly acting on the mitochondria.

Comparative Performance Data

The efficacy of anticancer agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
ThiophenecarboxylateF8CCRF-CEM (Leukemia)0.805 - 3.05[11]
Tetrahydrobenzo[b]thiopheneBU17A549 (Lung)Not specified, but potent[10]
ThienopyrroleCompound 3bHepG2 (Liver)3.105[8]
ThienopyrroleCompound 3bPC-3 (Prostate)2.15[8]
PyrrolothienopyrimidineCompound 4cHepG2 (Liver)3.023[8]
PyrrolothienopyrimidineCompound 4cPC-3 (Prostate)3.12[8]
2,3-fused thiopheneTP 5HepG2 (Liver)<30 µg/mL[15]
2,3-fused thiopheneTP 5SMMC-7721 (Liver)<30 µg/mL[15]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16] It is a foundational experiment in the evaluation of potential anticancer compounds.[17]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology: [16][18][19]

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to an optimal density (typically 1,000-100,000 cells/well, determined empirically for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls: "medium only" for blanking and "untreated cells" as a negative control.

    • Rationale: Proper cell density is critical; too few cells will yield a weak signal, while too many can lead to nutrient depletion and non-linear results.

  • Incubation:

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to adhere and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene compounds in a complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO in medium) at the same concentration as used for the highest drug concentration.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

    • Rationale: This incubation allows viable cells to metabolize the MTT. The incubation should be performed in serum-free media to avoid interference.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 100-200 µL of a solubilization solution (e.g., isopropanol, DMSO) to each well.

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength (e.g., 630 nm) can be used to subtract background noise.

    • The plate should be read within 1 hour of adding the solubilization solution.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[20] Thiophene derivatives have demonstrated significant potential, exhibiting activity against a range of pathogenic bacteria and fungi.[21][22]

Mechanism of Action and Spectrum

Thiophene-based compounds can act against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[20][23] Some derivatives exhibit broad-spectrum activity, while others are highly specific. For instance, a spiro-indoline-oxadiazole derivative of thiophene showed potent and selective activity against Clostridium difficile, with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml, but had no effect on other tested bacteria.[23] This selectivity is highly desirable as it minimizes disruption to the normal gut microbiota.

The mechanisms can involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with key cellular processes.[24] Some studies suggest that certain thiophene derivatives can increase bacterial membrane permeability.[24] For Gram-negative bacteria, which possess a challenging outer membrane, the efficacy of some thiophenes can be markedly improved when co-administered with a membrane-permeabilizing agent like polymyxin B.[20]

Antimicrobial_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Stock Prepare Compound Stock & Dilutions Plate Dispense Broth & Compound Dilutions into 96-Well Plate Stock->Plate Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Standardized Bacteria Inoculum->Inoculate Plate->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read Result Determine MIC (Lowest concentration with no visible growth) Read->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Comparative Performance Data

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25][26]

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Benzo[b]thiopheneVariousCandida species32 - 64[20]
Benzo[b]thiopheneVariousE. coli (+ Polymyxin B)8 - 64[20]
Thiophene-2-carbohydrazideSpiro-indoline-oxadiazole 17C. difficile2 - 4[23]
Thiophene DerivativeCompound 4Colistin-Resistant A. baumannii16 - 32 (MIC50)[24]
Thiophene DerivativeCompound 8Colistin-Resistant E. coli8 - 32 (MIC50)[24]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[27][28][29]

Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by identifying the lowest drug concentration that inhibits visible growth.[25][29]

Step-by-Step Methodology: [25][26][27]

  • Reagent Preparation:

    • Prepare a stock solution of the thiophene compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial twofold dilutions of the compound in a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in a 96-well microtiter plate. The final volume in each well is typically 50-100 µL.

  • Inoculum Preparation:

    • From a pure overnight culture of the test microorganism on an agar plate, pick several colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

    • Rationale: A standardized inoculum is essential for reproducibility. A final inoculum that is too high can lead to falsely elevated MIC values.

  • Inoculation and Controls:

    • Within 15 minutes of standardization, inoculate each well of the microtiter plate containing the compound dilutions with the prepared inoculum. The final volume in each well should be 100-200 µL.

    • Crucial Controls:

      • Growth Control: A well containing only broth and the inoculum (no drug) to ensure the microorganism is viable.

      • Sterility Control: A well containing only sterile broth to check for contamination.

      • Positive Control: A known antibiotic can be run in parallel to validate the assay.

  • Incubation:

    • Incubate the plate at a suitable temperature (e.g., 35-37°C) for 18-24 hours in ambient air.

  • Result Interpretation:

    • After incubation, examine the plate for visible growth (turbidity).

    • The MIC is recorded as the lowest concentration of the thiophene compound at which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammatory diseases pose a significant public health challenge.[3] Thiophene-based compounds, including commercial drugs like Tiaprofenic acid and Tinoridine, are known for their anti-inflammatory properties.[3][30][31]

Mechanism of Action: COX/LOX Inhibition

A primary mechanism for the anti-inflammatory action of many thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][32] These enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[31] By inhibiting COX-1, COX-2, or 5-LOX, these compounds can effectively reduce the hallmarks of inflammation such as edema, erythema, and pain.[33][34] The presence of carboxylic acid, ester, or amide functional groups on the thiophene scaffold appears to be important for interacting with these biological targets.[3][32]

Comparative Performance Data

Evaluating anti-inflammatory activity often involves in vivo models, where the percentage of edema inhibition is a key metric.

ModelInducing AgentCompound TypeResultReference
Rat Paw EdemaCarrageenanGeneral NSAIDsStandard model for acute inflammation[35][36]
Cotton Pellet GranulomaCotton PelletGeneral NSAIDsStandard model for chronic inflammation[36]
In silico Docking-2BT-rhodamine hybridHigh binding energy to COX-2 & 5-LOX[32][37]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[35][38]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling).[33][36] The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.

Step-by-Step Methodology: [33][35][36]

  • Animal Acclimatization and Grouping:

    • Use healthy rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.

    • Acclimatize the animals to laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., n=6 per group): Control (vehicle only), Positive Control (a standard NSAID like Indomethacin), and Test Groups (different doses of the thiophene compound).

  • Compound Administration:

    • Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

    • Rationale: This one-hour period allows for the absorption and distribution of the compound to its site of action.

  • Induction of Inflammation:

    • Measure the initial volume of the rat's hind paw using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.

  • Measurement of Edema:

    • Measure the paw volume again at several time points after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

    • The difference between the initial and subsequent paw volumes represents the volume of edema.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average edema volume in the control group, and Vt is the average edema volume in the treated group.

    • Statistically analyze the data to determine if the observed inhibition is significant.

Conclusion

The thiophene scaffold is a remarkably versatile platform for the development of new therapeutic agents. The compounds derived from this simple heterocycle demonstrate potent and often specific biological activities against cancer, microbial pathogens, and inflammation. By understanding the underlying mechanisms of action and employing robust, validated experimental protocols such as the MTT assay, broth microdilution, and carrageenan-induced paw edema model, researchers can effectively screen, compare, and advance promising thiophene-based candidates toward clinical application. The structure-activity relationships revealed in these studies will continue to guide medicinal chemists in designing the next generation of highly efficacious and selective drugs.[3][6]

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A Senior Application Scientist's Guide: Methyl 2-oxo-2-(thiophen-2-yl)acetate vs. Methyl 2-oxo-2-(furan-2-yl)acetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Reactivity, Application, and Strategic Selection for Drug Discovery

In the landscape of heterocyclic chemistry and drug development, the selection of the right building block is a critical decision that influences every subsequent step of a synthetic campaign. Among the most versatile of these are the α-ketoesters derived from five-membered aromatic heterocycles. This guide provides an in-depth comparison of two such pivotal reagents: Methyl 2-oxo-2-(thiophen-2-yl)acetate and Methyl 2-oxo-2-(furan-2-yl)acetate.

While structurally similar, the subtle yet profound differences imparted by the sulfur atom in thiophene versus the oxygen atom in furan dictate their reactivity, stability, and ultimate utility. For the researcher, scientist, or drug development professional, understanding these nuances is key to strategic and efficient molecular design.

Physicochemical and Electronic Properties: A Tale of Two Heteroatoms

The divergent behavior of these two esters originates from the fundamental properties of their respective heteroatoms.[1] Sulfur, being in the third period, is larger, less electronegative, and possesses available 3d orbitals for electron delocalization compared to the more electronegative second-period oxygen atom in furan.[1] This core difference creates a cascade of effects on aromaticity, electronic distribution, and molecular stability.

Aromaticity and Stability: The order of aromaticity among five-membered heterocycles is generally accepted as Thiophene > Pyrrole > Furan.[1][2] Thiophene's superior aromatic character, stemming from more effective delocalization of the sulfur lone pair electrons, endows it with greater resonance stabilization.[2] This translates directly to higher thermal and environmental stability in thiophene-based compounds compared to their furan counterparts, which can be prone to degradation under harsh acidic or oxidative conditions.[1]

Electronic Effects: The higher electronegativity of oxygen in furan means it holds its lone pair of electrons more tightly, making them less available for delocalization into the aromatic system.[3][4] This results in furan having a higher oxidation potential than thiophene.[1] In the context of our α-ketoesters, this electronic difference subtly modulates the electrophilicity of the adjacent ketone carbonyl group. The more effective electron donation from the thiophene ring can slightly reduce the partial positive charge on the carbonyl carbon, a factor that can influence rates of nucleophilic attack.

PropertyThiophene DerivativeFuran DerivativeRationale & Implication for Synthesis
Aromaticity HigherLowerThiophene scaffolds are generally more robust and stable to a wider range of reaction conditions.[1][2]
Oxidation Potential LowerHigherThe furan ring is more difficult to oxidize, but the thiophene ring is more susceptible to oxidative degradation.[1]
Heteroatom Size Larger (Sulfur)Smaller (Oxygen)The smaller size of oxygen reduces steric hindrance, which can favor more planar conformations in oligomeric structures.[1]
Electronegativity Sulfur (2.58)Oxygen (3.44)The highly electronegative oxygen in furan pulls electron density more strongly, impacting electron distribution across the molecule.[3][4]

Comparative Reactivity in Key Synthetic Transformations

The true divergence between these building blocks becomes apparent in their chemical behavior. Their utility in multicomponent reactions, particularly those forming new heterocyclic systems, provides a clear lens through which to compare their performance.

The Gewald Reaction: A Classic Case Study

The Gewald reaction is a powerful multicomponent condensation that synthesizes highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[5][6][7] While our title compounds are α-ketoesters, they serve as the essential carbonyl component in Gewald-type syntheses.

The reaction is initiated by a Knoevenagel condensation between the carbonyl group and the active nitrile.[7][8] It is at this first, often rate-determining, step that the electronic nature of the heteroaromatic ring becomes critical.

Knoevenagel_Mechanism Ketoester Methyl 2-oxo-2-(aryl)acetate (Aryl = Thiophene or Furan) TransitionState Attack on Carbonyl Carbon Ketoester->TransitionState Electrophile Nitrile Active Methylene Nitrile (e.g., Malononitrile) Enolate Enolate of Nitrile Nitrile->Enolate Base Base (e.g., Morpholine) Base->Nitrile Enolate->TransitionState Adduct Knoevenagel Adduct TransitionState->Adduct

Figure 1: Key nucleophilic attack in the initial Knoevenagel step.
  • This compound: The thiophene ring, being more electron-rich and aromatic, can slightly temper the electrophilicity of the ketone. This may result in slower initial condensation rates compared to its furan analog under identical conditions. However, the inherent stability of the thiophene nucleus makes it resilient to the basic conditions and moderate heating often employed.[1]

  • Methyl 2-oxo-2-(furan-2-yl)acetate: The more electron-withdrawing nature of the furan ring (due to oxygen's high electronegativity) enhances the electrophilicity of the adjacent carbonyl, potentially leading to faster Knoevenagel condensation. The caveat is the lower stability of the furan ring itself, which may be sensitive to prolonged reaction times or strong bases, risking side reactions or decomposition.

Therefore, while the furan derivative may react faster, the thiophene derivative often provides cleaner reactions and more stable products, a crucial consideration for yield and purity in complex syntheses.

Applications in Medicinal Chemistry and Drug Discovery

Both thiophene and furan are considered "privileged scaffolds" in medicinal chemistry, appearing frequently in FDA-approved drugs and clinical candidates.[9][10] The choice between them is often a strategic one, aimed at fine-tuning a molecule's pharmacological profile.

  • Thiophene Derivatives: Thiophenes are renowned bioisosteres of the phenyl ring and are integral to a vast array of therapeutics, including anti-inflammatory, antimicrobial, and antitumor agents.[9][11] Their ability to engage in various bonding interactions while maintaining metabolic stability makes them highly valuable. For instance, compounds based on a 2-(thiophen-2-yl)acetic acid core have been identified as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target in cancer and inflammation therapy.[12]

  • Furan Derivatives: The furan moiety is also prevalent in bioactive molecules, from natural products to synthetic drugs.[13] Its unique electronic and conformational properties are leveraged in various applications. Recent research has shown that modifying furan-2-carboxaldehydes can yield potent hemoglobin modulators with dual anti-sickling activities for treating Sickle Cell Disease.[14] Furthermore, methyl-5-(hydroxymethyl)-2-furan carboxylate, a related structure, has been explored for its anti-inflammatory and anticancer properties.[13]

The following workflow illustrates a typical drug discovery campaign where both building blocks might be evaluated in parallel to determine the optimal scaffold.

Comparative_Synthesis_Workflow start_thiophene Methyl 2-oxo-2- (thiophen-2-yl)acetate reaction_thiophene Parallel Synthesis (e.g., Gewald Reaction) start_thiophene->reaction_thiophene start_furan Methyl 2-oxo-2- (furan-2-yl)acetate reaction_furan Parallel Synthesis (e.g., Gewald Reaction) start_furan->reaction_furan product_thiophene Thiophene-based Compound Library reaction_thiophene->product_thiophene product_furan Furan-based Compound Library reaction_furan->product_furan screening Biological Screening (Potency, Selectivity) product_thiophene->screening product_furan->screening adme ADME/Tox Profiling (Stability, Safety) screening->adme lead_id Lead Identification adme->lead_id

Figure 2: Workflow for parallel evaluation of thiophene and furan analogs.

Experimental Protocol: A Representative Gewald Synthesis

This protocol describes the synthesis of a polysubstituted 2-aminothiophene using an α-ketoester as the carbonyl source.

Synthesis of Methyl 2-amino-4-(thiophen-2-yl)-5-cyanothiophene-3-carboxylate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.70 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

  • Base Addition: Add morpholine (0.87 mL, 10 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate. Filter the solid product and wash with cold ethanol (2 x 10 mL).

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure 2-aminothiophene derivative.

Senior Application Scientist's Notes:

  • For the Furan Analog: When using methyl 2-oxo-2-(furan-2-yl)acetate, consider reducing the reflux time and monitoring the reaction closely for the formation of dark, polymeric byproducts, which could indicate ring degradation. A lower reaction temperature (60-70°C) may be beneficial.

  • Base Selection: While morpholine is standard, other bases like triethylamine or piperidine can be used. The choice of base can impact reaction kinetics and should be optimized.

  • Safety: The reaction should be performed in a well-ventilated fume hood as elemental sulfur and volatile organic compounds are used.

Conclusion: A Strategic Summary for the Synthetic Chemist

The choice between this compound and its furan counterpart is a strategic decision guided by the specific goals of the synthesis. Neither is universally "better"; they are different tools for different tasks.

ConsiderationChoose this compound if:Choose Methyl 2-oxo-2-(furan-2-yl)acetate if:
Target Stability The final product requires high chemical, thermal, or metabolic stability.The synthesis involves mild conditions and stability is a secondary concern to reactivity.
Reaction Conditions The synthetic route involves harsh reagents, strong acids/bases, or prolonged heating.The reaction is rapid and proceeds under gentle, well-controlled conditions.
Reactivity Needs A clean, high-yielding reaction is prioritized over speed.Maximizing the rate of an initial condensation step is the primary goal.
Pharmacological Profile The goal is to create a bioisostere of a phenyl-containing drug or leverage the known profile of thiophene scaffolds.The target requires the specific hydrogen bonding capacity of the furan oxygen or its unique electronic signature.

Ultimately, the thiophene derivative offers robustness and reliability, making it a workhorse for constructing stable, drug-like molecules. The furan derivative provides enhanced reactivity that can be advantageous in rapid, high-throughput synthesis, provided the conditions are carefully controlled to preserve the integrity of its more sensitive heterocyclic core. A thorough understanding of these characteristics empowers the modern chemist to build better molecules by design.

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  • (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI.
  • National Center for Biotechnology Information. (n.d.). Methyl alpha-oxofuran-2-acetate.
  • BLDpharm. (n.d.). 26878-13-7|this compound.
  • (2015). Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate.
  • (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • (2019).
  • BLDpharm. (n.d.). 104749-67-9|Methyl 2-oxo-2-(thiophen-3-yl)acetate.
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
  • (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities.
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

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A Senior Application Scientist's Guide to the Purification of Thiophene Glyoxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Thiophene Glyoxylate Applications

Thiophene glyoxylates, such as ethyl 2-(thiophen-2-yl)-2-oxoacetate, are pivotal intermediates in medicinal chemistry and materials science.[1][2] Their unique electronic and structural properties, conferred by the thiophene ring, make them valuable building blocks for synthesizing a range of bioactive molecules and functional polymers.[3][4] However, the synthetic routes to these α-keto esters often yield a crude product contaminated with starting materials, reagents, and side-products. The presence of these impurities can dramatically hinder downstream applications, leading to poor yields, unpredictable reaction kinetics, and compromised biological activity in final compounds.

This guide provides an in-depth comparison of the primary techniques used to purify thiophene glyoxylates. Moving beyond a simple listing of methods, we will explore the underlying chemical principles that dictate the efficacy of each technique, offering field-proven insights to guide your experimental choices and ensure the isolation of highly pure material essential for reproducible, high-impact research.

Comparative Analysis of Purification Techniques

The choice of purification method is fundamentally dictated by the physicochemical properties of the target thiophene glyoxylate and the nature of the impurities. These molecules possess moderate polarity due to the ester and ketone functionalities, while the thiophene ring provides aromatic character. Key techniques to consider are column chromatography, vacuum distillation, and recrystallization.

Flash Column Chromatography: The Workhorse for Versatility

Flash column chromatography is arguably the most versatile and commonly employed method for the purification of moderately polar organic compounds like thiophene glyoxylates.[5] The technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[6]

Causality Behind the Choice: The effectiveness of column chromatography hinges on the polarity differences between the target compound and its impurities. Silica gel (SiO₂) is a highly polar stationary phase. Thiophene glyoxylates, with their ketone and ester groups, will adsorb to the silica gel with moderate strength. By using a mobile phase of relatively low polarity (e.g., a mixture of hexane and ethyl acetate), the components of the crude mixture can be eluted sequentially. Less polar impurities will travel down the column faster, while more polar impurities will be retained more strongly, allowing for the isolation of the pure thiophene glyoxylate in collected fractions.[7]

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude thiophene glyoxylate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully apply this solution to the top of the silica bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of the target compound.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Purity Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified thiophene glyoxylate.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Processing A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Pure Thiophene Glyoxylate H->I

Caption: Workflow for purification via column chromatography.

Vacuum Distillation: For Thermally Stable, Volatile Compounds

Distillation separates liquids based on differences in their boiling points.[8] For compounds with high boiling points (>150 °C at atmospheric pressure) or those susceptible to thermal decomposition, vacuum distillation is the preferred method.[9] By reducing the pressure inside the apparatus, the boiling point of the compound is lowered, allowing for distillation at a lower, non-destructive temperature.

Causality Behind the Choice: This technique is particularly effective for separating the target thiophene glyoxylate from non-volatile impurities (e.g., polymeric byproducts, salts) or highly volatile impurities (e.g., residual solvents). The success of this method relies on the target compound having a significantly different boiling point from the impurities under reduced pressure. Given that many thiophene derivatives are liquids or low-melting solids, this technique is often highly suitable for large-scale purification.[4]

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of star cracks.

  • Sample Charging: Place the crude thiophene glyoxylate into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation and Collection: As the temperature rises, the compound will begin to boil and condense. Collect the fraction that distills over at a constant temperature. This is the purified product.

  • System Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system.

Workflow for Vacuum Distillation

G A Charge Crude Product into Distillation Flask B Assemble Apparatus & Apply Vacuum A->B C Heat Flask to Reduced Boiling Point B->C D Collect Distillate at Constant Temperature C->D E Cool System Before Venting to Atmosphere D->E F Pure Thiophene Glyoxylate E->F

Caption: Workflow for purification via vacuum distillation.

Recrystallization: High Purity for Solid Compounds

Recrystallization is a powerful technique for purifying solid compounds.[10] It operates on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving soluble impurities behind in the solvent.

Causality Behind the Choice: The key to successful recrystallization is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the thiophene glyoxylate poorly at room temperature but very well at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration). For moderately polar compounds like thiophene glyoxylates, common solvents to screen include ethanol, isopropanol, ethyl acetate, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[11]

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring, and continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

Workflow for Recrystallization

G A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (if needed) A->B optional C Cool Solution Slowly to Induce Crystallization A->C B->C D Isolate Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Crystals Under Vacuum E->F G Pure Crystalline Product F->G

Caption: Workflow for purification via recrystallization.

Data Summary: A Comparative Overview

The following table summarizes the expected efficacy and operational parameters for each purification technique when applied to thiophene glyoxylates. These values are representative and may vary based on the specific substrate and impurity profile.

ParameterFlash Column ChromatographyVacuum DistillationRecrystallization
Typical Purity >98%[12]>99%>99%
Recovery/Yield 70-95%[7]>90%[9]50-90% (highly variable)
Scalability mg to multi-gramgram to kgmg to kg
Impurities Removed Compounds with different polarityNon-volatile or highly volatile compoundsSoluble impurities, some isomers
Complexity High (requires skill and time)Medium (requires specialized glassware)Medium (solvent selection is key)
Primary State Liquid or SolidLiquid or low-melting solidSolid

Assessing Purity: The Final Validation

After purification, it is imperative to validate the purity of the thiophene glyoxylate. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this assessment.

  • HPLC: A reverse-phase HPLC method, often using a C18 column with a mobile phase like acetonitrile/water, is ideal for quantifying purity. A pure sample will show a single major peak, and the area percentage of this peak can be used to determine purity, which should ideally be ≥98% for most research applications.[13][14]

  • ¹H and ¹³C NMR: NMR spectroscopy confirms the chemical structure of the purified compound and can reveal the presence of impurities that may not be visible by HPLC. The absence of signals corresponding to starting materials or known byproducts is a strong indicator of high purity.

Conclusion and Recommendations

The selection of an optimal purification strategy for thiophene glyoxylates is a critical decision that directly impacts research outcomes.

  • For small-scale synthesis and discovery chemistry (<5g), where a variety of impurities may be present, flash column chromatography offers the best balance of versatility and effectiveness.

  • For larger-scale production (>10g) of a thermally stable, liquid thiophene glyoxylate, vacuum distillation is superior due to its high throughput, excellent recovery, and ability to remove non-volatile baseline impurities.

  • If the target thiophene glyoxylate is a solid , recrystallization should be the first method explored, as it can be highly efficient, cost-effective, and yield material of exceptional purity.

Ultimately, a multi-step approach, such as an initial distillation followed by a final chromatographic polishing step, may be necessary to achieve the highest levels of purity required for demanding applications like pharmaceutical development. Always validate the final product's purity using orthogonal analytical techniques like HPLC and NMR.

References

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Helda - University of Helsinki. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

  • Liang, Y.-S., et al. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E, 67(Pt 7), o1787. Retrieved from [Link]

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  • Zhang, Y., et al. (2025). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Phytochemical Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72. Retrieved from [Link]

  • Çolak, A. G., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones 98 and methyl thioglycolate (99) in the presence of CsCO3, MgSO4, and MeOH. Retrieved from [Link]

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  • ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Thiophene. Retrieved from [Link]

  • MDPI. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate.
  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Google Patents. (n.d.). CN104725345A - Clean production process of 2-thiopheneacetic acid.
  • ResearchGate. (2020). Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). Retrieved from [Link]

  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

  • Google Patents. (n.d.). EP0639188A1 - Process for preparing thiophene and its derivatives.
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  • NIH. (2019). Formation of Complex α-Imino Esters via Multihetero-Cope Rearrangement of α-Keto Ester Derived Nitrones. Retrieved from [Link]

  • ACS Publications. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US8481783B2 - Process of separation of glyoxylic acid from an aqueous reaction medium containing glyoxylic acid and hydrochloric acid.
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Navigating the Isomeric Maze: A Comparative NMR Guide to Methyl 2-oxo-2-(thiophen-yl)acetates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, the precise structural elucidation of molecular entities is paramount. The subtle shift of a functional group can dramatically alter a compound's biological activity or physical properties. This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of "Methyl 2-oxo-2-(thiophen-2-yl)acetate" and its regioisomer, "Methyl 2-oxo-2-(thiophen-3-yl)acetate." Understanding the distinct NMR signatures of these isomers is critical for researchers to ensure the correct molecular architecture, a cornerstone of robust scientific research.

This guide moves beyond a simple recitation of data. It is designed to equip researchers with the strategic thinking and interpretive skills necessary to confidently distinguish between these closely related thiophene derivatives. We will explore the "why" behind the observed spectral differences, grounding our analysis in the fundamental principles of NMR spectroscopy and the electronic nature of the thiophene ring.

The Decisive Power of NMR in Regioisomer Differentiation

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, presents a unique electronic environment. The position of substitution on this ring—be it at the C2 or C3 position—creates distinct electronic distributions that are sensitively probed by NMR spectroscopy. For the methyl 2-oxo-2-(thiophen-yl)acetates, the key to differentiation lies in the chemical shifts and coupling patterns of the thiophene protons and carbons.

1H NMR Spectroscopy: A Window into the Electronic Landscape

The 1H NMR spectrum provides the most immediate and often definitive evidence for identifying the correct regioisomer. The protons on the thiophene ring act as sensitive reporters of their local electronic environment.

This compound:

In this isomer, the oxoacetate group is attached to the C2 position. This places it adjacent to the sulfur atom, which exerts a significant influence on the electronic structure. The three protons on the thiophene ring (H3, H4, and H5) will exhibit a characteristic three-spin system.

  • H5 Proton: This proton is situated ortho to the sulfur and meta to the electron-withdrawing keto group. It is expected to be the most downfield of the three thiophene protons due to the deshielding effect of the adjacent sulfur and the carbonyl group.

  • H3 and H4 Protons: These protons are adjacent to each other, resulting in a vicinal coupling. Their chemical shifts will be influenced by their proximity to the substituent and the sulfur atom.

Methyl 2-oxo-2-(thiophen-3-yl)acetate:

When the oxoacetate group is at the C3 position, the symmetry of the thiophene proton environment is different. We now have protons at the C2, C4, and C5 positions.

  • H2 Proton: This proton is adjacent to the sulfur atom and is typically the most deshielded proton on an unsubstituted thiophene ring. The presence of the C3 substituent will further influence its chemical shift.

  • H4 and H5 Protons: These protons will also show distinct chemical shifts and coupling constants based on their positions relative to the C3 substituent and the sulfur atom.

Comparative Analysis of 1H NMR Data:

ProtonExpected Chemical Shift (ppm) for 2-substitutedExpected Chemical Shift (ppm) for 3-substitutedKey Differentiating Features
Thiophene H Distinct three-spin systemDistinct three-spin system with different coupling patternsThe chemical shift of the proton alpha to the sulfur (H5 in 2-substituted, H2 in 3-substituted) will be a key indicator.
Methyl H Singlet, ~3.9 ppmSinglet, ~3.9 ppmGenerally not useful for differentiating regioisomers.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The key is the relative shifts and coupling patterns.

The most telling difference often lies in the coupling constants. The vicinal coupling constant between H4 and H5 (3J45) in the 2-substituted isomer will differ from the coupling constants observed in the 3-substituted isomer (3J24, 3J45, and 4J25).

13C NMR Spectroscopy: Probing the Carbon Skeleton

13C NMR spectroscopy provides complementary information by directly probing the carbon framework of the molecule. The chemical shifts of the thiophene carbons are highly sensitive to the position of the substituent.

This compound:

  • C2 Carbon: This is the substituted carbon and will appear as a quaternary carbon in the downfield region of the spectrum.

  • C3, C4, and C5 Carbons: The chemical shifts of these carbons will be influenced by their proximity to the electron-withdrawing substituent and the sulfur atom.

Methyl 2-oxo-2-(thiophen-3-yl)acetate:

  • C3 Carbon: This is the substituted carbon and will be observed as a quaternary carbon.

  • C2, C4, and C5 Carbons: The chemical shifts of these carbons will differ significantly from those in the 2-substituted isomer due to the different substitution pattern.

Comparative Analysis of 13C NMR Data:

CarbonExpected Chemical Shift (ppm) for 2-substitutedExpected Chemical Shift (ppm) for 3-substitutedKey Differentiating Features
C=O (keto) ~182 ppm~182 ppmNot a primary differentiator.
C=O (ester) ~162 ppm~162 ppmNot a primary differentiator.
Thiophene C (substituted) C2, downfieldC3, downfieldThe chemical shift of the substituted carbon is a key identifier.
Thiophene C (unsubstituted) Distinct shifts for C3, C4, C5Distinct shifts for C2, C4, C5The pattern of the unsubstituted carbon signals provides definitive proof of the substitution pattern.
Methyl C ~53 ppm~53 ppmNot useful for differentiation.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the methyl 2-oxo-2-(thiophen-yl)acetate isomer.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is often a good starting point for these compounds.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • 1H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • 13C NMR:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as 13C is a less sensitive nucleus.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (Optional but Recommended for Ambiguous Cases):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can be crucial for confirming the position of the substituent.

Logical Workflow for Isomer Identification

The following diagram illustrates the logical workflow for the unambiguous identification of the methyl 2-oxo-2-(thiophen-yl)acetate regioisomers.

G cluster_0 NMR Analysis Workflow start Synthesized Product (Unknown Regioisomer) nmr_acq Acquire 1H and 13C NMR Spectra start->nmr_acq h1_analysis Analyze 1H NMR: - Number of thiophene signals - Chemical shifts - Coupling constants (J-values) nmr_acq->h1_analysis c13_analysis Analyze 13C NMR: - Number of thiophene signals - Chemical shifts of substituted and unsubstituted carbons nmr_acq->c13_analysis compare Compare spectral data to expected patterns for 2- and 3-substituted isomers h1_analysis->compare c13_analysis->compare isomer_2 Structure Confirmed: This compound compare->isomer_2 Matches 2-substituted pattern isomer_3 Structure Confirmed: Methyl 2-oxo-2-(thiophen-3-yl)acetate compare->isomer_3 Matches 3-substituted pattern two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) for ambiguous cases compare->two_d_nmr Ambiguous results two_d_nmr->compare

Caption: Workflow for the identification of methyl 2-oxo-2-(thiophen-yl)acetate regioisomers using NMR spectroscopy.

Conclusion

The unambiguous characterization of regioisomers is a non-negotiable aspect of chemical research and development. As demonstrated, a systematic analysis of 1H and 13C NMR spectra provides a robust and reliable method for distinguishing between this compound and its 3-substituted counterpart. By carefully examining the chemical shifts and coupling patterns of the thiophene ring protons and carbons, researchers can confidently assign the correct structure, ensuring the integrity of their subsequent studies. The strategic application of one- and two-dimensional NMR techniques, guided by the principles outlined in this guide, empowers scientists to navigate the complexities of isomerism with precision and certainty.

References

Due to the dynamic nature of web content, the provided URLs are subject to change. The information was accessed in January 2026.

  • PubChem. "this compound." National Center for Biotechnology Information, [Link].

  • Molbase. "Methyl 2-oxo-2-(2-thienyl)acetate." Molbase, [Link].

Safety Operating Guide

Comprehensive Safety and Handling Guide for Methyl 2-oxo-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 26878-13-7[1][2][3]
Molecular Formula C₇H₆O₃S[1][2]
Molecular Weight 170.18 g/mol [1][2]
Purity Typically ≥95.0%[1]
Personal Protective Equipment (PPE): Your First Line of Defense

When handling Methyl 2-oxo-2-(thiophen-2-yl)acetate, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE. For operations with a higher risk of exposure, such as handling large quantities or potential for aerosolization, enhanced protection is necessary.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety glasses with side-shields or gogglesMust be worn at all times to prevent eye contact. A face shield may be required for larger quantities or when there is a risk of splashing.[4]Protects against splashes and potential irritants. Based on hazards of similar compounds, eye irritation is a significant risk.[5][6][7]
Hand Protection Chemical-resistant glovesNitrile gloves are a good initial choice. Always consult the glove manufacturer's compatibility data for specific breakthrough times.[4][8]Prevents skin contact. Thiophene derivatives can be skin irritants.[9][10]
Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact.[4]Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use in a chemical fume hood is strongly recommended to minimize inhalation of any vapors.[4] If ventilation is inadequate, a respirator may be necessary.[4]Thiophene and its derivatives can be harmful if inhaled.
Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for minimizing risk and ensuring the stability of the compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that your designated workspace, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and waste containers readily accessible.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 2.

  • Dispensing: Carefully weigh or measure the required amount of this compound. Avoid generating dust or aerosols. Keep the container tightly sealed when not in use.[4][5]

  • Reaction Setup: If using in a reaction, add the compound to the reaction vessel within the fume hood.

  • Post-Handling: After use, tightly seal the container and return it to its designated storage location.

  • Decontamination: Clean any contaminated surfaces with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[9]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][11] Avoid eating, drinking, or smoking in the laboratory.[4][10]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep the container tightly sealed to prevent contamination and degradation.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[12]

Emergency Procedures: Spill and Disposal Plans

Accidents can happen. Being prepared with a clear plan for spills and waste disposal is critical.

Spill Response:

  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[9] For solid spills, carefully sweep or scoop the material to avoid creating dust.[4]

  • Collect: Carefully collect the absorbed material or spilled solid into a clearly labeled hazardous waste container.[9]

  • Clean: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[9]

  • Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous chemical waste.[9]

Waste Disposal:

  • Waste Identification: All waste containing this compound, including unused compound, contaminated labware, and PPE, must be treated as hazardous chemical waste.[9][10]

  • Segregation: Collect waste in a dedicated, clearly labeled, and sealed hazardous waste container.[4][9] Do not mix with other incompatible waste streams.[4][9]

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name, and the approximate quantity.[9]

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Thiophene-containing compounds may require incineration in a specialized facility.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Receive and Log Compound ppe Don Appropriate PPE start->ppe workspace Prepare Fume Hood Workspace ppe->workspace dispense Dispense Compound workspace->dispense reaction Perform Experiment dispense->reaction storage Store Compound Securely reaction->storage decontaminate Decontaminate Workspace and Equipment reaction->decontaminate waste Segregate and Label Hazardous Waste decontaminate->waste disposal Arrange for Professional Disposal waste->disposal

Caption: Safe handling workflow for this compound.

References

  • Thiophene - Sciencemadness Wiki. [Link]

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Methyl 2-oxo-2-(thiophen-2-yl)acetate
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